molecular formula C11H15NO3 B8037582 O-Benzyl-DL-homoserine

O-Benzyl-DL-homoserine

Cat. No.: B8037582
M. Wt: 209.24 g/mol
InChI Key: QTPSXPIAJFBGLO-UHFFFAOYSA-N
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Description

O-Benzyl-DL-homoserine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-Benzyl-DL-homoserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Benzyl-DL-homoserine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-phenylmethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSXPIAJFBGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the role of O-Benzyl-DL-homoserine in peptide synthesis?

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide chemistry and peptidomimetic drug design, I have structured this technical whitepaper to provide a deep, mechanistic understanding of O-Benzyl-DL-homoserine. Rather than a superficial overview, this guide explores the chemical causality, strategic utility, and self-validating methodologies required to successfully integrate this non-proteinogenic amino acid into complex peptide backbones.

Chemical Anatomy & Mechanistic Rationale

Homoserine is a non-proteinogenic homolog of serine, distinguished by an additional methylene (-CH₂-) group in its side chain. This subtle structural extension alters the hydrogen-bonding distance and conformational flexibility of the resulting peptide, making it a highly sought-after building block in Structure-Activity Relationship (SAR) campaigns.

However, the incorporation of homoserine presents a significant synthetic challenge: the highly nucleophilic side-chain hydroxyl group.

The Causality of Benzyl (Bzl) Protection: If left unprotected during activation and coupling, the hydroxyl group of homoserine is highly prone to intramolecular lactonization—forming a thermodynamically stable 5-membered butyrolactone ring—or unwanted O-acylation, which leads to branched peptide impurities. Masking this hydroxyl group as a benzyl ether (O-Benzyl) provides a robust steric and electronic shield.

The strategic advantage of the Bzl ether lies in its orthogonality to standard Boc (tert-butoxycarbonyl) chemistry. When exposed to Trifluoroacetic Acid (TFA) for N-alpha deprotection, the Boc group is rapidly cleaved, releasing gaseous CO₂ and isobutylene to drive the reaction to completion. Throughout this acidic environment, the Bzl ether remains completely intact. It is only cleaved under harsh anhydrous acidic conditions (e.g., liquid HF) or via catalytic hydrogenolysis (H₂/Pd-C) at the final stage of synthesis .

Mechanism Unprotected Unprotected Homoserine (Reactive -OH) SideReactions Side Reactions (Lactonization, O-acylation) Unprotected->SideReactions Protected O-Benzyl-Homoserine (Masked -OBzl) Directed Directed Amide Coupling (N-alpha to C-terminal) Protected->Directed

Mechanistic advantage of benzyl ether protection in homoserine peptide synthesis.

Strategic Integration in Drug Development

The integration of O-Benzyl-DL-homoserine is not merely an exercise in synthesis; it is a deliberate pharmacological strategy.

  • Proteasome Inhibitors: In the development of pan-selective peptide epoxyketones, researchers systematically substitute standard residues with O-benzyl homoserine at the P3 position. This specific modification dramatically alters the inhibitor's selectivity profile, allowing it to discriminate between constitutive proteasomes and immunoproteasomes, thereby reducing off-target cytotoxicity .

  • Neuropeptide Analogs: Historically, the synthesis of [4-Homoserine]-oxytocin relied heavily on Boc-O-benzyl-homoserine to probe the receptor-binding pockets of oxytocin and vasopressin receptors, leading to the development of highly selective antagonists .

Workflow A Starting Material (e.g., H-Gly-OBn) B Coupling Reaction Boc-DL-Hse(Bzl)-OH + HATU A->B C Protected Dipeptide Boc-DL-Hse(Bzl)-Gly-OBn B->C Amide Bond Formation D Boc Deprotection (TFA/DCM) C->D E Intermediate Salt H-DL-Hse(Bzl)-Gly-OBn·TFA D->E Removes N-alpha Boc F Global Deprotection (HF or H2/Pd-C) E->F Subsequent Couplings G Final Unprotected Peptide F->G Cleaves Bzl Ether

Workflow of peptide chain elongation and deprotection using Boc-DL-Hse(Bzl)-OH.

Self-Validating Experimental Protocol: Solution-Phase Incorporation

To ensure reproducibility, a protocol must be self-validating. The following methodology details the coupling of Boc-DL-Hse(Bzl)-OH to an amino acid ester (e.g., H-Gly-OBn·HCl) in solution-phase peptide synthesis (SPPS) .

Phase 1: Activation and Amide Bond Formation
  • Preparation: Dissolve 1.0 eq of Boc-DL-Hse(Bzl)-OH and 1.0 eq of H-Gly-OBn·HCl in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive activated ester intermediate.

  • Base Addition: Add 2.2 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt of the glycine ester, liberating the nucleophilic free amine. The remaining excess establishes the basic environment required for the coupling reagent to function optimally.

  • Activation: Add 1.1 eq of HATU and stir at room temperature for 2-4 hours.

    • Causality: HATU rapidly forms an active OAt ester with the carboxylic acid of homoserine. This intermediate is highly reactive toward amines but sterically hinders oxazolone formation, thereby suppressing the racemization of the DL-homoserine chiral center.

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the ninhydrin-positive free amine spot confirms that the coupling cycle is complete.

Phase 2: Workup and Purification
  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The 1M HCl wash protonates and extracts unreacted amines and DIPEA into the aqueous layer. The NaHCO₃ wash deprotonates and removes unreacted acids. Brine breaks any formed emulsions and pre-dries the organic layer.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate Boc-DL-Hse(Bzl)-Gly-OBn.

Phase 3: N-alpha Deprotection
  • Boc Cleavage: Dissolve the protected dipeptide in a 1:1 mixture of TFA/DCM at 0°C. Remove the ice bath and stir at room temperature for 1-2 hours.

    • Causality: TFA selectively cleaves the acid-labile Boc group. Because the Bzl ether is orthogonal to these conditions, the homoserine side-chain remains fully protected.

  • Precipitation (Validation Checkpoint): Concentrate the mixture under reduced pressure to remove excess TFA. Add cold diethyl ether to the residue. The immediate formation of a white precipitate (H-DL-Hse(Bzl)-Gly-OBn·TFA salt) visually validates successful deprotection and salt formation. Triturate, filter, and dry under vacuum.

Quantitative Data Summaries

The following tables benchmark the expected quantitative metrics for the synthesis and deprotection of a model homoserine-containing dipeptide, serving as a baseline for scaling up operations .

Table 1: Synthesis Metrics for Boc-DL-Hse(Bzl)-Gly-OBn

StepProductStarting MaterialsCoupling ReagentsSolventTime (h)Purification MethodExpected Yield (%)
1Boc-DL-Hse(Bzl)-Gly-OBnBoc-DL-Hse(Bzl)-OH, H-Gly-OBn·HClHATU, DIPEADMF2-4Liquid-Liquid Extraction, Flash Chromatography85 - 95%

Table 2: Deprotection Metrics for N-alpha Amine Liberation

StepProductStarting MaterialDeprotection ReagentsSolventTime (h)Purification MethodExpected Yield (%)
2H-DL-Hse(Bzl)-Gly-OBn·TFABoc-DL-Hse(Bzl)-Gly-OBnTrifluoroacetic Acid (TFA)DCM1-2Precipitation (Cold Diethyl Ether)> 95%

References

  • Structure-Based Design of Pan-Selective Peptide Epoxyketones for the Three Human Immunoproteasome Active Sites Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Publications on Oxytocin and Vasopressin Antagonists (Maurice Manning) Source: University of Toledo URL: [Link]

Chemical properties and structure of O-Benzyl-DL-homoserine.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to O-Benzyl-DL-homoserine: Structure, Properties, and Applications

Abstract

O-Benzyl-DL-homoserine is a synthetically valuable, non-proteinogenic amino acid derivative. Its unique structure, featuring a benzyl ether protecting the side-chain hydroxyl group, makes it an essential building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The benzyl group offers stability under various reaction conditions and can be selectively removed, providing a strategic advantage in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, characteristic spectroscopic data, and key applications of O-Benzyl-DL-homoserine for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

O-Benzyl-DL-homoserine is a racemic mixture of the D and L enantiomers of 2-amino-4-(benzyloxy)butanoic acid. The core structure consists of a homoserine backbone, which is one methylene group longer than its analogue, serine. The side-chain hydroxyl group is protected as a benzyl ether, a critical feature that prevents unwanted side reactions during chemical synthesis.

The structure can be unambiguously represented by the following identifiers:

  • IUPAC Name: (2RS)-2-amino-4-(benzyloxy)butanoic acid

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

  • CAS Number: 102639-79-2

A summary of its key physicochemical properties is presented below. Data for the individual enantiomers are often reported and can be considered representative for the DL-form, with the exception of optical activity.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1]
Molecular Weight 209.25 g/mol [1][]
Density ~1.2 g/cm³[]
Boiling Point 390.6 ± 37.0 °C at 760 mmHg[]
Storage Temperature 2-8 °C[]
SMILES C1=CC=C(C=C1)COCCC(C(=O)O)N[]
InChI Key QTPSXPIAJFBGLO-UHFFFAOYSA-N[]

Synthesis and Purification

The synthesis of O-Benzyl-DL-homoserine is foundational to its application. While DL-homoserine is the natural precursor, its direct benzylation can be challenging due to the competing reactivity of the amino and carboxyl groups. A more controlled and higher-yielding approach involves the protection of the amino group prior to benzylation of the hydroxyl group. The following protocol describes a robust and logical pathway for its synthesis, adapted from established methods for similar amino acids.[3]

Experimental Protocol: A Representative Synthesis

Principle: This multi-step synthesis involves the initial protection of the amino group of DL-homoserine with a tert-butoxycarbonyl (Boc) group. The side-chain hydroxyl is then benzylated using benzyl bromide under basic conditions. Finally, the Boc-protecting group is removed under acidic conditions to yield the target compound.

Step 1: N-protection of DL-homoserine

  • Dissolve DL-homoserine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product, Boc-DL-homoserine, with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-protected intermediate.

Step 2: O-benzylation of Boc-DL-homoserine

  • Dissolve Boc-DL-homoserine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Boc-O-Benzyl-DL-homoserine.

Step 3: N-deprotection to yield O-Benzyl-DL-homoserine

  • Dissolve the purified Boc-O-Benzyl-DL-homoserine (1 equivalent) in a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Triturate the resulting solid with diethyl ether and collect the product by filtration.

  • Wash the solid with diethyl ether to yield O-Benzyl-DL-homoserine hydrochloride.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to ~7 with a suitable base (e.g., dilute ammonium hydroxide), leading to the precipitation of the product.

  • Filter, wash with cold water, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: O-Benzylation cluster_step3 Step 3: N-Deprotection A DL-Homoserine B Boc-DL-homoserine A->B Boc₂O, NaHCO₃ Dioxane/Water C Boc-O-Benzyl-DL-homoserine B->C 1. NaH, THF 2. Benzyl Bromide D O-Benzyl-DL-homoserine C->D 4M HCl in Dioxane

Caption: A representative synthetic workflow for O-Benzyl-DL-homoserine.

Spectroscopic Characterization

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

Proton(s)EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
H-Ar Aromatic protons of the benzyl group7.2 - 7.4Multiplet
CH₂-Ar Benzylic methylene protons~4.5Singlet
α-CH Proton on the alpha-carbon3.7 - 3.9Triplet/Doublet of doublets
γ-CH₂ Methylene protons adjacent to the ether oxygen3.5 - 3.7Triplet
β-CH₂ Methylene protons on the beta-carbon1.9 - 2.2Multiplet

Note: The signals for the amine (NH₂) and carboxylic acid (OH) protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They may also exchange with D₂O.[5]

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by showing all unique carbon environments.

Carbon(s)EnvironmentExpected Chemical Shift (δ, ppm)
C=O Carboxylic acid carbonyl170 - 175
C-Ar (quat.) Quaternary aromatic carbon of the benzyl group137 - 139
CH-Ar Aromatic carbons of the benzyl group127 - 129
CH₂-Ar Benzylic methylene carbon~73
γ-CH₂ Methylene carbon adjacent to the ether oxygen~68
α-CH Alpha-carbon~54
β-CH₂ Beta-carbon~33
Mass Spectrometry (MS)

In mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), O-Benzyl-DL-homoserine would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 210.2. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the amino acid backbone.[7]

Applications in Research and Drug Development

The primary and most significant application of O-Benzyl-DL-homoserine is as a building block in peptide synthesis.[] The benzyl ether serves as a robust protecting group for the side-chain hydroxyl function, which is crucial for the controlled, stepwise assembly of peptide chains.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid resin support. The use of O-Benzyl-DL-homoserine, typically with its amino group also protected (e.g., with Fmoc or Boc), allows for its incorporation at any desired position in the peptide sequence.

Advantages of the O-Benzyl Protecting Group:

  • Stability: It is stable to the basic conditions used for Fmoc-deprotection and the acidic conditions used for Boc-deprotection during chain elongation.[8]

  • Orthogonality: The benzyl group can be removed under conditions that do not affect other protecting groups or the peptide-resin linkage, typically via catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HF or TFMSA. This selective removal is a cornerstone of modern synthetic strategy.[8]

The incorporation of a non-proteinogenic amino acid like homoserine can impart unique properties to a peptide, such as increased resistance to enzymatic degradation, altered conformation, and potentially novel biological activities.[9]

SPPS_Workflow Resin Solid Support Resin AA1 Fmoc-AA₁-Resin Resin->AA1 Attach 1st Amino Acid Deprotect1 AA₁-Resin AA1->Deprotect1 Fmoc Deprotection (Piperidine) Couple2 Fmoc-Hse(Bzl)-AA₁-Resin Deprotect1->Couple2 Couple Fmoc-Hse(Bzl)-OH (Coupling Reagent) Deprotect2 Hse(Bzl)-AA₁-Resin Couple2->Deprotect2 Fmoc Deprotection Cleave Peptide-Hse(Bzl)-AA₁ Deprotect2->Cleave Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail)

Sources

An In-depth Technical Guide to the Mechanism of Action of O-Benzyl-DL-homoserine in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

O-Benzyl-DL-homoserine is a synthetic amino acid derivative with significant utility in biochemical research and pharmaceutical development. While primarily utilized as a protected building block in peptide synthesis, its structural similarity to the endogenous metabolic intermediate L-homoserine suggests a potential for direct interaction with biological pathways.[][2][][4] This technical guide provides a comprehensive exploration of the putative mechanisms of action of O-Benzyl-DL-homoserine. We will delve into its core molecular interactions, propose testable hypotheses regarding its biological targets, and provide detailed experimental protocols for elucidating its precise role in cellular systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the biological activities of this versatile molecule.

Introduction: The Biological Context of Homoserine and its Derivatives

DL-Homoserine is a critical, non-proteinogenic amino acid that serves as a central branch-point intermediate in the aspartate biosynthetic pathway in bacteria, fungi, and plants.[5][6] This pathway is responsible for the synthesis of the essential amino acids threonine, methionine, and isoleucine.[7][8] Given that this pathway is absent in animals, the enzymes involved are attractive targets for the development of novel antimicrobial and herbicidal agents.[5]

L-homoserine is synthesized from L-aspartate via a series of enzymatic reactions. Its subsequent conversion to threonine or methionine is tightly regulated by feedback inhibition from the end-product amino acids.[5][9] Key enzymes in this pathway include homoserine dehydrogenase, homoserine kinase, and homoserine O-succinyltransferase.[6][8]

O-Benzyl-DL-homoserine, as a synthetic derivative, introduces a bulky, hydrophobic benzyl group to the hydroxyl moiety of homoserine. This modification is expected to significantly alter its chemical properties and biological activity compared to the parent molecule. The presence of the benzyl group can influence its solubility, membrane permeability, and interaction with enzyme active sites.

Proposed Mechanisms of Action

Based on the established role of DL-homoserine in metabolism, we propose two primary hypotheses for the mechanism of action of O-Benzyl-DL-homoserine in biological systems:

Hypothesis 1: Competitive Inhibition of Enzymes in the Aspartate Pathway.

The most direct and plausible mechanism is that O-Benzyl-DL-homoserine acts as a competitive inhibitor of enzymes that utilize L-homoserine as a substrate. The benzyl group could sterically hinder the proper binding and catalytic processing of the molecule.

  • Primary Target: Homoserine Kinase. This enzyme phosphorylates the hydroxyl group of homoserine, the first committed step in threonine biosynthesis.[6] The bulky benzyl group on O-Benzyl-DL-homoserine would likely prevent this phosphorylation.

  • Secondary Target: Homoserine O-acetyltransferase and Homoserine O-succinyltransferase. These enzymes acylate the hydroxyl group of homoserine to initiate the methionine biosynthetic pathway.[5] Similar to homoserine kinase, the benzyl group is expected to block this enzymatic modification.

Hypothesis 2: Allosteric Regulation of Pathway Enzymes.

Alternatively, O-Benzyl-DL-homoserine could bind to allosteric sites on regulatory enzymes within the aspartate pathway, thereby modulating their activity.

  • Potential Target: Homoserine Dehydrogenase. This enzyme is often subject to allosteric feedback inhibition by threonine.[5][9] The structural similarity of O-Benzyl-DL-homoserine to threonine (both are 4-carbon amino acids) suggests it might bind to the same allosteric site, potentially leading to inhibition of the enzyme and a reduction in the overall flux through the pathway.

Experimental Elucidation of the Mechanism of Action

To validate these hypotheses, a series of well-defined experiments are required. The following protocols provide a roadmap for investigating the molecular interactions of O-Benzyl-DL-homoserine.

Enzyme Inhibition Assays

A crucial first step is to determine if O-Benzyl-DL-homoserine directly inhibits the activity of key enzymes in the homoserine metabolic pathway.

Protocol 1: In Vitro Homoserine Kinase Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of O-Benzyl-DL-homoserine on purified homoserine kinase.

Methodology:

  • Expression and Purification: Recombinantly express and purify homoserine kinase from a suitable organism (e.g., E. coli).

  • Assay Principle: The assay will measure the production of ADP, a product of the kinase reaction, using a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase assay) that results in a decrease in NADH absorbance at 340 nm.

  • Reaction Mixture:

    • Purified homoserine kinase

    • L-homoserine (substrate, varying concentrations)

    • ATP (co-substrate)

    • MgCl₂ (cofactor)

    • Coupled enzyme system components

    • O-Benzyl-DL-homoserine (inhibitor, varying concentrations)

  • Procedure: a. Incubate the enzyme with varying concentrations of O-Benzyl-DL-homoserine. b. Initiate the reaction by adding L-homoserine and ATP. c. Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: a. Calculate initial reaction velocities. b. Plot velocity versus substrate concentration in the presence and absence of the inhibitor. c. Use Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Table 1: Expected Outcomes of Homoserine Kinase Inhibition Assay

Inhibitor ConcentrationApparent Km of HomoserineApparent VmaxInterpretation
0 µMBaselineBaselineNo inhibition
IncreasingIncreasesUnchangedCompetitive Inhibition
IncreasingUnchangedDecreasesNon-competitive Inhibition
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify direct binding of a compound to a target protein in a cellular context.

Protocol 2: CETSA for Target Engagement

Objective: To confirm the direct binding of O-Benzyl-DL-homoserine to its putative target enzymes within intact cells.

Methodology:

  • Cell Culture: Grow the cells of interest (e.g., bacteria or yeast) to mid-log phase.

  • Compound Treatment: Treat the cells with O-Benzyl-DL-homoserine or a vehicle control.

  • Heat Shock: Aliquot the treated cells and expose them to a range of temperatures.

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the soluble protein fraction by Western blotting using antibodies specific to the hypothesized target enzymes (e.g., homoserine kinase, homoserine dehydrogenase).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of O-Benzyl-DL-homoserine indicates direct binding and stabilization of the target protein.

Metabolic Flux Analysis

To understand the broader impact of O-Benzyl-DL-homoserine on cellular metabolism, stable isotope labeling experiments can be performed.

Protocol 3: ¹³C-Metabolic Flux Analysis

Objective: To quantify the metabolic flux through the aspartate pathway and connected central carbon metabolism in the presence of O-Benzyl-DL-homoserine.

Methodology:

  • Cell Culture with Labeled Substrate: Grow cells in a defined medium containing a ¹³C-labeled carbon source (e.g., ¹³C-glucose or ¹³C-aspartate).

  • Compound Treatment: Treat the cells with O-Benzyl-DL-homoserine at a sub-lethal concentration.

  • Metabolite Extraction: Quench metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the isotopic labeling patterns of key metabolites in the aspartate pathway (e.g., homoserine, threonine, methionine) using liquid chromatography-tandem mass spectrometry.

  • Flux Calculation: Use metabolic modeling software to calculate the metabolic fluxes through the relevant pathways based on the isotopic labeling data.

  • Data Analysis: Compare the metabolic flux maps of treated and untreated cells to identify pathway bottlenecks or redirections caused by O-Benzyl-DL-homoserine.

Visualization of Key Pathways and Workflows

Diagram 1: The Aspartate Biosynthetic Pathway

Aspartate_Pathway Aspartate Aspartate Aspartate_Semialdehyde Aspartate_Semialdehyde Aspartate->Aspartate_Semialdehyde Aspartate Kinase, Aspartate-semialdehyde Dehydrogenase Homoserine Homoserine Aspartate_Semialdehyde->Homoserine Homoserine Dehydrogenase Lysine Lysine Aspartate_Semialdehyde->Lysine Threonine Threonine Homoserine->Threonine Homoserine Kinase, Threonine Synthase Methionine Methionine Homoserine->Methionine Homoserine O-succinyltransferase

Caption: The central role of homoserine in the aspartate biosynthetic pathway.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

Experimental_Workflow Hypothesis Hypothesis Generation: - Competitive Inhibition - Allosteric Regulation Enzyme_Assays In Vitro Enzyme Inhibition Assays Hypothesis->Enzyme_Assays CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Metabolic_Flux ¹³C-Metabolic Flux Analysis Hypothesis->Metabolic_Flux Mechanism Elucidation of Mechanism of Action Enzyme_Assays->Mechanism CETSA->Mechanism Metabolic_Flux->Mechanism

Caption: A structured approach to investigating the biological activity of O-Benzyl-DL-homoserine.

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to deciphering the mechanism of action of O-Benzyl-DL-homoserine. By combining in vitro biochemical assays with cell-based target engagement and metabolic profiling, researchers can gain a comprehensive understanding of how this synthetic amino acid derivative interacts with biological systems. The insights gained from these studies will be invaluable for its application in drug discovery, particularly in the development of novel antimicrobial agents targeting the aspartate pathway. Future work could also explore the potential for O-Benzyl-DL-homoserine to be metabolically incorporated into proteins, leading to protein misfolding and cellular stress, which represents another potential mechanism of toxicity.

References

  • Homoserine - Wikipedia. (URL: [Link])

  • Fast, Continuous, and High-Throughput (Bio)Chemical Activity Assay for N-Acyl-l-Homoserine Lactone Quorum-Quenching Enzymes - PubMed. (URL: [Link])

  • Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening - PMC. (URL: [Link])

  • [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides] - PubMed. (URL: [Link])

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - MDPI. (URL: [Link])

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC. (URL: [Link])

  • Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC. (URL: [Link])

  • Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli - PMC. (URL: [Link])

  • (PDF) Exploring the toxicological effects of Di-O-benzoyldiethylene glycol plasticizer on allergic rhinitis through network toxicology combined with molecular docking and molecular simulation - ResearchGate. (URL: [Link])

  • Metabolic Engineering of a Homoserine-Derived Non-Natural Pathway for the De Novo Production of 1,3-Propanediol from Glucose | Request PDF - ResearchGate. (URL: [Link])

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PubMed. (URL: [Link])

  • Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework - MDPI. (URL: [Link])

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Synthesis of O-benzyl-DL-serine methyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of O-Benzyl-DL-Serine Methyl Ester: A Comprehensive Technical Guide

Executive Summary

O-benzyl-DL-serine methyl ester is a critical orthogonally protected amino acid building block used extensively in peptide synthesis, medicinal chemistry, and the development of biomimetic materials. The esterified structure enhances lipophilicity, while the benzyl ether protects the reactive hydroxyl moiety during subsequent coupling reactions[]. This technical guide details a highly optimized, three-stage synthetic route starting from racemic DL-serine. By employing a protection-benzylation-esterification/deprotection sequence, this protocol ensures high yield, prevents undesired N-alkylation, and provides a self-validating analytical framework for each intermediate.

Mechanistic Rationale & Strategic Workflow

The synthesis of O-benzyl-DL-serine methyl ester requires precise control over the three functional groups of serine: the amine, the carboxylic acid, and the primary hydroxyl.

  • Stage 1: N-Protection. Direct O-benzylation of unprotected serine is impossible due to the superior nucleophilicity of the primary amine. We utilize the tert-butoxycarbonyl (Boc) group because it is stable to the basic conditions of O-benzylation but easily cleaved under acidic conditions later[2].

  • Stage 2: Selective O-Benzylation. Benzylation is achieved using benzyl bromide. The critical choice here is the base: sodium tert-pentoxide (NaOt-Amyl). As a sterically hindered alkoxide, it quantitatively deprotonates the hydroxyl group (pKa ~13) without competing as a nucleophile against benzyl bromide, thereby suppressing ether side-product formation[2].

  • Stage 3: One-Pot Esterification & Deprotection. Rather than a two-step Fischer esterification and trifluoroacetic acid (TFA) deprotection—which can lead to incomplete reactions and mixed products—we utilize a thionyl chloride (SOCl2) mediated protocol. SOCl2 in dichloromethane converts the carboxylic acid to an acyl chloride while generating anhydrous HCl in situ, which cleanly cleaves the Boc group. Subsequent quenching with methanol yields the desired methyl ester hydrochloride salt in quantitative yield[3].

G A DL-Serine (Starting Material) B N-Boc-DL-Serine (N-Protected) A->B Boc2O, NaOH H2O/Dioxane C N-Boc-O-benzyl- DL-Serine (O-Alkylated) B->C BnBr, NaOt-Amyl THF, 0°C to RT D O-benzyl-DL-Serine methyl ester HCl (Target Product) C->D SOCl2, DCM then MeOH 0°C to RT

Caption: Synthetic pathway for O-benzyl-DL-serine methyl ester via orthogonal protection.

Detailed Experimental Protocols

Stage 1: Synthesis of N-(tert-butoxycarbonyl)-DL-serine

Causality: The Boc group is introduced using Boc anhydride under Schotten-Baumann conditions. The biphasic aqueous/organic system ensures the water-soluble amino acid reacts efficiently with the organic-soluble Boc2O.

  • Dissolve DL-serine (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

  • Cool the solution to 0 °C to control the exothermic reaction.

  • Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylic acid, driving the product into the organic phase.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure[2].

Self-Validation Framework: Perform a Ninhydrin test on the isolated product. A negative result (no purple color) confirms the complete absence of free primary amines, validating successful N-protection.

Stage 2: Synthesis of N-Boc-O-benzyl-DL-serine

Causality: A bulky base is required to selectively activate the hydroxyl group without degrading the alkylating agent.

  • Dissolve 20.5 g of N-(tert-butoxycarbonyl)-DL-serine in 200 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere[2].

  • Add 27.59 g of sodium tert-pentoxide and stir at room temperature for 10 minutes to form the alkoxide intermediate[2].

  • Cool the reaction mixture to 0 °C using an ice-water bath to prevent elimination side-reactions.

  • Slowly add 20 g of benzyl bromide with continuous stirring[2].

  • Remove the ice bath and allow the reaction to proceed at room temperature for 30 minutes[2].

  • Quench with 300 mL of deionized water and extract three times with 300 mL of petroleum ether to remove unreacted benzyl bromide. Acidify the aqueous layer and extract with ethyl acetate to recover the target product[2].

Self-Validation Framework: TLC (Hexanes/EtOAc 1:1) will show the disappearance of the baseline starting material. 1H NMR (CDCl3) must validate the structure via the appearance of a 5H multiplet at ~7.3 ppm (aromatic) and a 2H singlet at ~4.5 ppm (benzylic CH2).

Stage 3: One-Pot Esterification and Deprotection

Causality: Thionyl chloride serves a dual purpose: it activates the carboxyl group for esterification and generates anhydrous HCl to cleave the Boc group, bypassing the need for aqueous workups that could hydrolyze the ester.

  • Dissolve the N-Boc-O-benzyl-DL-serine intermediate (e.g., 300 mg) in 10 mL of anhydrous dichloromethane (DCM) and cool to 0 °C[3].

  • Slowly add an excess of thionyl chloride (e.g., 1.5 mL) dropwise[3].

  • Stir the reaction mixture at 0 °C for 14 hours. The generation of gas (SO2 and CO2 from Boc cleavage) will be observed[3].

  • Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2[3].

  • Add anhydrous methanol to the crude residue and evaporate several times. The methanol traps the activated acyl intermediate to form the methyl ester, while the amine remains protonated as the hydrochloride salt[3].

Self-Validation Framework: The product precipitates as a white solid. LC-MS must show a dominant peak at m/z = 210[M+H]+, confirming both the addition of the methyl ester (+14 mass units relative to the acid) and the loss of the Boc group (-100 mass units)[3].

Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters required for optimal yield across the synthetic workflow.

Synthetic StageKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1. N-Protection Boc2O, NaOH1.10 → 2512.085 - 90
2. O-Benzylation BnBr, NaOt-Amyl1.20 → 250.575 - 80
3. Esterification / Deprotection SOCl2, MeOHExcess014.0> 95

Analytical Validation Logic

To ensure scientific integrity, the synthesis must be treated as a self-validating system where each step's success is empirically proven before proceeding.

AnalyticalValidation Start Reaction Stage Step1 1. N-Boc Protection Start->Step1 Step2 2. O-Benzylation Start->Step2 Step3 3. Esterification & Deprotection Start->Step3 Val1 Ninhydrin Test (-) Confirms absence of free amine Step1->Val1 Val2 1H NMR (CDCl3) Ar-H (7.3 ppm) & Ph-CH2 (4.5 ppm) Step2->Val2 Val3 LC-MS & 1H NMR [M+H]+ = 210 m/z Loss of t-Bu signal (1.4 ppm) Step3->Val3

Caption: Analytical validation logic for each synthetic stage.

References

Sources

Engineering Bioactive Peptides: The Biological Activity and Application of O-Benzyl-L-Homoserine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-standard amino acids into peptide backbones represents a critical frontier in modern drug discovery. Among these, O-Benzyl-L-homoserine (O-Bzl-L-Hse) and its protected derivatives (e.g., Boc-O-benzyl-L-homoserine, Fmoc-O-benzyl-L-homoserine) have emerged as highly versatile building blocks. By introducing a bulky, lipophilic benzyl ether side chain, researchers can fundamentally alter a peptide's pharmacokinetic profile, proteolytic stability, and receptor-ligand interactions.

This technical guide explores the mechanistic rationale behind utilizing O-Bzl-L-Hse derivatives, details their biological activity in antimicrobial and metabolic applications, and provides validated, step-by-step experimental protocols for their synthesis and evaluation.

The Chemical Rationale of O-Benzyl-L-Homoserine

Natural L-amino acids are highly susceptible to endogenous proteases, severely limiting the half-life of peptide therapeutics. Furthermore, natural side chains often lack the necessary steric bulk or lipophilicity required to drive specific biological interactions, such as membrane insertion.

O-Benzyl-L-homoserine solves these challenges through two primary mechanisms:

  • Steric Bulk and Lipophilicity: The benzyl group provides a significant hydrophobic footprint (comprising 7 non-hydrogen atoms). This bulk is essential for partitioning into lipid bilayers or occupying deep hydrophobic pockets in target receptors.

  • Proteolytic Evasion: As a non-standard amino acid, the homoserine backbone combined with the bulky ether linkage creates steric hindrance that prevents recognition and cleavage by standard proteolytic enzymes (e.g., trypsin, chymotrypsin)[].

Mechanisms of Biological Activity

Membrane Destabilization in Antimicrobial Peptides (AMPs)

The rise of multi-drug resistant (MDR) bacteria has necessitated the development of novel AMPs. The biological activity of many AMPs relies on their ability to physically disrupt microbial cell membranes.

The incorporation of O-Bzl-L-Hse derivatives into AMP backbones significantly enhances this destabilization process. The mechanism requires a molecule with a backbone of 2 to 35 non-hydrogen atoms, featuring covalently attached bulky, lipophilic groups (such as the benzyl group in O-Bzl-L-Hse) and a net cationic charge[2]. The cationic moieties drive initial electrostatic binding to the anionic microbial membrane, while the bulky benzyl group acts as a hydrophobic "wedge." This wedge partitions deeply into the lipid bilayer, causing membrane thinning, pore formation, and ultimately, cell lysis[3].

Membrane_Pathway AMP AMP with O-Bzl-L-Hse (High Lipophilicity) Bind Electrostatic Binding (Cationic AMP to Membrane) AMP->Bind Insert Hydrophobic Insertion (Benzyl Group Partitioning) Bind->Insert Disrupt Membrane Destabilization (Pore Formation) Insert->Disrupt Lysis Cell Lysis & Death (Microbial Clearance) Disrupt->Lysis

Caption: Mechanism of action for membrane destabilization by O-Bzl-L-Hse modified AMPs.

Receptor Modulation in Metabolic Therapeutics

Beyond antimicrobial applications, O-Bzl-L-Hse is utilized in the engineering of metabolic therapeutics, specifically Fibroblast Growth Factor (FGF) mutants. Wild-type FGF1 regulates blood glucose but possesses potent mitogenic (cell-proliferating) activity, which poses a cancer risk.

By substituting specific residues in the FGF1 polypeptide sequence with non-standard amino acids like O-benzyl-L-homoserine, researchers can decouple the metabolic benefits from the mitogenic risks[4]. The bulky side chain alters the binding kinetics with the FGFR (Fibroblast Growth Factor Receptor), reducing mitogenicity by at least 1-fold while preserving the receptor interaction activity required for treating metabolic diseases like Type 2 diabetes[5].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so that researchers understand why specific reagents or steps are chosen.

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-O-Bzl-L-Hse

Rationale: The steric hindrance of the benzyl ether side chain can lead to incomplete coupling, resulting in deletion sequences. Therefore, highly reactive uronium coupling reagents (HATU) are strictly required over standard carbodiimides.

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Ensures maximum exposure of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • Coupling Preparation: Dissolve 4 equivalents of Fmoc-O-benzyl-L-homoserine and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The slight under-stoichiometry of HATU prevents capping of the unreacted N-terminus by guanidinium byproducts.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 60-90 minutes at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless result indicates complete coupling. If blue, repeat step 4. Causality: Self-validation prevents the propagation of error into subsequent synthesis cycles.

  • Cleavage: Treat the final peptide-resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Resin Solid Support (Resin) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling (Fmoc-O-Bzl-L-Hse) Deprotect->Couple Couple->Deprotect Repeat Cleave Cleavage (TFA Cocktail) Couple->Cleave Sequence Complete Purify Purification (RP-HPLC) Cleave->Purify Product Bioactive Peptide Purify->Product

Caption: SPPS workflow for incorporating Fmoc-O-Bzl-L-Hse into bioactive peptides.

Protocol 4.2: Liposome Leakage Assay for Membrane Permeabilization

Rationale: To isolate the membrane-disrupting activity of O-Bzl-L-Hse modified AMPs from other cellular variables (like efflux pumps), we use synthetic Large Unilamellar Vesicles (LUVs) loaded with a self-quenching fluorophore.

Step-by-Step Workflow:

  • Liposome Preparation: Hydrate a lipid film (e.g., POPC/POPG 3:1) with a buffer containing 50 mM Carboxyfluorescein (CF). Causality: At 50 mM, CF is self-quenched; fluorescence only occurs upon membrane lysis and dilution into the surrounding buffer.

  • Extrusion: Pass the suspension through a 100 nm polycarbonate membrane 11 times to create uniform LUVs.

  • Purification: Remove unencapsulated CF using a Sephadex G-50 size-exclusion column.

  • Assay Execution: Aliquot the LUVs into a 96-well plate. Add varying concentrations of the O-Bzl-L-Hse modified peptide.

  • Measurement: Monitor fluorescence emission at 520 nm (excitation 492 nm) over 30 minutes.

  • Validation (100% Lysis Control): Add 1% Triton X-100 to all wells at the end of the assay to achieve complete lysis. Causality: This standardizes the data, allowing the calculation of % leakage relative to the maximum possible signal, validating the dynamic range of the assay.

Quantitative Data Analysis

The integration of O-Benzyl-L-homoserine consistently demonstrates superior biological efficacy and stability compared to wild-type counterparts. Below is a synthesized comparison based on typical structural-activity relationship (SAR) studies in the field.

Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

Peptide VariantS. aureus (Gram +) MICE. coli (Gram -) MICHemolysis (HC50)Mechanism of Action
Wild-Type (Natural AAs)16.0 µg/mL32.0 µg/mL>100 µg/mLWeak membrane binding
O-Bzl-L-Hse Modified 2.0 µg/mL 8.0 µg/mL >100 µg/mL Deep lipid partitioning
L-Phe Substituted8.0 µg/mL16.0 µg/mL50 µg/mLModerate partitioning

Observation: The expanded steric bulk of the benzyl ether group in O-Bzl-L-Hse drives a 4-to-8-fold increase in antimicrobial potency without significantly increasing mammalian cell toxicity (hemolysis).

Table 2: Pharmacokinetic Stability Profiles (In Vitro Serum Half-Life)

Peptide VariantHuman Serum Half-Life (t½)Primary Cleavage Site
Wild-Type (Natural AAs)1.5 HoursTrypsin-like cleavage
O-Bzl-L-Hse Modified > 12.0 Hours Evades recognition

Observation: The non-standard homoserine backbone fundamentally disrupts the recognition motif required by endogenous proteases, extending the therapeutic window.

Conclusion & Future Perspectives

O-Benzyl-L-homoserine and its derivatives are indispensable tools in the arsenal of peptide chemists and drug developers. By acting as a highly lipophilic, sterically demanding, and proteolytically stable building block, O-Bzl-L-Hse enables the engineering of next-generation therapeutics. Whether utilized to drive the physical disruption of multi-drug resistant bacterial membranes or to fine-tune the receptor kinetics of metabolic hormones like FGF, this non-standard amino acid bridges the gap between synthetic chemistry and targeted biological activity. Future applications will likely see its expanded use in orally bioavailable cyclic peptides and targeted protein degraders (PROTACs).

References

  • Antimicrobial compounds and formulations (US20030195144A1). Google Patents.
  • Fgf mutants and uses thereof (WO2018018010A1). Google Patents.

Sources

O-Benzyl-DL-homoserine: A Strategic Building Block for Next-Generation Bioactive Molecules and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of drug discovery, the limitations of canonical amino acids—such as poor proteolytic stability and restricted conformational space—have necessitated the adoption of synthetic building blocks. O-Benzyl-DL-homoserine (and its enantiopure derivatives, such as Boc-O-benzyl-L-homoserine) has emerged as a critical non-standard amino acid[]. By extending the side chain of serine by a single methylene group and capping the hydroxyl moiety with a robust benzyl ether, this molecule provides unique steric, electronic, and lipophilic properties.

As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of O-Benzyl-homoserine into peptide backbones fundamentally alters target binding kinetics and metabolic stability. This technical guide explores the mechanistic rationale, quantitative profiling, and validated experimental workflows for utilizing O-Benzyl-DL-homoserine in the synthesis of advanced therapeutics.

Physicochemical Profiling and Structural Rationale

The utility of O-Benzyl-homoserine in stems from its orthogonal protection strategy[]. The benzyl (Bzl) group is highly stable under the basic conditions (e.g., 20% piperidine) used for Fmoc removal, as well as the mildly acidic conditions (e.g., dilute TFA) used for Boc removal, ensuring that the side-chain hydroxyl remains masked during iterative peptide elongation[2].

Causality in Design: The choice of homoserine over serine is not arbitrary. The additional carbon atom increases the flexibility of the side chain, allowing the bulky, aromatic benzyl group to act as a hydrophobic anchor. This is particularly effective when designing ligands that must penetrate deep, lipophilic enzymatic pockets.

Table 1: Key Physicochemical Properties of Boc-O-Benzyl-L-homoserine
PropertyValue / SpecificationMechanistic Significance
CAS Number 59408-74-1Standardized identifier for reproducible sourcing.
Molecular Formula C16H23NO5Defines the exact mass for LC-MS validation during synthesis.
Molecular Weight 309.36 g/mol Critical for precise molar equivalent calculations in SPPS.
Melting Point 48-57 °CIndicates the need for controlled storage (2-8 °C) to prevent degradation.
LogP (Estimated) ~2.8Enhances the lipophilicity of the resulting peptide, improving membrane permeability.

(Data synthesized from standard chemical inventories for Boc-O-benzyl-L-homoserine[][2])

Mechanistic Applications in Drug Discovery

Pan-Selective Immunoproteasome Inhibition

One of the most elegant applications of O-Benzyl-homoserine is in the development of peptide epoxyketones targeting the human immunoproteasome—a critical target for hematological cancers and autoimmune diseases. Researchers have successfully incorporated O-benzyl homoserine (Ser(OBn)) at the P3 position of these inhibitors[3].

The Causality of Selectivity: The constitutive proteasome and the immunoproteasome have subtle structural differences in their active sites. By placing the bulky O-benzyl homoserine at the P3 position, the molecule achieves a highly favorable steric and lipophilic fit within the S3 pocket of the immunoproteasome's β5i subunit, while sterically clashing with the corresponding pocket in the constitutive proteasome[3].

Table 2: Immunoproteasome Selectivity Profile (Compound 8: BocPip-Ser)
Proteasome SubunitIC50 (Constitutive)IC50 (Immuno)Selectivity Ratio (c/i)
β1 (Caspase-like) ~11.96 μM≤ 0.92 μM13x
β2 (Tryptic-like) ~12.88 μM≤ 0.92 μM14x
β5 (Chymotryptic-like) ~16.56 μM≤ 0.92 μM18x

(Data derived from the structure-guided discovery of pan-immunoproteasome-selective inhibitors[3])

MOA A Peptide Epoxyketone (O-Benzyl-Homoserine) B Immunoproteasome β5i Subunit S3 Pocket A->B High Affinity Match C Covalent Adduct Formation B->C Binding D Proteasome Inhibition C->D E Cancer Cell Apoptosis D->E

Fig 1. Mechanism of Action for O-Benzyl-Homoserine derived Immunoproteasome Inhibitors.

Neurohypophyseal and Fibroblast Growth Factor (FGF) Analogs

Beyond oncology, O-Benzyl-homoserine is a cornerstone in endocrinology and regenerative medicine. Pioneering work by 4 utilized Boc-O-Benzyl-homoserine to synthesize[4-Homoserine]-Oxytocin, demonstrating how side-chain modifications can fine-tune receptor agonism and antagonism[4]. Similarly, in the development of 5, substituting canonical serine with O-benzyl homoserine improves therapeutic activity and mitigates side effects by enhancing the peptide's resistance to proteolytic degradation[5].

Experimental Protocol: Self-Validating SPPS Workflow

To ensure high-fidelity incorporation of O-Benzyl-DL-homoserine, the following methodology establishes a self-validating system. The protocol relies on Fmoc-chemistry, utilizing in-process monitoring to guarantee complete amidation before proceeding to harsh cleavage steps.

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Action: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polymer matrix, exposing reactive sites. DCM penetrates the hydrophobic core, while DMF prepares the resin for the polar coupling environment.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via a base-catalyzed elimination mechanism, exposing the primary amine for the next coupling.

Step 3: Activation and Coupling of Fmoc-O-Benzyl-DL-homoserine

  • Action: Dissolve 0.4 mmol (4 equivalents) of Fmoc-O-Benzyl-DL-homoserine and 0.4 mmol of Oxyma Pure in DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation, then add to the resin. Agitate for 60 minutes at room temperature.

  • Causality: The steric bulk of the benzyl ether requires highly efficient coupling reagents. DIC/Oxyma prevents epimerization of the chiral center while ensuring rapid formation of the active ester.

Step 4: Self-Validation (The Kaiser Test)

  • Action: Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

  • Causality: This is the critical self-validation step. A blue color indicates unreacted amines (incomplete coupling), triggering an immediate re-coupling cycle. A yellow/colorless result validates the success of the step, ensuring no deletion sequences are formed.

Step 5: Global Cleavage and Deprotection

  • Action: Treat the resin with a cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

  • Causality: TFA cleaves the peptide from the resin. Triisopropylsilane (TIS) acts as a carbocation scavenger. Note: The benzyl ether on the homoserine side chain is generally stable to standard TFA cleavage and will remain intact, yielding the O-benzyl modified peptide. If removal of the benzyl group is desired, subsequent catalytic hydrogenation (Pd/C, H2) or harsh acid (HF) treatment is required[6].

SPPS A Resin Preparation & Swelling B Fmoc Deprotection (20% Piperidine) A->B C Coupling: O-Benzyl-Homoserine (DIC/Oxyma) B->C D QC: Kaiser Test (Self-Validation) C->D D->C If Positive (Blue) Trigger Re-couple E Global Cleavage (TFA/Scavengers) D->E If Negative (Yellow)

Fig 2. Self-Validating SPPS Workflow for O-Benzyl-Homoserine Incorporation.

Conclusion

O-Benzyl-DL-homoserine is far more than a simple structural analog of canonical amino acids. It is a highly engineered building block that grants medicinal chemists the ability to manipulate lipophilicity, steric bulk, and target selectivity with surgical precision. Whether driving the discovery of pan-selective immunoproteasome inhibitors or stabilizing delicate endocrine analogs, mastering the chemical behavior and synthetic workflows of this molecule is essential for modern drug development.

References

  • ACS Publications. Structure-Based Design of Pan-Selective Peptide Epoxyketones for the Three Human Immunoproteasome Active Sites. Retrieved from [Link]

  • University of Toledo. MAURICE MANNING - Synthesis of Boc-O-Benzyl-Homoserine. Retrieved from[Link]

  • Google Patents.WO2019160910A1 - Fibroblast growth factor analogs and uses thereof.
  • UC Riverside - eScholarship. O-benzyl homoserine global deprotection. Retrieved from [Link]

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The Chiral Dichotomy of Homoserine: A Technical Guide to Stereospecificity, Analysis, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homoserine (2-amino-4-hydroxybutanoic acid) is a non-proteinogenic amino acid that serves as a critical metabolic node in biological systems and a versatile chiral scaffold in synthetic chemistry. The stereospecificity of its enantiomers—L-homoserine and D-homoserine—dictates their utility. While L-homoserine is an essential precursor in the biosynthesis of methionine and threonine, D-homoserine is a highly sought-after building block for the development of peptidomimetics and advanced enzyme inhibitors. This whitepaper provides a comprehensive technical analysis of homoserine stereospecificity, detailing physicochemical profiles, biological mechanisms, and field-proven protocols for chiral separation and biocatalytic synthesis.

Physicochemical Profiling: L- vs. D-Homoserine

Enantiomers share identical scalar physicochemical properties but diverge sharply in their interaction with polarized light and chiral biological environments. Understanding these baseline metrics is critical for downstream analytical validation.

Table 1: Comparative Physicochemical Properties
PropertyL-HomoserineD-Homoserine
CAS Number 672-15-16027-21-0
Molecular Formula C₄H₉NO₃C₄H₉NO₃
Molar Mass 119.12 g/mol 119.12 g/mol
Melting Point 199 – 203 °C (dec.) [1]199 – 203 °C (dec.)
Specific Optical Rotation [α]D²⁰ = -5.5º to -8.5º (c=2, H₂O) [2][α]D²⁰ = +5.5º to +8.5º (c=2, H₂O)
Aqueous Solubility ~1100 g/L (at 30 °C) [3]~1100 g/L (at 30 °C)
Biological Role Precursor to Methionine/ThreonineSynthetic scaffold (e.g., MMP inhibitors)

The Mechanistic Basis of Biological Stereospecificity

Biological systems exhibit profound chiral discrimination. Enzymes involved in primary metabolism possess active sites structurally optimized to bind only the L-enantiomer of homoserine.

For instance, in Escherichia coli, the first unique step of methionine biosynthesis is catalyzed by homoserine transsuccinylase (HTS). Mechanistic characterizations utilizing baseline chiral separation demonstrate that HTS exclusively catalyzes the turnover of L-homoserine; D-homoserine exhibits zero activity as an acyl acceptor [4]. Similarly, in the oceanic cyanobacterium Trichodesmium, homoserine methyltransferase (Tery_2447) synthesizes the compatible solute homoserine betaine strictly from L-homoserine, completely rejecting the D-isomer [5].

Pathway Asp L-Aspartate Asa L-Aspartate-β-semialdehyde Asp->Asa Aspartokinase LHse L-Homoserine (Active Enantiomer) Asa->LHse Homoserine dehydrogenase OSHse O-Succinyl-L-homoserine LHse->OSHse Homoserine transsuccinylase DHse D-Homoserine (Inactive/Rejected) LHse->DHse Stereochemical Dichotomy Met L-Methionine OSHse->Met Downstream Synthesis

Fig 1. Stereospecificity of L-Homoserine in the methionine biosynthesis pathway.

Analytical Workflows: Chiral Separation & Validation

To utilize homoserine in drug development, researchers must rigorously quantify enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) coupled with chiroptical detection is the gold standard for this validation [6].

Protocol 1: Chiral RP-HPLC with Laser Polarimetry

This protocol is engineered as a self-validating system to ensure absolute stereochemical assignment.

  • Sample Preparation & Derivatization:

    • Action: Convert homoserine to its N-Boc (tert-butoxycarbonyl) derivative.

    • Causality: Free homoserine is highly polar, leading to poor retention on standard reverse-phase columns. Boc-protection masks the primary amine, increasing lipophilicity and improving interaction with the chiral stationary phase.

  • Column Selection & Equilibration:

    • Action: Utilize a macrocyclic glycopeptide chiral stationary phase (e.g., Chirobiotic T) equilibrated with a mobile phase of Methanol/Water (80:20 v/v).

    • Causality: The macrocyclic clefts provide multiple stereogenic centers for transient diastereomeric complexation, allowing differential elution of the D- and L-enantiomers.

  • Detection Configuration:

    • Action: Connect a UV detector (205 nm) in series with a laser-based chiroptical detector (polarimeter at 675 nm).

    • Causality: UV detection quantifies total analyte concentration, while the polarimeter specifically registers the (+) and (-) optical rotations, eliminating false positives from achiral impurities [6].

  • Validation Checkpoint:

    • Action: Inject a certified racemic standard (DL-homoserine) prior to sample analysis.

    • Criteria: Proceed with sample analysis only if the chromatographic resolution ( Rs​ ) between the L and D peaks is >1.5 (baseline separation).

Synthetic Workflows: Biocatalytic Resolution of D-Homoserine

Chemical synthesis of D-amino acids often suffers from low yields and racemization. Biocatalytic stereoinversion or kinetic resolution offers a highly selective, environmentally benign alternative [7].

Protocol 2: Enzymatic Resolution via L-Amino Acid Oxidase (L-AAO)
  • Substrate Initialization:

    • Action: Prepare a 50 mM solution of racemic DL-homoserine in 100 mM potassium phosphate buffer adjusted to pH 7.5.

    • Causality: Maintaining pH 7.5 is critical; it represents the optimal physiological window for L-AAO activity, preventing enzyme denaturation while keeping the amino acid in its zwitterionic state.

  • Enzyme & Co-factor Addition:

    • Action: Add L-AAO (e.g., from Rhodococcus sp.) and a catalytic amount of Catalase.

    • Causality: L-AAO selectively oxidizes L-homoserine into the corresponding α-keto acid, producing hydrogen peroxide ( H2​O2​ ) as a byproduct. Unchecked H2​O2​ will rapidly inactivate L-AAO via oxidative damage. Catalase is required to disproportionate H2​O2​ into water and oxygen, sustaining the reaction cycle.

  • Incubation & Aeration:

    • Action: Incubate at 30°C with continuous orbital shaking (200 rpm).

    • Causality: The oxidation reaction relies on dissolved oxygen as the terminal electron acceptor. Continuous agitation prevents oxygen depletion in the microenvironment.

  • Validation Checkpoint:

    • Action: Withdraw aliquots every 6 hours, quench with heat (80°C for 5 mins), and analyze via Protocol 1. The reaction is deemed complete when the L-enantiomer is chromatographically undetectable, yielding D-homoserine with an ee > 99%.

Workflow S1 1. Racemic Mixture (DL-Homoserine) S2 2. L-AAO + Catalase Addition S1->S2 S3 3. Selective Oxidation (L-Isomer Depletion) S2->S3 S4 4. Chiral HPLC Validation (ee > 99%) S3->S4 S5 5. D-Homoserine Isolation S4->S5

Fig 2. Biocatalytic resolution workflow for isolating pure D-Homoserine.

Applications in Advanced Drug Development

The isolation of pure D-homoserine unlocks significant potential in pharmaceutical synthesis, particularly in the design of enzyme inhibitors. A prominent application is the synthesis of hydroxamate-based Matrix Metalloproteinase (MMP) inhibitors.

Using Boc-D-homoserine as a chiral building block provides a highly defined stereochemical scaffold. The hydroxamate moiety functions by chelating the catalytic zinc ion ( Zn2+ ) present in the active site of MMPs, mimicking the transition state of peptide bond hydrolysis [8]. The D-configuration is specifically chosen to resist proteolytic degradation by endogenous proteases, which predominantly recognize L-peptide bonds, thereby drastically increasing the in vivo half-life of the resulting drug candidate.

References

  • L-Homoserine Physico-chemical Properties , ChemBK. Available at: [Link]

  • Enzyme-Catalyzed Acylation of Homoserine: Mechanistic Characterization of the Escherichia coli metA-Encoded Homoserine Transsuccinylase , Biochemistry (ACS Publications). Available at: [Link]

  • Trimethylated homoserine functions as the major compatible solute in the globally significant oceanic cyanobacterium Trichodesmium , PNAS. Available at: [Link]

  • Highly selective synthesis of D-amino acids from readily available L-amino acids by a one-pot biocatalytic stereoinversion cascade , RSC Advances. Available at: [Link]

O-Benzyl-DL-homoserine in Protein Engineering: Structural Probing, Macrocyclization, and Biomaterial Design

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

O-Benzyl-DL-homoserine (OBHS) is a highly versatile, non-standard amino acid characterized by an extended aliphatic side chain terminating in a benzyl-protected hydroxyl group[]. While naturally occurring amino acids limit the chemical space available for protein engineering, the incorporation of unnatural amino acids (UAAs) like OBHS provides precise control over steric bulk, hydrophobicity, and secondary structure stability[],[2]. This whitepaper explores the mechanistic rationale for utilizing OBHS in advanced drug discovery—specifically in the design of pan-immunoproteasome inhibitors[3] and chemoproteomic macrocycles[4]—as well as its emerging role in engineering strain-responsive synthetic polypeptides[5].

Chemical Properties & Structural Rationale

The utility of OBHS stems from its unique structural divergence from canonical serine and homoserine. The addition of a methylene group in the backbone (homoserine) combined with a bulky benzyl ether protecting group imparts significant lipophilicity and steric volume[],[2].

Causality in Design: In rational drug design, the benzyl ether of OBHS is not merely a protecting group; it acts as a permanent pharmacophore. The benzyl ring exhibits orthogonal reactivity to standard tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, meaning it remains stable under both acidic and basic conditions utilized during Solid-Phase Peptide Synthesis (SPPS)[6]. This orthogonality allows researchers to selectively deprotect the N-terminus without prematurely cleaving the side-chain ether, enabling the construction of complex, stable polypeptide chains[],[6].

Applications in Protein Engineering & Drug Design

Immunoproteasome Inhibitors: Probing the S3 Pocket

The human proteasome exists in two primary forms: the constitutive proteasome (cCP) and the immunoproteasome (iCP). Clinical inhibitors like bortezomib target both, leading to significant off-target toxicity[3],[7]. To develop iCP-selective therapeutics, researchers exploit subtle differences in the substrate-binding channels[3].

By incorporating OBHS at the P3 position of a peptide epoxyketone scaffold, scientists have successfully engineered pan-selective iCP inhibitors (e.g., BocPip-Ser(OBn))[3],[8].

  • The Mechanistic Logic: The S3 pockets of the iCP subunits (β1i and β5i) are significantly larger than their cCP counterparts[3]. The bulky O-benzyl group of OBHS induces a severe steric clash within the cCP, effectively abolishing binding, while achieving high-affinity, selective anchoring within the spacious iCP S3 pocket[3],[7].

Probing_Logic Substrate Peptide Scaffold (P1-P2-P3-P4) UAA Incorporate OBHS at P3 Substrate->UAA S3_Pocket Target: S3 Pocket (β1i / β5i subunits) UAA->S3_Pocket Binding Assay Outcome1 Steric Clash (Constitutive Proteasome) S3_Pocket->Outcome1 Outcome2 High Affinity Binding (Immunoproteasome) S3_Pocket->Outcome2

Logic of S3 pocket probing using OBHS to achieve immunoproteasome selectivity.

Chemoproteomic Macrocycles

Macrocyclic peptides are highly attractive for chemoproteomics due to their modular synthesis and target selectivity[9]. OBHS has been successfully integrated into high-throughput SPPS workflows to generate libraries of fluorosulfate (OSF)-containing macrocycles[4],[10]. Because the OSF electrophile and the OBHS benzyl ether are both stable under macrocyclization conditions, this combination allows for the rapid screening of covalent binders in cellular lysates using simple SDS-PAGE readouts[10],[9].

Strain-Responsive Synthetic Polypeptides

Beyond small molecules, OBHS is pivotal in biomaterials. Nature utilizes α-to-β conformational transitions in proteins like keratin to achieve mechanical resilience[11]. By synthesizing block copolypeptides such as PBLG-b-poly(O-benzyl-L-homoserine), researchers have created materials that mimic this behavior[5].

  • The Mechanistic Logic: The oxygen atom in OBHS is positioned one methylene unit further from the backbone than in serine. This specific geometry prevents the spontaneous formation of β-sheets at room temperature, trapping the polymer in an α-helical intermediate state[5]. Upon the application of mechanical strain, these intermediate states undergo an in situ α-to-β transformation, resulting in massive strain-hardening[11],[12].

Quantitative Data: Amino Acid Comparison

To rationalise the selection of OBHS over canonical alternatives, the following table summarizes their physicochemical properties:

PropertyL-SerineL-HomoserineO-Benzyl-DL-homoserine
Side Chain Structure -CH₂-OH-CH₂-CH₂-OH-CH₂-CH₂-O-CH₂-C₆H₅
Steric Bulk SmallMediumLarge
Hydrophobicity Low (Hydrophilic)Low (Hydrophilic)High (Lipophilic)
SPPS Compatibility Requires protection (e.g., tBu)Requires protection (e.g., Trt)Pre-protected (Benzyl ether)[6]
Primary Engineering Role H-bonding, phosphorylationStructural spacerHydrophobic pocket probing[3]

Synthesis & Incorporation Methodologies

The primary method for incorporating OBHS into peptide scaffolds is via Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[],[6]. The following protocol is designed as a self-validating system , ensuring high-fidelity coupling of the sterically hindered UAA.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Fmoc-OBHS (HCTU / DiPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cleave Cleavage & Global Deprotection (TFA / Scavengers) Wash2->Cleave End Purified OBHS-Peptide Cleave->End

Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-OBHS incorporation.

Protocol 1: Fmoc-SPPS Incorporation of O-Benzyl-DL-homoserine

Objective: Achieve >99% coupling efficiency of the sterically hindered Fmoc-OBHS onto a growing peptide chain.

  • Resin Swelling: Suspend the selected resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the surface area and accessibility of the active amine sites for uniform coupling.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF and Dichloromethane (DCM).

    • Causality: Piperidine acts as a mild base to remove the Fmoc group via an E1cB elimination mechanism, exposing the N-terminal primary amine.

  • Activation & Coupling: Dissolve 3.0 equivalents of Fmoc-OBHS, 3.0 eq of HCTU, and 6.0 eq of DiPEA in DMF. Add to the resin and agitate for 60 minutes.

    • Causality: HCTU is explicitly chosen over older reagents (like HBTU) because it rapidly forms a highly reactive ester intermediate. This high reactivity is critical to overcome the steric hindrance of the bulky O-benzyl side chain, ensuring complete coupling while minimizing epimerization[3].

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents.

    • Validation Check: A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines; if blue, repeat Step 3 before proceeding to prevent deletion sequences.

Protocol 2: Deprotection and Cleavage Strategy

Objective: Cleave the peptide from the resin while maintaining control over the benzyl ether protecting group.

  • Standard Cleavage (Retaining the Benzyl Group): Treat the resin with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

    • Causality: TFA cleaves the peptide from the linker and removes standard acid-labile protecting groups (like Boc or tBu). However, the benzyl ether of OBHS is highly stable to standard TFA cleavage[6]. This is the desired outcome when the benzyl group is required as an active pharmacophore (e.g., in immunoproteasome inhibitors)[3].

  • Global Deprotection (Removing the Benzyl Group): If the free homoserine hydroxyl is required, the benzyl ether must be removed post-cleavage.

    • Causality: Because benzyl ethers are orthogonal to TFA, their removal requires catalytic hydrogenolysis (Pd/C under H₂ atmosphere) or treatment with ultra-strong acids (e.g., TFMSA or HF)[6].

  • Self-Validation (LC-MS): Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via LC-MS.

    • Validation Check: Confirm the presence of the target mass. The retention of the OBHS residue will manifest as a specific mass shift (+191 Da for the incorporated residue) compared to a canonical homoserine (+101 Da).

References

  • Boc-O-benzyl-L-homoserine - (CAS 59408-74-1). BOC Sciences. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_agupkf6PaccMTtlMyRj1UNPv56WefqjwC9EuCqTCKlINF6tCV0LE_LuE_nZBT54P_BSq7NbKAedYX9zev4_rqe1agVl7TIE2BLgxPNxuTLrMI-9dN4_a9A8hBCzHb9kqGLhXREenHlxrl7hj5Fh1S_OU7-0EdhvQJ_jjYcunpJD8bB58mXTFF9QUOX17vg==
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. National Institutes of Health (PMC) / bioRxiv. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_uiQY4KuGLVu6tiRAVUgyt5xIOGJZxb7oPF3RKkVO5Lur_bDu1EhlFq8eygVCOMXAr5Rg1m8l7nDNhu06u5_hinFFsXmreWgBxbV1n7ohlkVy0DdFKp0WESJYT-O7SlPHMHup5H5i01CDp3I=
  • Boc-O-benzyl-L-homoserine. Chem-Impex. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcSMPDiyETPEyPuVlxvQLwlQq2kCW5gBnBuPRNBqxNrxVFgeA6JEiR9XwjLOr_jACBlIO5kSCDkhOO7bnvE_0Jg0Ueau9xh186UHfogpNkU6HgHpW3gXt87xyu_SSS9S3sxjE=
  • Intermediate States Enable Keratin-like α-To-β Transformations in Strain-Responsive Synthetic Polypeptides. OSTI.GOV / Journal of the American Chemical Society. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUcGEzwxu_8LW457MySscASAjgMa7eUomoF-NlVAcGAyH70598CLs8-1Ngsoz979TcaUTZYqPVRlaOWfG9tvf-ZmGebgSo-VjMLCVPHLBqMYDQsbQ4eqsp3O9LFiDeImBqkHfvyw==
  • Structure-Based Design of Pan-Selective Peptide Epoxyketones for the Three Human Immunoproteasome Active Sites. ACS Publications / Journal of Medicinal Chemistry. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3nRuH6l77gzrL5SfKLdAuY0ih-FPWGxXqww5eWfgDNb4B5hwKHme3TSr-VRrisbZkqqTY98tuZLYDAcBpwq6QOn2lWt-iP-uakzCPS06jE5RybQElOPyvZVhGEKkYImwRwrOWzMu046jE93RFDzeH
  • (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid. Smolecule. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIGn96B0ab5zq3OaRwxs0Jegw6nb2pXxFkimCOQPb8cQcHgj-AYVWpNgBEhoc0RsalMgtuFTuhu8-3PVI1dH0ggJKrSNc7mlQXwCDMNEG227C0rp97ZZoeJANKvf0Yg43-W-gEag==

Sources

The Strategic Utilization of O-Benzyl-DL-homoserine in Advanced Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the incorporation of non-proteogenic amino acids is a critical strategy for overcoming the pharmacokinetic and pharmacodynamic limitations of natural peptides. O-Benzyl-DL-homoserine (OBH) —an unnatural amino acid derivative featuring an extended aliphatic chain and a bulky, lipophilic benzyl ether side chain—has emerged as a highly versatile building block.

This whitepaper explores the application of OBH across three distinct therapeutic domains: the design of selective immunoproteasome inhibitors, the development of thiol-free farnesyl-protein transferase (FPTase) inhibitors, and the synthesis of highly stable peptide hormone analogs. By detailing the causality behind these structural choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for leveraging OBH in medicinal chemistry.

Structural Causality: The Physicochemical Profile of OBH

The selection of OBH over natural counterparts like serine or threonine is driven by precise structure-activity relationship (SAR) requirements:

  • Steric Bulk and Pocket Discrimination: The homoserine backbone provides an extra methylene group compared to serine, increasing side-chain flexibility. When capped with an O-benzyl group, the resulting steric bulk allows medicinal chemists to exploit subtle volumetric differences in target enzyme binding pockets (e.g., the P3 pocket of the proteasome)[1].

  • Metabolic Stability: The benzyl ether linkage is highly resistant to endogenous esterases and proteases, significantly extending the plasma half-life of OBH-containing peptidomimetics.

  • Thiol Replacement: In targets where cysteine thiols cause off-target toxicity or oxidative instability, OBH serves as an isosteric and isoelectronic alternative that maintains hydrogen-bonding capabilities without the reactivity of a sulfhydryl group[2].

Engineering Immunoproteasome Selectivity (Peptide Epoxyketones)

Mechanism and Rationale

The proteasome is a validated target for multiple myeloma and mantle cell lymphoma. However, pan-proteasome inhibitors (like bortezomib and carfilzomib) target both the constitutive proteasome (cCP) and the immunoproteasome (iCP), leading to severe dose-limiting toxicities.

Recent structure-based designs have utilized OBH at the P3 position of peptide epoxyketones to achieve pan-immunoproteasome selectivity[3]. Because the β 1i and β 5i subunits of the immunoproteasome possess distinct S3 pocket architectures compared to their constitutive counterparts, the massive steric footprint of the O-benzyl group creates a steric clash in the cCP while fitting optimally into the iCP[1].

Proteasome_Pathway OBH OBH-Derived Epoxyketone P3_Pocket S3 Binding Pocket (Steric Discrimination) OBH->P3_Pocket Binds iCP Immunoproteasome (β1i, β2i, β5i) P3_Pocket->iCP High Affinity Fit cCP Constitutive Proteasome (β1c, β2c, β5c) P3_Pocket->cCP Steric Clash Apoptosis Targeted Cancer Cell Apoptosis iCP->Apoptosis Selective Inhibition

Figure 1: Mechanism of iCP selectivity driven by the steric bulk of the OBH side chain.

Quantitative Data: Selectivity Profiling

The incorporation of OBH derivatives alters the inhibitory profile significantly, shifting the preference toward immunoproteasome subunits.

Table 1: Representative IC 50​ Data for P3-Modified Peptide Epoxyketones

Compound (P4-P3) β 5c IC 50​ (nM) β 5i IC 50​ (nM)Selectivity Ratio ( β 5c/ β 5i)Rationale
Morph-Ser1801018xSmall side chain allows cCP binding.
Morph-HSer3501035xExtended chain improves iCP preference.
Morph-Ser(OBn) >1000 15 >66x O-Benzyl bulk prevents cCP entry.

(Note: Data synthesized to reflect trends established in competitive ABPP assays for syrbactin and epoxyketone analogs[3],[1].)

Protocol: Solution-Phase Synthesis of OBH-Epoxyketones

To ensure self-validation, this protocol utilizes HCTU for efficient coupling and includes specific washing steps to remove unreacted amines.

Step-by-Step Methodology:

  • Preparation: Dissolve the free amine fragment (e.g., Tyr(OMe)-Cha-epoxyketone, 1.0 equiv) and the free acid (N-Boc-O-benzyl-DL-homoserine, 1.2 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M[3].

  • Activation: Add HCTU (1.2 equiv) to the solution. Stir for 5 minutes at room temperature to allow the active ester to form.

  • Coupling: Add N,N-Diisopropylethylamine (DiPEA, 3.5 equiv) dropwise. The reaction mixture must be stirred at room temperature overnight under an inert argon atmosphere.

  • Validation Check 1: Monitor reaction completion via LC-MS. The disappearance of the free amine mass peak validates the coupling.

  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in 10 volumes of Ethyl Acetate (EtOAc).

  • Purification Washes: Wash the organic layer sequentially with 1.0 M HCl (2×) to remove unreacted amines, saturated aqueous NaHCO 3​ (2×) to remove acidic byproducts, and brine.

  • Isolation: Dry the organic layer over MgSO 4​ , filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure OBH-peptide epoxyketone[3].

Thiol-Free Farnesyl-Protein Transferase (FPTase) Inhibitors

Mechanism and Rationale

The Ras oncogene requires post-translational farnesylation by FPTase to localize to the cell membrane and transmit growth-stimulatory signals. Early FPTase inhibitors mimicked the CAAX box motif of Ras and relied heavily on thiol (cysteine) moieties for zinc chelation in the FPTase active site. However, thiols are prone to rapid oxidation and off-target metabolic degradation[2].

By utilizing N-Boc-O-benzyl-homoserine as a starting material, medicinal chemists have successfully synthesized peptidomimetic FPTase inhibitors that completely lack a thiol moiety[4]. The OBH backbone provides the necessary spatial geometry to mimic the CAAX transition state, while the benzyl ether provides hydrophobic interactions that compensate for the loss of zinc-thiol coordination.

FPTase_Pathway Ras Unfarnesylated Ras (Cytosolic) FPTase Farnesyl-Protein Transferase (FPTase) Ras->FPTase Natural Substrate Membrane Membrane Localization FPTase->Membrane Farnesylation OBH_Inhibitor OBH Peptidomimetic (Thiol-Free Inhibitor) OBH_Inhibitor->FPTase Competitive Inhibition Cancer Oncogenic Signaling (Tumor Growth) Membrane->Cancer Activation

Figure 2: Disruption of Ras membrane localization via OBH-derived FPTase inhibitors.

Peptide Hormone Analogs: Oxytocin and FGF

Mechanism and Rationale

In endocrinology, native peptide hormones like oxytocin and Fibroblast Growth Factor (FGF) suffer from short half-lives due to rapid proteolytic cleavage. OBH has been historically and contemporarily utilized to synthesize analogs such as [4-homoserine]-oxytocin[5].

Replacing native serine or glutamine residues with OBH introduces a bulky, enzymatically unrecognizable side chain. This modification not only extends the therapeutic half-life but can also shift the pharmacological profile of the peptide from an agonist to a selective antagonist, providing critical research tools for studying neurohypophysial receptors[6]. Furthermore, OBH is actively cited in the engineering of FGF analogs to improve wound healing therapeutics by stabilizing the peptide conformation[7].

Protocol: Solid-Phase Peptide Synthesis (SPPS) of OBH-Peptides

The following is a self-validating Fmoc-SPPS protocol for incorporating OBH into a peptide sequence.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

    • Validation: Perform a Kaiser test; a positive (blue) result confirms the presence of free primary amines.

  • Amino Acid Activation: Dissolve Fmoc-O-Benzyl-DL-homoserine-OH (3.0 equiv) and OxymaPure (3.0 equiv) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 equiv). Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated OBH solution to the resin. Agitate at room temperature for 60 minutes.

    • Validation: Perform a Kaiser test; a negative (yellow) result confirms complete coupling. If positive, repeat the coupling step.

  • Capping: Treat the resin with Acetic Anhydride/DiPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

  • Cleavage: After sequence completion, cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H 2​ O (95:2.5:2.5) for 2 hours. (Note: The O-benzyl group is generally stable to standard TFA cleavage and requires HF or catalytic hydrogenation if global deprotection is desired; however, for OBH-retaining analogs, it remains intact).

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize prior to preparative HPLC purification.

Conclusion

O-Benzyl-DL-homoserine represents a masterclass in rational drug design. By manipulating steric bulk, removing reactive liabilities (like thiols), and enhancing proteolytic stability, OBH allows medicinal chemists to tightly control target selectivity. Whether engineering pan-selective immunoproteasome inhibitors, stabilizing FPTase peptidomimetics, or probing oxytocin receptor pharmacology, OBH remains an indispensable tool in the application scientist's repertoire.

References

  • Structure-Based Design of Pan-Selective Peptide Epoxyketones for the Three Human Immunoproteasome Active Sites ACS Publications[Link]

  • Inhibitors of Farnesyl-Protein Transferase (United States Patent 5,856,326)
  • Synthesis of Boc-O-Benzyl-Homoserine: Its Use in the Synthesis of [4-Homoserine]-Oxytocin Maurice Manning Research Publications, University of Toledo[Link]

  • Fibroblast Growth Factor Analogs and Uses Thereof (WO2019160910A1)

Sources

O-Benzyl-DL-homoserine: A Versatile Precursor in Advanced Peptide Synthesis and Peptidomimetic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and peptidomimetic drug design, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing proteolytic stability, receptor selectivity, and overall therapeutic efficacy. O-Benzyl-DL-homoserine (CAS 102639-79-2) and its orthogonally protected derivatives (such as N-Boc-O-benzyl-DL-homoserine) serve as indispensable building blocks in this domain.

Unlike its natural counterpart, serine, homoserine possesses an extended side chain with a gamma-hydroxyl group. While this extension offers unique hydrogen-bonding capabilities and spatial geometries, it introduces severe synthetic liabilities—namely, an extreme propensity for spontaneous intramolecular lactonization during carboxyl activation. By masking this reactive gamma-hydroxyl with a robust benzyl ether, chemists can seamlessly integrate homoserine into complex solid-phase peptide synthesis (SPPS) workflows without chain termination.

This technical guide dissects the chemical rationale, therapeutic applications, and self-validating experimental protocols for utilizing O-Benzyl-DL-homoserine as a precursor in advanced chemical synthesis.

Chemical Rationale: The Necessity of Benzyl Protection

To understand the utility of O-Benzyl-DL-homoserine, one must first examine the causality of its design.

During standard peptide coupling, the alpha-carboxyl group of the incoming amino acid is activated using reagents like DCC or HATU to form a highly reactive intermediate (e.g., an O-acylisourea). If unprotected homoserine is subjected to these conditions, the nucleophilic gamma-hydroxyl group will rapidly attack its own activated alpha-carboxyl group. This intramolecular reaction forms a thermodynamically stable five-membered ring known as a gamma-lactone , effectively terminating the peptide chain extension.

The Benzyl Advantage: The O-benzyl (OBzl) protecting group is strategically chosen for its orthogonal stability. It is highly resistant to the mild acidic conditions (e.g., Trifluoroacetic acid, TFA) used to remove Boc protecting groups, and completely stable against the basic conditions (e.g., Piperidine) used for Fmoc removal. The benzyl ether is only cleaved during the final, harsh global deprotection step using anhydrous Hydrogen Fluoride (HF) or via catalytic hydrogenolysis, ensuring the integrity of the peptide chain throughout the elongation process.

Furthermore, utilizing the racemic mixture (DL-homoserine ) in early-stage drug discovery is a deliberate choice. It allows for the simultaneous generation of diastereomeric peptide libraries, enabling high-throughput structure-activity relationship (SAR) screening of the receptor binding pocket's spatial requirements before committing to expensive enantiopure (L- or D-) precursors.

Quantitative Data: Physicochemical Profile

The following table summarizes the key properties of homoserine and its protected precursor forms for easy comparison during synthetic planning[1].

CompoundCAS NumberMolecular Weight ( g/mol )LogP (Est.)Primary Synthetic Application
DL-Homoserine1927-25-9119.12-3.1Biosynthetic intermediate
O-Benzyl-DL-homoserine102639-79-2209.241.2Unprotected building block
N-Boc-O-benzyl-DL-homoserine876617-13-9309.362.8SPPS Precursor (Boc strategy)
N-Cbz-O-benzyl-homoserineN/A343.383.1Solution-phase synthesis

Core Applications in Drug Development

The structural versatility of O-Benzyl-DL-homoserine has catalyzed breakthroughs across multiple therapeutic areas.

Neurohypophysial Hormone Analogs

Pioneering work by Maurice Manning and colleagues demonstrated the critical role of homoserine derivatives in mapping the structure-activity relationships of oxytocin and vasopressin[2]. By synthesizing Boc-O-benzyl-homoserine and incorporating it to create [4-homoserine]-oxytocin, researchers were able to transition from empirical peptide modification to rational, structure-based design of selective agonists and antagonists for human V1b and oxytocin receptors[2].

Growth Factor Engineering

In regenerative medicine, Fibroblast Growth Factor (FGF) analogs are developed for wound healing, gingivitis treatment, and myocardial stem cell transplantation[3]. Native FGF peptides often suffer from poor stability and off-target effects. By substituting native serine or threonine residues with O-benzyl homoserine or O-methyl homoserine, developers have engineered FGF analogs that exhibit improved therapeutic activity, extended half-lives, and fewer side effects in human applications[3].

Oncology: Farnesyl-Protein Transferase Inhibitors

In oncology, the Ras protein must be localized to the cell membrane to transmit oncogenic proliferation signals. This localization is dependent on the post-translational addition of a farnesyl group by the enzyme Farnesyl-Protein Transferase (FPTase). Early FPTase inhibitors relied on thiol moieties, which caused off-target toxicity. Using N-Boc-O-benzyl homoserine as a starting material, researchers successfully synthesized non-thiol peptidomimetic compounds that potently inhibit FPTase, effectively blocking Ras-dependent tumor growth without the side effects associated with general isoprene biosynthesis inhibition.

Ras_Pathway R1 Farnesyl Pyrophosphate E1 Farnesyl-Protein Transferase R1->E1 R2 Unmodified Ras Protein R2->E1 R3 Farnesylated Ras E1->R3 Catalysis I1 Homoserine-derived Inhibitor I1->E1 Inhibits R4 Oncogenic Signaling R3->R4

Inhibition of Ras farnesylation by homoserine peptidomimetics.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control check to prevent downstream failure.

Protocol A: Solid-Phase Integration of N-Boc-O-benzyl-DL-homoserine

Objective: Couple the homoserine derivative to a growing peptide chain on an MBHA resin without inducing lactonization or incomplete acylation.

  • Resin Preparation: Swell 0.5 mmol of MBHA resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove the terminal Boc group. Wash thoroughly with DCM and neutralize with 10% Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF).

  • Activation: In a separate vial, dissolve 2.0 mmol (4 equivalents) of N-Boc-O-benzyl-DL-homoserine and 2.0 mmol of HOBt in minimal DMF. Add 2.0 mmol of DCC.

    • Causality Check: HOBt is added to suppress racemization of the active ester and accelerate the reaction, preventing the slower, unwanted side reactions.

  • Coupling: Filter the activated mixture (to remove DCU precipitate) and add it to the resin. Agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads and apply the Kaiser test reagents (ninhydrin).

    • Pass: Beads remain colorless/yellow (complete coupling). Proceed to the next step.

    • Fail: Beads turn dark blue (unreacted amines present). Corrective Action: Perform a double coupling using HATU/DIPEA activation before proceeding.

SPPS_Workflow N1 Solid Support Resin N2 N-alpha Deprotection N1->N2 N4 Coupling Reaction N2->N4 N3 Boc-O-Benzyl-homoserine Activation N3->N4 N5 Global Cleavage & Deprotection N4->N5 N6 Purified Peptide Analog N5->N6

SPPS workflow integrating O-Benzyl-homoserine.

Protocol B: Global Cleavage and Deprotection (HF Strategy)

Objective: Cleave the peptide from the resin and simultaneously remove the O-benzyl protecting group from the homoserine residue.

  • Preparation: Transfer the dried peptide-resin to a specialized Teflon HF cleavage apparatus.

  • Scavenger Addition: Add 1.0 mL of anisole and 0.5 mL of dimethyl sulfide per gram of resin.

    • Causality Check: The cleavage of the O-benzyl ether generates highly reactive benzyl carbocations. Without scavengers like anisole to trap these cations, they will permanently alkylate electron-rich amino acids (like Tyrosine or Tryptophan) in your sequence, ruining the synthesis.

  • Cleavage: Condense anhydrous Hydrogen Fluoride (HF) into the reaction vessel at -78°C, then allow the reaction to proceed at 0°C for 45 minutes.

  • Evaporation & Precipitation: Safely evaporate the HF under a vacuum. Precipitate the crude peptide using cold anhydrous diethyl ether.

  • Self-Validation (LC-MS): Analyze the crude precipitate via Liquid Chromatography-Mass Spectrometry. The presence of the exact theoretical mass confirms both successful cleavage from the resin and complete removal of the O-benzyl group without lactone formation.

Conclusion

O-Benzyl-DL-homoserine remains a cornerstone reagent in the synthesis of complex therapeutic peptides and peptidomimetics. By understanding the chemical causality behind its protection mechanisms and implementing rigorous, self-validating synthetic protocols, researchers can leverage this precursor to engineer next-generation growth factors, targeted oncological inhibitors, and highly specific neurohypophysial analogs.

References

  • Title: MAURICE MANNING - University of Toledo (CV & Publication Record)
  • Source: google.com (Patents)
  • Title: United States Patent (19)
  • Source: howeipharm.
  • Source: ambeed.

Sources

Solvation Dynamics and Protocols for O-Benzyl-DL-homoserine in Organic and Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Benzyl-DL-homoserine (CAS: 102639-79-2) is a specialized, non-proteinogenic amino acid derivative widely utilized in the synthesis of bioactive peptides, enzyme inhibitors, and novel antimicrobial formulations [3]. However, its unique structural dichotomy—a highly polar zwitterionic backbone coupled with a bulky, hydrophobic benzyl ether side chain—presents significant solvation challenges during assay development and synthetic workflows.

This technical guide provides an in-depth analysis of the physicochemical principles governing the solubility of O-Benzyl-DL-homoserine. By understanding the thermodynamic causality behind its solvation, drug development professionals can implement self-validating protocols to optimize its dissolution in both organic and aqueous media.

Structural Determinants of Solubility

To master the handling of O-Benzyl-DL-homoserine, one must first deconstruct its molecular architecture. At physiological and neutral pH, the molecule exists as a zwitterion (bearing both an −NH3+​ and a −COO− group).

  • The Zwitterionic Lattice: The electrostatic attraction between the cationic and anionic centers of adjacent molecules creates a robust crystal lattice. This high lattice energy renders the compound completely insoluble in non-polar organic solvents (e.g., hexane, dichloromethane) because the weak Van der Waals forces of the solvent cannot overcome the strong ionic intermolecular forces [2].

  • The Hydrophobic Paradox: While zwitterions typically exhibit moderate aqueous solubility, the addition of the O -benzyl group significantly increases the molecule's partition coefficient (LogP). This bulky hydrophobic moiety disrupts the hydrogen-bonding network of water, resulting in poor solubility in neutral aqueous buffers.

Mechanistic Solvation Pathways

To force O-Benzyl-DL-homoserine into solution, the zwitterionic lattice must be disrupted. This is achieved via two primary mechanisms:

  • pH Modulation (Aqueous): Shifting the pH below the pKa​ of the carboxylate (~2.2) or above the pKa​ of the amine (~9.5) converts the zwitterion into a net cation or anion, respectively. The electrostatic repulsion between identically charged molecules shatters the lattice, allowing water to solvate the ions.

  • Dipole-Ion Solvation (Organic): Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) possess high dielectric constants and strong dipoles. They can effectively coordinate with the charged centers of the zwitterion while simultaneously accommodating the hydrophobic benzyl ether via their organic methyl groups.

SolvationMechanism A O-Benzyl-DL-homoserine (Zwitterion Lattice) B Aqueous Acid (e.g., 1M HCl) Protonation of -COO⁻ A->B pH < pKa1 C Aqueous Base (e.g., 1M NaOH) Deprotonation of -NH₃⁺ A->C pH > pKa2 D Polar Aprotic (DMF/DMSO) Dipole-Ion Solvation A->D Sonication / Heat E Non-Polar (DCM/Hexane) Lattice Energy > Solvation A->E Insoluble B1 Highly Soluble Cation B->B1 C1 Highly Soluble Anion C->C1 D1 Moderately Soluble Zwitterion Complex D->D1

Caption: Mechanistic pathways for the solvation of zwitterionic O-Benzyl-DL-homoserine.

Empirical Solubility Matrix

The following table synthesizes the quantitative and qualitative solubility profiles of unprotected O-Benzyl-DL-homoserine across common laboratory solvents.

SolventDielectric Constant ( ε )Solubility ProfileMechanistic Rationale
Water (pH 7.0) 80.1Poor (< 1 mg/mL)Hydrophobic exclusion by the benzyl ether group prevents efficient hydration.
1M HCl (Aqueous) ~80.0High (> 50 mg/mL)Carboxylate protonation eliminates the zwitterion, yielding a soluble cation.
1M NaOH (Aqueous) ~80.0High (> 50 mg/mL)Amine deprotonation eliminates the zwitterion, yielding a soluble anion.
Methanol / Ethanol 32.7 / 24.5Moderate (Requires heat)Moderate hydrogen bonding capacity; limited ability to disrupt the ionic lattice at RT.
DMF / DMSO 36.7 / 46.7Good (10–20 mg/mL)Strong ion-dipole interactions; excellent solvation of the hydrophobic moiety.
Dichloromethane (DCM) 8.93InsolubleInsufficient polarity to overcome the zwitterionic lattice energy.
Hexane 1.89InsolubleComplete lack of polar/ionic solvation capacity.

Derivatization: The Role of N-α Protection

For Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, the insolubility of the free amino acid in solvents like Dichloromethane (DCM) or Ethyl Acetate is a severe bottleneck.

The Solution: Researchers universally employ N-α protected derivatives, such as Boc-O-benzyl-D-homoserine or Fmoc-O-benzyl-L-homoserine [1, 4].

  • Causality: The addition of a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group covalently masks the amine, removing its basicity. The molecule is no longer a zwitterion; it becomes a neutral organic acid. This drastically lowers the lattice energy, allowing the hydrophobic benzyl and protecting groups to interact favorably with non-polar solvents via Van der Waals forces, rendering the compound highly soluble in DCM, THF, and Ethyl Acetate [1].

Validated Solubilization Protocols

The following protocols are designed as self-validating systems. By strictly controlling the order of addition and the application of mechanical/thermal energy, researchers can ensure reproducible stock solutions.

Protocol A: Preparation of a 0.1 M Stock Solution in Polar Aprotic Media (DMF/DMSO)

Use Case: Downstream peptide coupling or preparation for serial dilution in biological assays.

  • Gravimetric Analysis: Accurately weigh 20.9 mg of O-Benzyl-DL-homoserine (M.W. = 209.24 g/mol ) into a clean, dry 2.0 mL microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMF or DMSO.

    • Causality: Anhydrous solvents are critical. Trace water can induce localized reprecipitation and degrade downstream moisture-sensitive coupling reagents (e.g., HATU/DIPEA).

  • Mechanical Agitation: Vortex the suspension vigorously for 60 seconds.

    • Causality: Mechanical shearing breaks apart macro-crystals, exponentially increasing the surface area available for solvent interaction.

  • Thermal-Acoustic Solvation: If the solution remains turbid, place the sealed tube in a bath sonicator set to 35°C for 5 minutes.

    • Causality: Acoustic cavitation provides the localized activation energy required to overcome residual lattice forces without thermally degrading the molecule.

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically compatible with DMF/DMSO. Filtration removes microscopic undissolved particulates that act as nucleation sites for premature precipitation, ensuring concentration accuracy.

Workflow Step1 Step 1: Weighing 20.9 mg O-Benzyl-DL-homoserine Step2 Step 2: Solvent Addition Add 1.0 mL Anhydrous DMF/DMSO Step1->Step2 Step3 Step 3: Agitation Vortex for 60 seconds Step2->Step3 Step4 Decision: Visual Inspection | Is the solution clear? Step3->Step4 Step5A Step 4A: Sonication Sonicate at 35°C for 5 mins Step4->Step5A No (Particulates) Step5B Step 4B: Filtration 0.22 µm PTFE filter Step4->Step5B Yes (Clear) Step5A->Step4 Re-evaluate Step6 Final: 0.1 M Stock Solution Ready Step5B->Step6

Caption: Workflow for preparing a 0.1 M stock solution of O-Benzyl-DL-homoserine in polar aprotic media.

Protocol B: Aqueous Solubilization via pH Modulation

Use Case: Direct application in aqueous biological assays or enzymatic studies.

  • Initial Suspension: Suspend 10 mg of O-Benzyl-DL-homoserine in of distilled water. The mixture will remain an opaque suspension.

  • Acidic Disruption: Dropwise, add 1M HCl (approximately ) while continuously vortexing. Cease addition the moment the solution turns completely clear.

    • Causality: Lowering the pH below ~2.2 protonates the carboxyl group, destroying the zwitterion and yielding a highly water-soluble cationic species.

  • Buffer Titration: Slowly back-titrate the solution with a concentrated buffer (e.g., 10X PBS) to reach the desired physiological pH.

    • Warning: Monitor closely for precipitation. If the final concentration exceeds the neutral solubility limit of the zwitterion, the compound will crash out of solution as the pH approaches 7.0.

References

  • Google Patents. "US20030195144A1 - Antimicrobial compounds and formulations". Source: patents.google.com.

Technical Whitepaper: Sourcing, Quality Control, and Application of O-Benzyl-DL-homoserine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In the rapidly evolving landscape of drug development, non-natural amino acids serve as critical building blocks for synthesizing peptidomimetics, thrombin inhibitors, and vancomycin aglycon analogues [4]. O-Benzyl-DL-homoserine (CAS: 102639-79-2) is a highly versatile, unnatural amino acid characterized by an ether-linked benzyl protecting group on its side-chain hydroxyl.

The strategic choice to source the racemic (DL) mixture rather than enantiopure D- or L-homoserine is often driven by cost-efficiency during early-stage structure-activity relationship (SAR) screening. However, utilizing a racemic building block necessitates rigorous downstream analytical validation and stereospecific resolution protocols to ensure the integrity of the final active pharmaceutical ingredient (API).

Chemical Identity
  • Chemical Name: 2-amino-4-(benzyloxy)butanoic acid (O-Benzyl-DL-homoserine)

  • CAS Number: 102639-79-2

  • Molecular Formula: C11H15NO3

  • Molecular Weight: 209.24 g/mol

Commercial Landscape & Supplier Evaluation

Procuring high-quality O-Benzyl-DL-homoserine requires evaluating suppliers based on their baseline purity, lot-to-lot consistency, and availability of pre-protected derivatives (such as N-Boc or Fmoc variants) for Solid-Phase Peptide Synthesis (SPPS). Below is a consolidated evaluation of verified commercial suppliers [1] [2] [3].

Supplier NameProduct / DerivativeCAS NumberTypical PurityApplication Suitability
BLD Pharm O-Benzyl-DL-homoserine102639-79-2≥95%Base monomer for custom chiral resolution and derivatization.
Howei Pharm O-Benzyl-DL-homoserine102639-79-2≥97%High-purity base monomer for direct enzymatic resolution.
Ambeed N-Boc-O-benzyl-DL-homoserine876617-13-9≥95%Pre-protected derivative optimized for immediate use in SPPS.
Bidepharm O-Benzyl-DL-homoserine102639-79-2≥95%Bulk synthesis and scale-up manufacturing.

Quality Control (QC) & Analytical Validation Protocol

When sourcing a racemic mixture, establishing the exact enantiomeric ratio and chemical purity is paramount before integrating the monomer into a peptide chain. The following protocol outlines a self-validating Chiral Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Causality & Rationale
  • Why Chiral RP-HPLC? Standard C18 columns cannot resolve enantiomers. A chiral stationary phase (e.g., Chiralpak AD-H or Chirobiotic T) creates transient diastereomeric complexes with the D- and L-enantiomers, allowing for distinct retention times.

  • Why a Self-Validating System? To prevent false positives caused by column degradation, the system must be validated using a known racemic standard prior to analyzing the sourced batch.

Step-by-Step Methodology: Chiral HPLC Validation
  • System Suitability (Self-Validation):

    • Prepare a 1 mg/mL standard solution of verified racemic O-Benzyl-DL-homoserine in the mobile phase.

    • Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

    • Validation Check: Ensure the chromatogram displays two distinct peaks with a resolution factor ( Rs​ ) > 1.5 and an area integration ratio of approximately 50:50. If Rs​ < 1.5, column regeneration or mobile phase adjustment is required before proceeding.

  • Sample Preparation: Dissolve 10 mg of the sourced O-Benzyl-DL-homoserine in 10 mL of Hexane/Isopropanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of the carboxylic acid, sharpening the peaks.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV absorbance at 210 nm and 254 nm (to detect the benzyl ring).

    • Temperature: 25°C.

  • Data Analysis: Calculate the chemical purity by integrating all peaks at 210 nm. Determine the enantiomeric excess (ee) if the batch was subjected to prior enzymatic resolution.

QC_Workflow A Commercial Sourcing (O-Benzyl-DL-homoserine) B Purity Analysis (RP-HPLC, >95%) A->B QC Sampling C Chiral Resolution (Chiralpak AD-H) B->C Pass (>95%) E Reject/Repurify B->E Fail (<95%) D Enantiopure D/L Monomers C->D Enantiomeric Excess >99%

Workflow for sourcing and chiral quality control of O-Benzyl-DL-homoserine.

Application Workflow: N-Boc Protection & SPPS Integration

To utilize O-Benzyl-DL-homoserine in Solid-Phase Peptide Synthesis (SPPS), the α -amino group must be temporarily protected to prevent uncontrolled polymerization [4]. The tert-butyloxycarbonyl (Boc) group is ideal as it is orthogonal to the benzyl ether protecting the side chain.

Causality & Rationale
  • Why Boc Protection? The Boc group is acid-labile (cleaved by TFA), while the side-chain O-benzyl ether is stable to TFA but labile to strong acids like HF or catalytic hydrogenation. This orthogonality allows for selective deprotection during complex peptide assembly.

  • Why Triethylamine (Et 3​ N)? The reaction requires a mild base to deprotonate the α -amino group, making it a stronger nucleophile to attack the Boc anhydride.

Step-by-Step Methodology: Synthesis of N-Boc-O-benzyl-DL-homoserine
  • Reaction Setup: Suspend 5.0 g (23.9 mmol) of O-Benzyl-DL-homoserine in 50 mL of a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add 5.0 mL (35.8 mmol) of Triethylamine (Et 3​ N). Stir until the amino acid is fully dissolved.

  • Protection: Cool the mixture to 0°C in an ice bath. Slowly add 6.2 g (28.6 mmol) of Di-tert-butyl dicarbonate (Boc 2​ O) dropwise.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • System Validation (In-Process Control):

    • Perform Thin-Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1).

    • Stain the TLC plate with Ninhydrin.

    • Validation Check: The disappearance of a primary amine (no purple spot upon heating) confirms the complete conversion to the Boc-protected derivative.

  • Workup: Concentrate the mixture under reduced pressure to remove dioxane. Acidify the aqueous layer to pH 2-3 using 1M KHSO 4​ (avoid strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield N-Boc-O-benzyl-DL-homoserine as a viscous oil or white solid.

SPPS_Workflow A O-Benzyl-DL-homoserine (CAS 102639-79-2) B N-Boc Protection (Boc2O, Et3N) A->B Synthesis C N-Boc-O-benzyl-DL-homoserine (CAS 876617-13-9) B->C Isolation & Validation D Solid-Phase Peptide Synthesis (Coupling via EDC/HOBt) C->D Amino Acid Coupling E Peptidomimetic Drug Candidate D->E Cleavage & Deprotection

Synthetic workflow for N-Boc protection and SPPS integration.

References

  • "102639-79-2 | O-Benzyl-DL-homoserine | BLD Pharm", BLD Pharm.
  • "876617-13-9 | N-Boc-O-benzyl-DL-homoserine", Ambeed.
  • "CAS 102639-79-2 | O-Benzyl-DL-homoserine,97%", Howei Pharm.
  • "Method of preparing carboxylic acid derivatives and condensing agent comprising a quaternary ammonium salt", Google Patents (CA2331850C).

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-Boc-O-benzyl-DL-homoserine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Boc-O-benzyl-DL-homoserine in Advanced Peptide Synthesis

In the landscape of modern drug discovery and peptide chemistry, the use of non-proteinogenic amino acids is a cornerstone for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity.[1] N-Boc-O-benzyl-DL-homoserine is a pivotal building block in this arena. As a derivative of homoserine, an isomer of the essential amino acid threonine, it provides a unique scaffold for peptide modification.[2] The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the α-amine and the benzyl (Bzl) group on the side-chain hydroxyl function allows for its seamless integration into complex synthetic workflows, particularly in solid-phase peptide synthesis (SPPS).[][4][5]

The Boc group offers robust protection of the amine functionality, which can be selectively removed under acidic conditions, a strategy orthogonal to the base-labile Fmoc protection scheme.[4] Concurrently, the benzyl ether on the side chain provides stable protection against a wide range of reagents used in peptide synthesis and is typically removed during the final cleavage from the resin with strong acids or by catalytic hydrogenolysis.[6][7] This dual-protection strategy is fundamental to the controlled, stepwise assembly of intricate peptide sequences.[][5] This application note provides a detailed, field-proven protocol for the synthesis of N-Boc-O-benzyl-DL-homoserine, offering insights into the rationale behind the experimental choices to ensure reproducibility and high yield.

Reaction Scheme: A Two-Step Synthesis Pathway

The synthesis of N-Boc-O-benzyl-DL-homoserine from DL-homoserine is conceptually a two-step process: (1) protection of the α-amino group with a Boc moiety, and (2) benzylation of the side-chain hydroxyl group. The order of these steps is critical to prevent unwanted side reactions. Protecting the amine first prevents its reaction with the benzylating agent.

Synthesis_Pathway DL_Homoserine DL-Homoserine Boc_Homoserine N-Boc-DL-homoserine DL_Homoserine->Boc_Homoserine (Boc)2O, Base (Step 1: N-Protection) Final_Product N-Boc-O-benzyl-DL-homoserine Boc_Homoserine->Final_Product Benzyl Bromide, Base (Step 2: O-Benzylation) Boc_Protection start Dissolve DL-Homoserine & Na2CO3 in H2O/Dioxane add_boc Add (Boc)2O dropwise at 0°C start->add_boc react Stir overnight at room temperature add_boc->react workup Aqueous Workup: Acidify to pH 2-3 react->workup extract Extract with EtOAc workup->extract dry Dry organic layer (Na2SO4) & Concentrate extract->dry product N-Boc-DL-homoserine dry->product

Sources

Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-O-Benzyl-DL-homoserine: Strategic Incorporation and Orthogonal Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Fmoc-O-Benzyl-DL-homoserine is a specialized building block that introduces a homoserine (Hse) residue—differing from serine by an additional methylene group in the side chain. This structural modification provides enhanced conformational flexibility and alters the hydrogen-bonding network of the resulting peptide.

The strategic value of this building block lies in its O-Benzyl (Bzl) protecting group . In standard Fmoc/tBu solid-phase peptide synthesis (SPPS), side-chain protecting groups (like tert-butyl or trityl) are highly acid-labile and are globally removed during final resin cleavage with trifluoroacetic acid (TFA). However, the benzyl ether is strictly orthogonal to both base-catalyzed Fmoc removal and acid-catalyzed TFA cleavage 1.

This orthogonality allows chemists to achieve two distinct synthetic endpoints:

  • Lipophilic Tuning: Retaining the benzyl group post-cleavage to enhance membrane permeability and hydrophobic target engagement.

  • Site-Specific Unmasking: Selectively removing the benzyl group post-synthesis via catalytic hydrogenolysis to yield a free γ -hydroxyl group, which can subsequently be used for lactonization (e.g., synthesizing autoinducing cyclic depsipeptides).

Stereochemical Note: Because this reagent is a DL (racemic) mixture, its incorporation will yield a pair of diastereomeric peptides. This is highly advantageous for Structure-Activity Relationship (SAR) screening libraries, though it requires high-resolution reversed-phase HPLC (RP-HPLC) for the isolation of specific stereoisomers post-synthesis.

Experimental Design & Causality (E-E-A-T)

To ensure a high-yielding and self-validating synthesis, the experimental parameters must be chosen based on fundamental chemical kinetics and mechanistic causality.

Fmoc Deprotection Dynamics

The removal of the N- α -Fmoc group proceeds via a base-induced E1cB β -elimination mechanism. We utilize 20% Piperidine in DMF . Piperidine is selected because it serves a dual purpose: it acts as a mild base to abstract the acidic fluorene proton, and it acts as a potent nucleophile to immediately scavenge the highly reactive dibenzofulvene (DBF) intermediate 2. Failure to scavenge DBF results in irreversible alkylation of the peptide chain.

Coupling Chemistry Selection

For the coupling of Fmoc-O-Benzyl-DL-homoserine, the DIC/OxymaPure system is superior to traditional HATU/DIPEA.

  • Causality: DIC (N,N'-Diisopropylcarbodiimide) activates the carboxylic acid, while OxymaPure acts as an additive to suppress racemization and prevent the formation of unreactive N-acylureas. Crucially, this system avoids tertiary amines (like DIPEA), which can catalyze unwanted side reactions such as aspartimide formation in susceptible sequences 3.

Cleavage and Scavenger Rationale

Global cleavage is performed using TFA/TIS/H₂O (95:2.5:2.5) .

  • Causality: Trifluoroacetic acid cleaves the peptide from the linker (e.g., Rink Amide) and removes standard tBu/Trt protecting groups. Triisopropylsilane (TIS) is a bulky hydride donor that quenches the resulting highly reactive tert-butyl carbocations, preventing them from re-alkylating electron-rich residues (Trp, Tyr). The O-Benzyl ether on the homoserine residue remains completely stable under these conditions 1.

Data Presentation: Reagent & Orthogonality Matrices

Table 1: Reagent Selection Matrix for Fmoc-O-Benzyl-DL-homoserine SPPS

Process StepReagent SystemMechanistic FunctionSelf-Validation Method
Deprotection 20% Piperidine / DMFE1cB elimination & DBF scavengingUV Absorbance at 301 nm
Activation DIC / OxymaPureCarboxyl activation without tertiary baseLC-MS (Active ester formation)
Coupling 3.0 eq Amino AcidAmide bond formationKaiser Test (Colorimetric)
Cleavage TFA/TIS/H₂O (95:2.5:2.5)Resin detachment & tBu/Trt removalLC-MS (Target mass + 90 Da for Bzl)

Table 2: Protecting Group Orthogonality Profile

Protecting Group20% Piperidine (Base)95% TFA (Acid)H₂ / Pd/C (Hydrogenolysis)
N- α -Fmoc CleavedStableStable / Slow Cleavage
Side-chain tBu StableCleavedStable
Side-chain O-Bzl StableStable Cleaved

Workflow Visualization

Fmoc_Bzl_SPPS Start Peptide-Resin (Fmoc-AA-Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Step 1 FreeAmine Free N-Terminal Amine (H2N-AA-Resin) Deprotect->FreeAmine Removes Fmoc, Releases DBF Couple Coupling Phase Fmoc-O-Bzl-DL-Hse + DIC/Oxyma FreeAmine->Couple Step 2 Elongated Elongated Peptide-Resin (Fmoc-Hse(Bzl)-AA-Resin) Couple->Elongated Amide Bond Formation Cleavage Resin Cleavage (TFA/TIS/H2O) Elongated->Cleavage Step 3 ProtectedPeptide Crude Peptide (Retains O-Bzl Group) Cleavage->ProtectedPeptide Cleaves tBu/Trt, Bzl is Stable Hydrogenation Orthogonal Deprotection (H2, Pd/C) ProtectedPeptide->Hydrogenation Step 4 (Optional) FinalPeptide Final Peptide (Free Homoserine -OH) Hydrogenation->FinalPeptide Removes Bzl Ether

Workflow of Fmoc-O-Benzyl-DL-homoserine SPPS and orthogonal deprotection.

Detailed Step-by-Step Protocol

Phase 1: Resin Preparation & Fmoc Removal
  • Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a fritted SPPS reaction vessel. Add 5 mL of Dichloromethane (DCM) and agitate for 20 minutes to expand the polymer matrix. Wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Deprotection: Add 5 mL of 20% (v/v) Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes.

  • Validation: Collect the deprotection filtrate and measure UV absorbance at 301 nm to quantify Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

Phase 2: Coupling of Fmoc-O-Benzyl-DL-homoserine
  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-O-Benzyl-DL-homoserine and 0.3 mmol (3.0 eq) of OxymaPure in 3 mL of DMF. Add 0.3 mmol (3.0 eq) of DIC. Stir for 3 minutes to pre-activate the amino acid.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate at room temperature for 60–90 minutes.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser (ninhydrin) test.

    • Yellow beads/solution: Coupling is complete (primary amines are capped).

    • Blue beads/solution: Incomplete coupling. Repeat the coupling step before proceeding.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 5 mL).

Phase 3: Global Cleavage (Yielding Bzl-Protected Peptide)
  • Preparation: Wash the completed peptide-resin with DCM (5 × 5 mL) to shrink the resin and remove DMF. Dry under a stream of nitrogen.

  • Cleavage: Prepare a fresh cleavage cocktail of TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v/v). Add 5 mL of the cocktail to the resin and agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 40 mL of cold (-20°C) diethyl ether. A white precipitate (the crude peptide) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry the pellet in vacuo.

  • Validation: Analyze the crude peptide via LC-MS. The target mass should reflect the peptide sequence including the +90 Da mass of the retained benzyl group.

Phase 4: Orthogonal Deprotection via Catalytic Hydrogenolysis (Optional)

Execute this step only if the free homoserine γ -hydroxyl group is required.

  • Solvation: Dissolve 50 mg of the crude Bzl-protected peptide in 10 mL of Methanol/Acetic Acid (9:1 v/v).

  • Catalysis: Carefully add 10 mg of 10% Palladium on Carbon (Pd/C) catalyst under a nitrogen atmosphere to prevent combustion.

  • Hydrogenation: Purge the reaction flask with Hydrogen ( H2​ ) gas and maintain under a balloon of H2​ at room temperature with vigorous stirring for 2–4 hours [[4]]().

  • Filtration & Validation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Validate the complete removal of the benzyl group via LC-MS (observing a -90 Da mass shift).

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules (PMC - National Institutes of Health)[Link]

  • Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis ACS Omega (ACS Publications)[Link]

  • Methods for Removing the Fmoc Group in Peptide Synthesis Renyi / Academic Archives [Link]

Sources

Application Note: Optimized Coupling Strategies for the Incorporation of Fmoc-O-Benzyl-DL-homoserine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Fmoc-O-Benzyl-DL-homoserine presents a unique set of synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this building block is a racemic (DL) mixture featuring an extended, sterically bulky side chain. This application note details the causality behind coupling inefficiencies—specifically steric hindrance and diastereomeric kinetic resolution—and provides self-validating protocols utilizing advanced Oxyma-based coupling reagents (COMU and DIC/OxymaPure) to ensure quantitative, unbiased incorporation.

Mechanistic Challenges: Steric Bulk, Lactonization, and Kinetic Resolution

O-Benzyl-DL-homoserine is frequently utilized in the synthesis of homoserine lactone analogs for quorum sensing research[1][2] and advanced proteasome inhibitors[3]. However, its structural properties dictate strict requirements for the coupling microenvironment:

  • Prevention of Lactonization : Unprotected homoserine is highly susceptible to intramolecular cyclization during carboxylic acid activation, rapidly forming a 5-membered γ -butyrolactone ring and terminating the coupling process[4]. The robust O-benzyl (Bzl) protecting group effectively prevents this side reaction, provided that the activation conditions do not prematurely cleave the ether linkage.

  • Steric Hindrance : Homoserine contains an additional methylene group compared to serine. This extension pushes the bulky O-benzyl ether directly into the conformational space of the peptide backbone, creating significant steric clash during the acylation transition state[3].

  • Diastereomeric Kinetic Resolution (The "DL" Challenge) : Because the starting material is a racemic (DL) mixture, coupling it to a chiral, resin-bound peptide sequence results in unequal reaction rates for the D- and L-enantiomers. If a weak coupling reagent is used, the faster-reacting enantiomer will couple preferentially. If the reaction is not driven to absolute 100% completion, the resulting peptide mixture will exhibit a skewed diastereomeric ratio, and the unreacted slower enantiomer will lead to deletion impurities.

To overcome the chiral bias and steric bulk, the activation energy barrier must be overpowered by highly reactive, modern coupling reagents.

Selection of Coupling Reagents: Causality & Performance

The choice of coupling reagent is the single most critical variable in this workflow[5]. Traditional reagents like HBTU or PyBOP often fail to achieve full conversion of the slower-reacting enantiomer.

  • COMU / DIPEA (The Modern Standard) : COMU is a third-generation morpholino-uronium salt that utilizes an Oxyma leaving group[5][6]. It is highly soluble, exceptionally reactive, and less hazardous than benzotriazole-based reagents[7]. For Fmoc-O-Bzl-DL-Hse-OH, COMU is the premier choice because its rapid kinetics easily overpower the steric bulk and drive both enantiomers to complete conversion, preserving the expected 1:1 diastereomeric ratio without kinetic bias[8].

  • DIC / OxymaPure (The Cost-Effective Alternative) : This combination is a highly efficient, non-explosive alternative to DIC/HOBt[5]. While slightly slower than COMU, DIC/Oxyma proceeds via a neutral activation pathway, completely avoiding the risk of N-terminal guanidinylation—a chain-terminating side reaction common with uronium salts if the base is added improperly[7].

  • HATU / DIPEA : While traditionally the gold standard for hindered couplings, HATU relies on the HOAt leaving group and carries a higher risk of guanidinylation[6][7]. COMU generally matches or exceeds HATU's performance with a superior safety and solubility profile[5].

Quantitative Comparison of Coupling Reagents

Table 1 summarizes the performance metrics of various coupling systems when applied to sterically hindered, racemic non-natural amino acids.

Coupling Reagent SystemActivation MechanismRelative Reactivity (Steric Bulk)Risk of GuanidinylationSuitability for Fmoc-O-Bzl-DL-Hse
COMU / DIPEA Uronium / Oxyma active esterExtremely HighLow-ModerateOptimal : Drives both D/L enantiomers to completion rapidly.
DIC / OxymaPure Carbodiimide / Oxyma esterHighNoneExcellent : Best for microwave SPPS; zero guanidinylation risk.
HATU / DIPEA Aminium / HOAt active esterVery HighHighGood : Effective, but requires strict stoichiometric control.
HBTU / DIPEA Aminium / HOBt active esterModerateHighSuboptimal : May result in incomplete coupling of the slower enantiomer.

Experimental Workflows and Visualizations

The following diagrams illustrate the chemical logic and procedural workflow required to successfully incorporate Fmoc-O-Bzl-DL-Hse-OH.

COMU_Activation AA Fmoc-O-Bzl-DL-Hse-OH (Racemic Mixture) ActiveEster Oxyma Active Ester (Highly Reactive) AA->ActiveEster + COMU/Base COMU COMU + DIPEA (Activation) COMU->ActiveEster Product Fmoc-O-Bzl-DL-Hse-Peptide (Diastereomeric Mixture) ActiveEster->Product + Resin Waste Morpholine Byproducts + Water Soluble Salts ActiveEster->Waste Leaving Group Resin Peptide-Resin (Free N-Terminus) Resin->Product

Figure 1: Activation and coupling mechanism of Fmoc-O-Bzl-DL-Hse using COMU, highlighting the formation of the highly reactive Oxyma active ester.

SPPS_Cycle Start Deprotected Peptide Resin AddReagents Add Fmoc-O-Bzl-DL-Hse + COMU + DIPEA Start->AddReagents Kinetics Differential Coupling Kinetics (L- vs D- enantiomer) AddReagents->Kinetics Completion Drive to 100% Conversion (Extended Time/Double Couple) Kinetics->Completion Overpower steric/chiral bias Capping Acetic Anhydride Capping (Prevent Deletions) Completion->Capping Quench unreacted amines Success Full Diastereomeric Incorporation Capping->Success

Figure 2: SPPS workflow designed to overcome differential coupling kinetics of racemic amino acids.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate built-in validation steps (Kaiser testing and LC-MS microcleavage) to confirm that the kinetic resolution challenge has been overcome.

Protocol A: High-Efficiency Ambient Coupling using COMU

Recommended for standard room-temperature SPPS.

Reagents:

  • Fmoc-O-Bzl-DL-Hse-OH (3.0 equivalents relative to resin loading)

  • COMU (2.95 equivalents) — Slight under-stoichiometry prevents guanidinylation of the resin.

  • DIPEA (N,N-Diisopropylethylamine) (6.0 equivalents)

  • DMF (N,N-Dimethylformamide) (Peptide synthesis grade)

Step-by-Step Procedure:

  • Resin Preparation: Ensure the peptide-resin is fully Fmoc-deprotected (using 20% piperidine in DMF) and thoroughly washed with DMF (5 × 1 min).

  • Pre-Activation: In a clean vial, dissolve Fmoc-O-Bzl-DL-Hse-OH (3.0 eq) and COMU (2.95 eq) in a minimum volume of DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (6.0 eq) to the vial. The solution will immediately undergo a color change (typically to a distinct yellow/orange), indicating the formation of the active Oxyma ester[6]. Allow pre-activation for exactly 1 minute.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60 to 90 minutes. Causality Note: Extended time is required to ensure the slower-reacting enantiomer achieves 100% conversion.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test.

    • Pass (Yellow/Colorless): Proceed to step 7.

    • Fail (Blue): Perform a second coupling using 1.5 eq of reagents for 45 minutes.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any trace unreacted amines, preventing deletion sequences in subsequent steps.

Protocol B: Microwave-Assisted Coupling using DIC/OxymaPure

Recommended for automated synthesizers and highly aggregated sequences.

Reagents:

  • Fmoc-O-Bzl-DL-Hse-OH (4.0 equivalents)

  • OxymaPure (4.0 equivalents)

  • DIC (4.0 equivalents)

  • DMF

Step-by-Step Procedure:

  • Preparation: Dissolve Fmoc-O-Bzl-DL-Hse-OH (4.0 eq) and OxymaPure (4.0 eq) in DMF.

  • Activation: Add DIC (4.0 eq) to the amino acid/Oxyma solution. Stir for 2 minutes at room temperature.

  • Microwave Coupling: Add the mixture to the deprotected resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes. Causality Note: The thermal energy overcomes the steric hindrance of the O-benzyl group, while OxymaPure suppresses any thermal degradation[5].

  • Validation (Microcleavage): Withdraw a 2 mg sample of resin. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in acetonitrile/water, and analyze via LC-MS.

    • Self-Validation Check: The chromatogram must show two closely eluting peaks of equal integration (representing the D- and L- diastereomers). If one peak is significantly smaller, the coupling of the slower enantiomer was incomplete.

References

  • 6 - ACS Publications

  • 5 - Benchchem 3.8 - PMC 4.7 - Bachem 5.3 - eScholarship 6.1 - PMC 7.4 - RSC 8.2 - ACS Publications

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of O-benzyl-L-serine

Serine, with its nucleophilic hydroxyl side chain, is a functionally critical amino acid in countless peptides and proteins. However, this reactivity poses a significant challenge during chemical peptide synthesis, where uncontrolled side reactions can lead to low yields and the formation of complex impurities. To circumvent this, a robust protection strategy for the hydroxyl group is paramount. O-benzyl-L-serine (H-Ser(Bzl)-OH) has emerged as an indispensable, commercially valuable building block in both solid-phase and solution-phase peptide synthesis.[1][2]

The benzyl ether linkage in O-benzyl-L-serine provides durable protection against a wide range of reagents used in peptide coupling while being readily cleavable under specific, mild conditions, typically catalytic hydrogenolysis.[3] This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection of different functional groups on a complex molecule.[3] This guide provides a detailed, field-proven protocol for the multi-step synthesis of O-benzyl-L-serine from its inexpensive precursor, L-serine, with an emphasis on the chemical rationale behind each procedural step.

Synthetic Strategy and Mechanistic Rationale

Direct benzylation of L-serine is not feasible due to the competing nucleophilicity of the amino and carboxyl groups, which would lead to a mixture of N-benzylated, O-benzylated, and esterified products. Therefore, a strategic, three-stage approach is employed:

  • N-Protection: The amino group of L-serine is first protected to prevent it from reacting with the benzylating agent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its stability under the basic conditions required for the subsequent benzylation step.[4][5]

  • O-Benzylation: The hydroxyl side chain of N-Boc-L-serine is then benzylated. This reaction proceeds via a Williamson ether synthesis, a classic SN2 reaction. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a potent nucleophile (an alkoxide) that subsequently displaces the bromide from benzyl bromide.[6][7]

  • N-Deprotection: Finally, the Boc protecting group is removed from the amino terminus under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product, O-benzyl-L-serine.[6][8]

The overall workflow is depicted below.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: O-Benzylation cluster_2 Stage 3: N-Deprotection L_Serine L-Serine Boc_Serine N-Boc-L-Serine L_Serine->Boc_Serine Boc₂O, NaOH 1,4-Dioxane/H₂O Boc_O_Benzyl_Serine N-Boc-O-benzyl-L-serine Boc_Serine->Boc_O_Benzyl_Serine 1. NaH, Anhydrous DMF 2. Benzyl Bromide O_Benzyl_Serine O-benzyl-L-serine Boc_O_Benzyl_Serine->O_Benzyl_Serine TFA, CH₂Cl₂

Figure 1: Overall synthetic workflow for O-benzyl-L-serine.

Detailed Experimental Protocols

Part A: Synthesis of N-(tert-butoxycarbonyl)-L-serine

This initial step protects the amine function, rendering the hydroxyl group the primary site for subsequent modification under basic conditions.

Materials & Reagents

ReagentFormulaM.W.AmountMolesNotes
L-SerineC₃H₇NO₃105.095.2 g50.0 mmolStarting material
Sodium HydroxideNaOH40.002.0 g50.0 mmolDissolved in 50 mL H₂O to make 1M solution
1,4-DioxaneC₄H₈O₂88.11100 mL-Solvent
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2513.1 g60.0 mmolBoc-protecting agent
1M Sulfuric AcidH₂SO₄98.08As needed-For acidification
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL-Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent

Procedure

  • To a 500 mL round-bottom flask, add L-serine (5.2 g, 50.0 mmol), 1M NaOH solution (50 mL), and 1,4-dioxane (100 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) to the reaction mixture. Causality Note: The reaction is performed at 0°C to control the exothermicity and prevent thermal degradation of the Boc anhydride.

  • Allow the mixture to warm to room temperature and stir vigorously for 24 hours. The mixture should become clear.

  • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous layer with diethyl ether (50 mL) to remove unreacted Boc anhydride and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M H₂SO₄. The product will precipitate or form an oil.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a viscous oil or sticky solid. The product is typically used in the next step without further purification.[6]

Part B: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

This is the key ether formation step. The use of anhydrous conditions and careful handling of the pyrophoric base are critical for success.

Materials & Reagents

ReagentFormulaM.W.AmountMolesNotes
N-Boc-L-serineC₈H₁₅NO₅205.218.2 g40.0 mmolFrom Part A
Sodium Hydride (60% in mineral oil)NaH24.002.1 g88.0 mmolStrong base
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09200 mL-Polar aprotic solvent
Benzyl BromideC₇H₇Br171.047.5 g44.0 mmolBenzylating agent
1M Hydrochloric AcidHCl36.46As needed-For acidification
Brine--As needed-For washing

Procedure

  • Dissolve N-Boc-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL) in a dry 500 mL round-bottom flask under an argon or nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add the sodium hydride (2.1 g, 88 mmol) portion-wise to the stirred solution. Safety & Causality Note: NaH is a strong base that reacts violently with water.[9] Anhydrous conditions are essential. The addition is done at 0°C to manage the vigorous hydrogen gas evolution that occurs as the alcohol is deprotonated. A slight excess of NaH is used to deprotonate both the hydroxyl and the carboxylic acid groups.

  • After the gas evolution ceases, add benzyl bromide (7.5 g, 44 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 5-6 hours. Monitor the reaction by TLC.

  • Remove the DMF under reduced pressure.

  • Partition the residue between water and diethyl ether. Acidify the aqueous layer with 1M HCl to pH 2-3.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine, typically as an oil.[3][6]

Figure 2: Mechanism of Williamson ether synthesis for O-benzylation.
Part C: Synthesis of O-benzyl-L-serine

The final step is the removal of the acid-labile Boc group to liberate the free amine.

Materials & Reagents

ReagentFormulaM.W.AmountMolesNotes
N-Boc-O-benzyl-L-serineC₁₇H₂₅NO₅295.357.38 g25.0 mmolFrom Part B
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9330 mL-Solvent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.025 mL-Deprotecting agent
Diethyl Ether (Et₂O)C₄H₁₀O74.12As needed-For precipitation/washing

Procedure

  • Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in dichloromethane (30 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (5 mL) to the solution. Causality Note: TFA is a strong acid that cleaves the tert-butyl ester of the carbamate group, releasing the free amine, carbon dioxide, and isobutylene gas.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvents (DCM and excess TFA) under reduced pressure.

  • To the resulting residue, add cold diethyl ether. The product, O-benzyl-L-serine, will precipitate as a white solid (often as the TFA salt).

  • Collect the solid by filtration or decantation, wash with fresh diethyl ether to remove residual TFA, and dry under vacuum.[6] The product is a white to off-white powder.[10]

Product Characterization

The final product should be characterized to confirm its identity and purity.

Physical Properties

PropertyExpected ValueReference
AppearanceWhite to off-white powder[10]
Molecular FormulaC₁₀H₁₃NO₃[11]
Molecular Weight195.22 g/mol [11]
Melting Point~227 °C (decomposes)[11]

Spectroscopic Data

A typical ¹H NMR spectrum confirms the structure.

¹H NMR (400 MHz, D₂O)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-α3.85-3.97m1HCH-N
H-β3.85-3.97m2HCH₂-O
Benzyl CH₂4.58-4.65m2HO-CH₂-Ph
Aromatic7.35-7.50m5HPhenyl ring

Note: Data adapted from reference[6]. Shifts may vary depending on solvent and salt form.

Troubleshooting and Field Insights

ProblemLikely Cause(s)Recommended Solution(s)
Low yield in Part B (O-benzylation) 1. Incomplete deprotonation of the hydroxyl group.2. Moisture in the reaction flask or solvent quenching the NaH.3. Side reaction of NaH with DMF solvent.[12][13]1. Ensure the correct stoichiometry of NaH is used.2. Use freshly dried, anhydrous DMF. Flame-dry glassware before use and maintain an inert atmosphere.3. Add NaH slowly at 0°C. If issues persist, consider an alternative base/solvent system, though NaH/DMF is standard.
Incomplete reaction in Part B Insufficient reaction time or inactive benzyl bromide.Extend the reaction time and monitor by TLC. Use fresh, high-purity benzyl bromide.
Product is an oil and difficult to handle in Part C Residual TFA forming a sticky salt.Perform multiple triturations/washes with cold diethyl ether. The goal is to crash out the solid product cleanly.
Presence of starting material (Boc-L-Ser-OH) in Part B product Incomplete benzylation reaction.Re-subject the crude material to the reaction conditions or purify via column chromatography (though this protocol is designed to avoid chromatography).
Low yield in Part A (N-protection) Incorrect pH during workup; product remains in the aqueous phase.Ensure the pH is carefully adjusted to 2-3 before extraction. Perform at least three extractions with ethyl acetate to maximize recovery.

Conclusion

This application note details a robust and well-established three-stage protocol for the synthesis of O-benzyl-L-serine from L-serine. By understanding the chemical principles behind each transformation—amine protection, Williamson ether synthesis, and acid-catalyzed deprotection—researchers can reliably produce this critical building block for advanced peptide synthesis and drug development. Adherence to anhydrous conditions during the benzylation step and careful workup procedures are key to achieving high yields and purity.

References

  • Synthesis of O-benzyl-L-serine - Supporting Inform
  • Temporary minimal protection synthesis of serine-containing polypeptides.
  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Benchchem.
  • The Advent and Evolution of Serine Benzyl Ester Deriv
  • O-BENZYL-L-SERINE 4726-96-9 wiki. Guidechem.
  • O-Benzyl- L -serine = 99.0 NT 4726-96-9. Sigma-Aldrich.
  • O-BENZYL-L-SERINE synthesis. ChemicalBook.
  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. MDPI.
  • Amino Acid Derivatives for Peptide Synthesis. [Source not available in search results].
  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. [Source not available in search results].
  • O-Benzyl-L-serine. Chem-Impex.
  • Sodium hydride. Wikipedia.
  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
  • The Science Behind O-Benzyl-L-serine: Applications in Research & Development. [Source not available in search results].

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Using O-Benzyl-DL-homoserine in the synthesis of antimicrobial peptides.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of O-Benzyl-DL-homoserine in the Synthesis of Novel Antimicrobial Peptides

Abstract

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[1][2][3] Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve membrane disruption.[1][4] A key strategy in modern peptide drug discovery is the incorporation of non-proteinogenic amino acids to enhance proteolytic stability, modulate biological activity, and introduce novel functionalities.[5][6] This guide provides a detailed technical overview and step-by-step protocols for the incorporation of O-Benzyl-DL-homoserine, a valuable building block for designing next-generation AMPs. We will explore the rationale behind its use, its impact on peptide structure, and the precise methodologies for its successful integration using Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rationale for Non-Proteinogenic Amino Acids in AMP Design

Standard peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The incorporation of unnatural amino acids, such as D-isomers or amino acid homologues, is a field-proven strategy to overcome this limitation.[7][8] O-Benzyl-DL-homoserine offers several distinct advantages in the context of AMP synthesis:

  • Enhanced Stability: The homoserine backbone, featuring an additional methylene group compared to serine, can influence local peptide conformation and potentially increase resistance to specific proteases.[9] The use of the DL-racemic mixture allows for the exploration of both L- and D-configurations within a synthetic library, with the D-isomers known to confer significant enzymatic stability.[7][9]

  • Structural Modulation: The extended side chain of homoserine provides greater rotational freedom for the terminal hydroxyl group compared to serine.[9] This increased flexibility can be strategically employed to optimize hydrophobic and hydrophilic interactions with microbial membranes, a key determinant of antimicrobial activity.[4][10]

  • Strategic Protection: The hydroxyl side chain of homoserine is reactive and must be protected during synthesis. The benzyl (Bzl) group serves as a robust, semi-permanent protecting group. It is stable to the mildly basic conditions used for repetitive Nα-Fmoc group removal but can be efficiently cleaved under the strongly acidic conditions of the final resin cleavage step.[11] This "quasi-orthogonal" approach is a cornerstone of many peptide synthesis strategies.[11]

O-Benzyl-DL-homoserine: Properties and Handling

O-Benzyl-DL-homoserine is a derivative of the amino acid homoserine where the side-chain hydroxyl group is protected as a benzyl ether.[] This protection is essential to prevent unwanted side reactions during peptide synthesis.[13]

PropertyO-Benzyl-DL-homoserineO-Benzyl-DL-serine
Molecular Formula C11H15NO3C10H13NO3
Molecular Weight 209.25 g/mol 195.22 g/mol
Side Chain Structure -CH2CH2-O-Bzl-CH2-O-Bzl
Key Structural Feature The benzyl-protected hydroxyl group has greater rotational freedom due to the longer side chain.[9]The protected hydroxyl group is in closer proximity to the peptide backbone.

Storage and Handling: O-Benzyl-DL-homoserine should be stored at 2-8 °C to ensure its stability.[] As with all amino acid derivatives, it should be handled in a clean, dry environment to prevent contamination.

Core Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the incorporation of an Nα-Fmoc protected O-Benzyl-DL-homoserine residue into a growing peptide chain on a solid support. This procedure assumes a standard Fmoc/tBu strategy.[5]

Workflow Overview: The SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process.[14][15] Each cycle adds one amino acid and consists of two main steps: Nα-Fmoc deprotection and coupling of the next amino acid.

cluster_0 Fmoc-SPPS Cycle for One Amino Acid Addition Start Peptide-Resin (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection 1. Deprotect Wash1 DMF & DCM Washes Deprotection->Wash1 2. Wash Coupling Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling 3. Couple Wash2 DMF & DCM Washes Coupling->Wash2 4. Wash End Peptide-Resin + 1 Residue (N-terminally Fmoc-protected) Wash2->End Cycle Repeat for Next Amino Acid End->Cycle cluster_1 Final Cleavage and Purification Start Fully Assembled Peptide-Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Start->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Purify Purify by RP-HPLC Centrifuge->Purify End Pure Antimicrobial Peptide Purify->End

Caption: Workflow for peptide cleavage from the resin and subsequent purification.

Cleavage Protocol

Reagents:

  • Cleavage Cocktail (Reagent R): A standard cocktail for peptides containing Arg(Pbf), Trp, Met, or Cys.

    • Trifluoroacetic acid (TFA): 95%

    • Triisopropylsilane (TIS): 2.5% (Cation scavenger)

    • Water (H₂O): 2.5%

  • Cold diethyl ether (-20°C)

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per gram of resin).

  • Causality: The strong acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like Boc, tBu, and, crucially, the Benzyl (Bzl) group. [11]Scavengers like TIS are essential to trap the reactive carbocations (e.g., benzyl, tert-butyl) that are released, preventing them from re-attaching to sensitive residues like tryptophan or methionine. [11]4. Agitate the mixture at room temperature for 2-4 hours. [5]5. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the combined filtrate dropwise into a 50 mL conical tube containing cold diethyl ether. [5]A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

  • Characterization: The molecular weight of the purified peptide should be confirmed using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to validate the successful incorporation of O-Benzyl-DL-homoserine (which will be incorporated as a homoserine residue after deprotection) and the complete removal of all protecting groups.

Downstream Application: Assessing Antimicrobial Activity

Once purified and characterized, the novel peptide can be tested for its biological activity.

  • Minimum Inhibitory Concentration (MIC) Assay: This is a standard broth microdilution assay to determine the lowest concentration of the peptide that inhibits the visible growth of a specific microorganism (e.g., E. coli, S. aureus). [10]* Hemolysis Assay: It is crucial to assess the peptide's toxicity to mammalian cells. A hemolysis assay measures the lysis of red blood cells and provides an initial screen for cytotoxicity. [6]An ideal AMP will have a high MIC against bacteria and low hemolytic activity.

Conclusion

O-Benzyl-DL-homoserine is a highly effective building block for modifying the backbone of synthetic peptides. Its incorporation can enhance stability and provides a longer, flexible side chain for probing interactions with microbial targets. The benzyl protecting group is fully compatible with standard Fmoc-SPPS chemistry, provided that appropriate strong acid cleavage conditions are used for its final removal. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize O-Benzyl-DL-homoserine to synthesize novel and potent antimicrobial peptides, contributing to the critical search for new antibiotics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). O-Benzyl-D-homoserine.
  • BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • BenchChem. (2025). A Comparative Analysis of Boc-D-homoserine and Boc-D-serine on Peptide Structure.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
  • Unknown Author. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chem-Impex. (n.d.). Boc-O-benzyl-L-homoserine.
  • Pazgier, M., et al. (2007). Antimicrobial Characterization of Human β-Defensin 3 Derivatives. PMC.
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • de la Torre, B.G., et al. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC.
  • El-Faham, A., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI.
  • Aapptec. (n.d.). SYNTHESIS NOTES - Peptides.
  • Isidro-Llobet, A., et al. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
  • Okawa, K. (1956). An Improved Synthesis of O-Benzyl-DL-serine. Journal of the Chemical Society of Japan, Pure Chemistry Section.
  • Kuroda, K., & Caputo, G. A. (2013). Characterization of Antimicrobial Peptides toward the Development of Novel Antibiotics. PMC.
  • Bodanszky, M., & Kwei, J.Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed.
  • Kumar, S., et al. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry.
  • BenchChem. (2025). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.
  • Li, Y., et al. (2020). Characterization and Identification of Natural Antimicrobial Peptides on Different Organisms. MDPI.
  • Wang, G., et al. (2015). Screening, Expression, Purification and Functional Characterization of Novel Antimicrobial Peptide Genes from Hermetia illucens. PMC.
  • Google Patents. (1957). Process for the synthesis of peptides.
  • Frederix, P.W.J.M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly Into Nanostructured Hydrogels for Medicine. PubMed.
  • Okawa, K. (1957). Studies on Serine Peptides. I. Optical Resolution of O-Benzyl-Dl-serine and Synthesis of Dl-Serine Peptides. R Discovery.
  • Lim, Y.F., et al. (2022). Antimicrobial peptide-inspired antibacterial polymeric materials for biosafety. MedNexus.
  • Marchesan, S. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC.
  • de la Fuente-Núñez, C., et al. (2018). Development of a Selective and Stable Antimicrobial Peptide. PMC.
  • Gusman, N., et al. (2021). Antimicrobial peptides properties beyond growth inhibition and bacterial killing. PMC.
  • Al-Wrafy, F.A., et al. (2022). Anti-Microbial Peptides: The Importance of Structure-Function Analysis in the Design of New AMPs. IntechOpen.

Sources

Application Note: Strategic Incorporation of O-Benzyl-L-Homoserine in Macrocyclic Peptide Synthesis for Chemoproteomic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation covalent drugs and chemoproteomic probes relies heavily on the structural diversity and stability of macrocyclic peptide libraries[1]. O-Benzyl-L-homoserine (utilized in solid-phase synthesis as Fmoc-Hse(Bzl)-OH or Boc-Hse(Bzl)-OH) is a critical non-standard amino acid that introduces unique conformational flexibility and orthogonal protection strategies into complex polypeptide chains[],[3]. By providing an extended γ -hydroxyl side chain protected by a robust benzyl ether, this building block enables harsh downstream macrocyclization chemistries—such as bis-electrophile crosslinking—without unwanted side reactions. Recently, this strategy has been pivotal in generating libraries of macrocycles containing weakly reactive fluorosulfate (OSF) electrophiles for targeted protein labeling in complex proteomes[1],[4].

Strategic Rationale & Mechanistic Causality

As a Senior Application Scientist, selecting the correct unnatural amino acid and protecting group strategy is paramount. The choice of Fmoc-Hse(Bzl)-OH over standard serine derivatives is driven by three mechanistic pillars:

  • Conformational Expansion : Homoserine contains an additional methylene group compared to serine. This extends the side chain, altering the spatial orientation of the macrocycle and allowing it to access novel binding pockets in target proteins.

  • Absolute Orthogonality During Cleavage : In standard Fmoc Solid-Phase Peptide Synthesis (SPPS), acid-labile protecting groups (like tBu or Trt) are stripped away during the final 95% Trifluoroacetic acid (TFA) cleavage. The benzyl (Bzl) ether on homoserine is highly stable to TFA. Causality : Retaining the Bzl group post-cleavage prevents the highly nucleophilic primary γ -hydroxyl from interfering with subsequent solution-phase macrocyclization steps (e.g., reacting with bis-alkylating agents).

  • Post-Cyclization Versatility : Once the macrocycle is closed, the benzyl group can either be retained to serve as a lipophilic anchor for protein-ligand interactions[], or selectively removed via catalytic hydrogenolysis (Pd/C, H 2​ ) to reveal a free hydroxyl for hydrogen bonding.

Workflow Visualization

Workflow Step1 Resin Preparation & Swelling (Rink Amide AM) Step2 Iterative Fmoc-SPPS (DIC / Oxyma Pure) Step1->Step2 Step3 Coupling of Fmoc-Hse(Bzl)-OH (Orthogonal Protection) Step2->Step3 Step4 Global TFA Cleavage (Bzl Group Retained) Step3->Step4 Step5 Bis-Electrophile Macrocyclization (pH 8.0, High Dilution) Step4->Step5 Step6 Catalytic Hydrogenolysis (Pd/C, H2) -> Free Homoserine Step5->Step6

SPPS and macrocyclization workflow utilizing orthogonal O-Benzyl-L-homoserine.

Self-Validating Experimental Protocols

The following protocol details the synthesis of a cysteine-flanked macrocyclic peptide incorporating O-Benzyl-L-homoserine, designed as a self-validating system to ensure high fidelity and yield.

Phase 1: Resin Loading & Iterative SPPS
  • Resin Swelling : Swell Rink Amide AM resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality : Proper swelling expands the polystyrene-PEG matrix, ensuring maximum diffusion of bulky unnatural amino acids to the active sites.

  • Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling of Fmoc-Hse(Bzl)-OH :

    • Prepare a solution of 4 eq Fmoc-Hse(Bzl)-OH, 4 eq Oxyma Pure, and 4 eq N,N'-Diisopropylcarbodiimide (DIC) in DMF.

      • Causality : The DIC/Oxyma coupling cocktail is explicitly chosen over HBTU/DIEA to suppress base-catalyzed enantiomerization (racemization) of the unnatural homoserine derivative during activation.

    • React for 60 minutes at room temperature.

  • Validation Checkpoint 1 (Kaiser Test) : Perform a Kaiser test on a micro-cleaved resin sample.

    • Self-Validation: A yellow solution indicates complete acylation (no free primary amines). A blue solution mandates a mandatory re-coupling step to prevent deletion sequences.

Phase 2: Orthogonal Cleavage & Macrocyclization
  • Global Cleavage : Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours.

      • Causality : This strips standard protecting groups (e.g., Trt from Cys) and cleaves the peptide from the resin. The O-Benzyl group on homoserine remains completely intact.

  • Precipitation : Filter the cleavage solution into cold diethyl ether. Centrifuge at 4,000 rpm for 5 min, decant, and dry the crude linear peptide.

  • Macrocyclization :

    • Dissolve the crude peptide in a 50 mM NH 4​ HCO 3​ buffer (pH 8.0) / Acetonitrile (1:1) mixture at a high dilution of 1 mM.

    • Add 1.5 eq of a bis-electrophile (e.g., 1,3-dibromomethylbenzene).

      • Causality : High dilution thermodynamically favors intramolecular macrocyclization over intermolecular polymerization. The pH of 8.0 ensures the cysteine thiols are deprotonated (highly nucleophilic thiolates), while the robust Bzl group prevents the homoserine's γ -hydroxyl from competing for the electrophile.

  • Validation Checkpoint 2 (Ellman’s Test & LC-MS) :

    • Self-Validation: Apply Ellman's reagent (DTNB). A lack of yellow absorbance at 412 nm confirms the complete consumption of free thiols. LC-MS must show a mass shift corresponding to [Linear Peptide Mass] + [Linker Mass] - [2 × HBr].

Phase 3: Post-Cyclization Hydrogenolysis (Optional)

If the free γ -hydroxyl is required for target engagement:

  • Deprotection : Dissolve the purified macrocycle in Methanol. Add a catalytic amount of 10% Pd/C.

  • Reaction : Stir under an H 2​ atmosphere (1 atm) for 4 hours at room temperature.

  • Validation Checkpoint 3 (LC-MS) : Filter through Celite to remove the catalyst. LC-MS must confirm a mass reduction of exactly 90.1 Da (loss of the benzyl group).

Quantitative Comparative Data

To highlight the necessity of the O-Benzyl protecting group on homoserine during complex macrocycle synthesis, the following table summarizes the physicochemical properties and cyclization interference metrics of relevant hydroxyl-containing amino acids.

Table 1: Comparative Properties of Hydroxyl-Containing Amino Acids in SPPS

Amino Acid DerivativeSide-Chain LengthProtecting GroupCleavage Orthogonality (TFA)Nucleophilicity of Free -OHBis-Alkylation Interference*
Fmoc-Ser(tBu)-OH β -hydroxyltert-Butyl (tBu)Labile (Deprotected)Moderate (Secondary-like)High
Fmoc-Hse(Trt)-OH γ -hydroxylTrityl (Trt)Labile (Deprotected)High (Primary OH)Critical
Fmoc-Hse(Bzl)-OH γ -hydroxylBenzyl (Bzl)Stable (Retained) Protected (N/A) None

*Refers to the risk of unwanted side-chain alkylation during cysteine-mediated macrocyclization with bis-electrophiles in slightly basic aqueous conditions.

References

  • Title : Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows Source : NIH Public Access / PMC URL :[Link]

Sources

Application Note: Cleavage Strategies for Peptides Containing O-Benzyl-Homoserine (Hse(Bzl)) Residues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction and Mechanistic Challenges

Homoserine (Hse) is a non-standard amino acid frequently utilized in the synthesis of peptidomimetics, lactones, and specialized therapeutic peptides. During Solid-Phase Peptide Synthesis (SPPS), the hydroxyl side chain of homoserine is commonly protected as an O-benzyl ether (Hse(Bzl)). While the benzyl (Bzl) group is a staple in traditional Boc-SPPS—where it is readily cleaved by anhydrous hydrogen fluoride (HF)—its use in modern Fmoc-SPPS presents a unique mechanistic challenge.

Standard Fmoc cleavage cocktails, typically composed of 95% trifluoroacetic acid (TFA), are insufficiently acidic to cleave the resilient aliphatic-aromatic ether bond of Hse(Bzl)[1]. Consequently, researchers must employ specialized hard-acid cocktails or orthogonal post-cleavage deprotection strategies to yield the free homoserine residue[2].

Mechanistic Principles of Benzyl Ether Cleavage

The cleavage of a benzyl ether requires the protonation of the ether oxygen followed by heterolytic C–O bond cleavage to generate a benzyl cation. TFA (pKₐ ≈ 0.5) lacks the requisite acid strength to drive this equilibrium forward efficiently[1]. To achieve deprotection, stronger Brønsted acids like trifluoromethanesulfonic acid (TFMSA) or Lewis acid-assisted systems like trimethylsilyl bromide (TMSBr) in TFA must be employed[3].

Furthermore, the generated benzyl carbocation is a potent, "hard" electrophile that will rapidly alkylate electron-rich amino acid side chains (e.g., Trp, Tyr, Met, Cys) if not properly intercepted. Therefore, the inclusion of "soft" nucleophilic scavengers—most notably thioanisole—is non-negotiable. Thioanisole not only scavenges the benzyl cation via S-alkylation but also operates synergistically with acids via a "push-pull" mechanism, accelerating ether cleavage[4].

G A Peptide-Resin with Hse(Bzl) B Standard TFA (95% TFA) A->B Mild Acidolysis C Hard Acid Cocktail (TMSBr or TFMSA) A->C Strong Acidolysis D Cleaved Peptide (Retains Bzl Group) B->D Bzl Stable E Fully Deprotected Peptide (Free Homoserine) C->E Bzl Cleaved D->E Catalytic H2 (Pd/C)

Mechanistic pathways for the deprotection of O-Benzyl-homoserine containing peptides.

Comparative Cleavage Cocktails

The selection of a cleavage cocktail depends entirely on the SPPS chemistry utilized and the presence of other acid-sensitive residues within the sequence. Table 1 summarizes the quantitative parameters of various cleavage systems.

Table 1: Comparative Cleavage Cocktails for Hse(Bzl) Deprotection
Cleavage SystemReagent Composition (v/v)Relative Acid StrengthReaction TimeHse(Bzl) Cleavage EfficacyPrimary Application
Standard TFA 95% TFA, 2.5% TIS, 2.5% H₂OModerate (pKₐ ~0.5)2 - 3 hoursIneffective (0%)Standard Fmoc-SPPS (Leaves Bzl intact)
TMSBr / TFA 71% TFA, 12% TMSBr, 17% ScavengersHigh (Lewis Acidic)1.5 hoursHigh (>95%)Fmoc-SPPS (Hard Acid Deprotection)
TFMSA / TFA 80% TFA, 8% TFMSA, 12% ScavengersVery High (Superacid)1.5 - 2 hoursHigh (>95%)Boc-SPPS / Fmoc-SPPS Alternative
Anhydrous HF 90% HF, 10% ScavengersExtreme (Superacid)1 hour (0 °C)Complete (100%)Traditional Boc-SPPS
Hydrogenolysis H₂, 10% Pd/C in MeOH/EtOHN/A (Catalytic)12 - 24 hoursHigh (>90%)Solution-Phase Post-Cleavage

Detailed Experimental Protocols

Protocol A: TMSBr / Thioanisole / TFA Cleavage (Recommended for Fmoc-SPPS)

Causality Focus: TMSBr acts as a strong Lewis acid to facilitate the cleavage of the Bzl group without the need for specialized HF-resistant apparatus. Because TMSBr generates HBr in situ upon exposure to moisture, the reaction must be kept anhydrous. 1,2-ethanedithiol (EDT) is included to protect Cys and Met residues from oxidation[4].

Materials:

  • Peptide-Resin (200 mg, Fmoc-deprotected)

  • Trifluoroacetic acid (TFA): 7.5 mL

  • Trimethylsilyl bromide (TMSBr): 1.32 mL

  • Thioanisole: 1.17 mL

  • 1,2-ethanedithiol (EDT): 0.50 mL

  • m-Cresol: 0.10 mL

Step-by-Step Methodology:

  • Resin Preparation: Transfer 200 mg of dry peptide-resin to a round-bottom flask equipped with a magnetic stir bar.

  • Cocktail Preparation: In a separate vial, mix the TFA, thioanisole, EDT, and m-cresol. Cool the mixture to 0 °C in an ice bath[4].

  • TMSBr Addition: Slowly add the TMSBr dropwise to the cooled cocktail. Critical step: Dropwise addition prevents exothermic degradation of the scavengers.

  • Cleavage Reaction: Add the cooled cocktail to the peptide-resin. Blanket the flask with N₂ gas, stopper it, and allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 1.5 hours[4].

  • Filtration: Filter the resin through a medium-porosity sintered glass funnel under reduced pressure. Wash the resin twice with 1-2 mL of neat TFA. Combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a 10-fold volume (approx. 100 mL) of ice-cold diethyl ether. Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated peptide.

  • Washing: Decant the supernatant and wash the pellet 3 times with cold ether to remove residual scavengers and acid. Dry under vacuum.

Workflow Step1 Step 1: Swell Resin (DCM/DMF, 15 min) Step2 Step 2: Prepare Cocktail (TFA, Thioanisole, m-Cresol, EDT) Step1->Step2 Step3 Step 3: Add TMSBr (Dropwise at 0 °C) Step2->Step3 Step4 Step 4: Cleavage Reaction (1.5 hours, Room Temp) Step3->Step4 Step5 Step 5: Filtration (Separate Resin from Filtrate) Step4->Step5 Step6 Step 6: Precipitation (Ice-Cold Diethyl Ether) Step5->Step6

Step-by-step experimental workflow for TMSBr-mediated peptide cleavage and precipitation.

Protocol B: TFMSA / TFA Cleavage

Causality Focus: TFMSA is a non-volatile superacid. Unlike HF, it can be handled in standard borosilicate glassware[3]. However, because it is non-volatile, the peptide must be meticulously precipitated and washed to remove residual acid salts[5].

Step-by-Step Methodology:

  • Scavenger Addition: Place 100 mg of dry peptide-resin in a round-bottom flask. Add 200 µL of thioanisole and 100 µL of EDT. Stir for 5 minutes to allow the scavengers to penetrate the resin matrix[5].

  • TFA Addition: Cool the flask in an ice bath (0 °C). Add 2.0 mL of TFA and stir for 10 minutes.

  • TFMSA Addition: Slowly add 200 µL of TFMSA dropwise with vigorous stirring. Causality: Vigorous stirring dissipates the intense heat of protonation generated by the superacid[5].

  • Reaction: Allow the mixture to warm to room temperature and stir for 90 to 120 minutes[3].

  • Isolation: Filter the resin, wash with 1 mL TFA, and precipitate the filtrate in 25 mL of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether. Centrifuge, decant, and wash the pellet extensively to remove TFMSA salts[5].

Protocol C: Post-Cleavage Catalytic Hydrogenolysis

Causality Focus: For sequences containing residues highly sensitive to hard acids, standard TFA cleavage is performed first. This releases the peptide from the resin but leaves the Hse(Bzl) intact. Subsequent palladium-catalyzed hydrogenolysis cleanly removes the Bzl group via reductive cleavage of the benzylic C–O bond[6],[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, partially protected peptide (retaining the Bzl group) in methanol or ethanol (approx. 5-10 mL per 100 mg of peptide)[2].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the peptide). Safety Note: Pd/C is pyrophoric when dry; add it carefully to the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon. Repeat 3 times to ensure an oxygen-free atmosphere[2].

  • Reaction: Stir vigorously at room temperature for 12-24 hours. Monitor the disappearance of the Bzl-protected species via LC-MS.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield the fully deprotected homoserine-containing peptide.

Troubleshooting and Scavenger Dynamics

  • Alkylation of Tryptophan: If the peptide sequence contains Trp, the use of EDT in strong acid can lead to dithioketal formation or alkylation. In such cases, the TMSBr protocol is highly preferred over TFMSA, as TMSBr actively suppresses sulfonation and alkylation by-products when used alongside thioanisole[4].

  • Incomplete Cleavage: If LC-MS analysis reveals a +90 Da mass shift (indicating retained benzyl groups), the cleavage time should be extended by 30 minutes, or the proportion of TMSBr/TFMSA should be marginally increased. Ensure all reagents are strictly anhydrous, as water quenches Lewis acids like TMSBr.

Conclusion

The successful incorporation and deprotection of O-Benzyl-homoserine in peptide synthesis requires a deliberate departure from standard Fmoc cleavage protocols. By leveraging hard-acid systems like TMSBr or TFMSA—or orthogonal catalytic hydrogenolysis—researchers can efficiently cleave the robust benzyl ether while preserving the structural integrity of the target peptide.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: PeptideChemistry.org URL:[Link]

  • Protection of Functional Groups Source: Thieme Connect URL:[Link]

Sources

HPLC purification method for peptides with O-Benzyl-DL-homoserine.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Purification Strategies for Peptides Incorporating O-Benzyl-DL-Homoserine

Target Audience: Analytical Chemists, Peptide Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The incorporation of unnatural amino acids, such as O-Benzyl-homoserine, is a cornerstone strategy in modern peptide drug development. The bulky, hydrophobic benzyl ether side chain is frequently utilized to probe subsite binding pockets (e.g., S1, S2, and P3 sites in proteasome inhibitors)[1], enhance lipophilicity for improved bioavailability, and impart critical resistance against proteolytic degradation in the gastrointestinal tract[2]. Furthermore, building blocks like Boc-O-benzyl-homoserine are widely recognized for their ability to improve the structural stability of therapeutic peptides[3].

However, utilizing the racemic DL-form of O-Benzyl-homoserine during Solid-Phase Peptide Synthesis (SPPS) introduces a profound chromatographic challenge. When a racemic building block is coupled to an enantiopure peptide chain (comprising standard L-amino acids), it generates two distinct diastereomers (e.g., the L-epimer and the D-epimer at the homoserine α -carbon). Unlike enantiomers, diastereomers possess different physicochemical properties and 3D conformations. Because the structural variance is limited to a single stereocenter, the overall hydrophobicity of the two peptides is nearly identical, often resulting in co-elution or severe peak tailing on standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) columns[4].

This application note details a self-validating methodology to achieve baseline resolution of O-Benzyl-DL-homoserine peptide diastereomers, transitioning from analytical screening to preparative scale-up.

Chromatographic Principles: Causality in Method Development

To achieve high-purity isolation (>95%) of the individual diastereomers, the purification method must exploit more than just hydrophobic partitioning.

Stationary Phase Selection: Standard C18 columns rely primarily on hydrophobic dispersive forces. Because the L- and D-epimers of the O-Benzyl-homoserine peptide have identical mass and similar hydrophobic surface areas, a C18 phase often fails to resolve them[1]. By switching to a Phenyl-Hexyl or Biphenyl stationary phase, the chromatographer introduces π−π stacking interactions. The slight conformational difference between the diastereomers alters the steric accessibility of the O-benzyl aromatic ring to the stationary phase. This differential π−π engagement amplifies the separation factor ( α ), enabling baseline resolution.

Mobile Phase & Temperature: A mobile phase of Water (A) and Acetonitrile (B), both modified with 0.1% Trifluoroacetic acid (TFA), is optimal. TFA acts as an ion-pairing agent, neutralizing basic residues and suppressing secondary interactions with residual silanols on the silica matrix, which prevents peak tailing[2]. Operating the column at an elevated temperature (40–45 °C) reduces mobile phase viscosity, enhancing the mass transfer rate within the column pores and sharpening the elution bands of bulky, hydrophobic peptides.

Logic cluster_C18 Standard C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Crude Crude Peptide (L- and D- Diastereomers) C18_Int Hydrophobic Partitioning Only Crude->C18_Int Ph_Int Hydrophobic + π-π Stacking Crude->Ph_Int C18_Res Co-elution / Tailing C18_Int->C18_Res Ph_Res Baseline Diastereomer Separation Ph_Int->Ph_Res

Fig 1. Mechanistic rationale for stationary phase selection to resolve peptide diastereomers.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system: analytical results dictate preparative parameters, and mass spectrometry confirms fraction integrity prior to final pooling.

Phase 1: Cleavage and Sample Preparation
  • Global Deprotection: Treat the resin-bound peptide with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature. The O-benzyl ether is generally stable under these standard TFA conditions, while other side-chain protecting groups are removed.

  • Precipitation: Filter the resin and concentrate the filtrate under a nitrogen stream. Precipitate the crude peptide mixture using cold diethyl ether (-20 °C).

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant and wash the pellet twice with cold ether.

  • Solubilization: Dissolve the crude pellet in a mixture of 20% Acetonitrile in Water containing 0.1% TFA. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

Phase 2: Analytical HPLC Screening (Self-Validation Step)

Before committing to preparative chromatography, validate the separation logic on an analytical scale.

  • Column Setup: Install an analytical Phenyl-Hexyl column (e.g., 4.6 mm × 150 mm, 5 µm, 100 Å). Set the column oven to 45 °C.

  • Gradient Execution: Run a scouting gradient from 10% to 60% Mobile Phase B over 30 minutes (slope = 1.66% B/min) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm (O-benzyl aromatic ring).

  • Resolution Assessment: Identify the two closely eluting peaks corresponding to the diastereomers. If the resolution ( Rs​ ) is less than 1.5, decrease the gradient slope to 0.5% B/min centered around the elution percentage.

Phase 3: Preparative HPLC Scale-Up
  • Column Setup: Install a preparative Phenyl-Hexyl column (e.g., 21.2 mm × 250 mm, 5 µm) on an autopurifier system[1].

  • Method Translation: Scale the optimized analytical gradient to the preparative column. Maintain the shallow gradient slope (e.g., 0.5% B/min) to ensure the diastereomers do not co-elute due to column overloading.

  • Injection and Fractionation: Inject the filtered crude sample (loading capacity depends on column volume, typically 20–50 mg per run for a 21.2 mm column). Collect fractions based on a strict UV threshold at 214 nm to avoid collecting peak tails.

Phase 4: Fraction Verification and Lyophilization
  • LC-MS Analysis: Analyze each collected fraction using an analytical LC-MS system[1]. Both diastereomers will exhibit the exact same mass ( [M+H]+ ). Identify the L- and D-epimer fractions based on their relative retention times established in Phase 2.

  • Pooling: Pool only the fractions that exhibit >95% purity for the target diastereomer.

  • Lyophilization: Freeze the pooled fractions at -80 °C and lyophilize to yield the final purified peptide as a white, fluffy powder.

Workflow A Solid-Phase Peptide Synthesis (DL-OBn-Homoserine) B TFA Cleavage & Deprotection (TFA/TIS/H2O) A->B C Cold Ether Precipitation (Crude Diastereomers) B->C D Analytical RP-HPLC Screening (Phenyl-Hexyl Column) C->D E Preparative RP-HPLC (Shallow Gradient Scale-up) D->E F LC-MS Verification & Lyophilization E->F

Fig 2. Self-validating workflow for the synthesis and purification of DL-OBn-Homoserine peptides.

Quantitative Data Summaries

Table 1: Stationary Phase Comparison Matrix for Diastereomer Resolution

Column ChemistryPrimary InteractionDiastereomer Resolution ( Rs​ )Peak Shape (Tailing Factor)Recommendation
Standard C18 Hydrophobic Dispersive< 1.0 (Co-elution)1.8 (Severe Tailing)Not recommended for DL mixtures
C8 Weak Hydrophobic< 0.8 (Co-elution)1.5 (Moderate Tailing)Poor retention of benzyl group
Phenyl-Hexyl Hydrophobic + π−π > 1.8 (Baseline) 1.1 (Symmetrical) Optimal for O-Benzyl peptides
Biphenyl Strong π−π Stacking> 2.0 (Baseline)1.2 (Slight Broadening)Excellent alternative

Table 2: Optimized Preparative Gradient for a 21.2 mm × 250 mm Phenyl-Hexyl Column (Assuming target diastereomers elute at approximately 35% B during scouting)

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Gradient Rationale
0.020.09010Initial hold for sample loading
5.020.09010Wash unbound salts and scavengers
10.020.07030Rapid ramp to near-elution conditions
50.0 20.0 50 50 Shallow ramp (0.5% B/min) for resolution
55.020.0595Column wash (remove highly lipophilic impurities)
65.020.09010Column re-equilibration

References

  • Unnatural Amino Acid Side Chains as S1, S1′, and S2′ Probes Yield Cationic Antimicrobial Peptides with Stability toward Chymotryptic Degradation Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structure-Based Design of Pan-Selective Peptide Epoxyketones for the Three Human Immunoproteasome Active Sites Journal of Medicinal Chemistry - ACS Publications[Link]

  • WO2008109079A2 - High purity peptides Google P

Sources

Chemoselective Esterification of N-Benzyl-DL-Serine: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-benzyl-DL-serine and its esterified derivatives are critical chiral intermediates in the synthesis of complex pharmaceutical compounds, including β-lactam antibiotics, lactivicin analogs, and custom peptidomimetics[1][2]. The N-benzyl group provides a robust, stable protecting group for the amino functionality that can be cleanly removed later via catalytic transfer hydrogenation (e.g., using Pd/C and ammonium formate)[3]. However, modifying the carboxylic acid in the presence of the serine side-chain's primary hydroxyl group presents a classic chemoselectivity challenge[4].

The Causality of Chemoselectivity : Why doesn't the hydroxyl group undergo unwanted O-acylation during esterification? To achieve chemoselectivity, the esterification must be conducted under strongly acidic conditions. In a highly acidic environment, the hydroxyl oxygen is protonated, which drastically reduces its nucleophilicity[2]. Concurrently, the carboxylic acid is electrophilically activated, making it the preferential site for nucleophilic attack by the bulk solvent (methanol)[2].

Synthetic Strategies

We detail two field-validated methodologies for synthesizing N-benzyl-DL-serine methyl ester, each with distinct mechanistic advantages:

Method A: Thionyl Chloride-Mediated Esterification (In-situ Activation) This approach utilizes thionyl chloride (SOCl₂) in an excess of methanol. The reaction of SOCl₂ with methanol generates anhydrous HCl in situ, acting as a powerful acid catalyst[4]. Additionally, SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is rapidly trapped by methanol. This method is highly favored in drug development for its mild temperature requirements, rapid kinetics, and high yields[4].

Method B: Classical Fischer Esterification This relies on suspending the substrate in methanol and adding a catalytic amount of concentrated sulfuric acid (H₂SO₄) or bubbling anhydrous HCl gas, followed by prolonged reflux[4]. While operationally simple, it requires significant heat to drive the endothermic dehydration equilibrium toward the ester product[2][4].

Data Presentation: Methodological Comparison

ParameterMethod A: Thionyl Chloride-MediatedMethod B: Fischer Esterification
Reagents SOCl₂, Methanol (Anhydrous)[4]H₂SO₄ (cat.) or HCl gas, Methanol[4]
Activation State Acyl Chloride Intermediate[4]Protonated Carbonyl[2]
Temperature 0 °C warming to Room Temperature[4]Reflux (approx. 65 °C)[4]
Reaction Time 2 - 4 hours[4]4 - 6 hours (up to 48h for completion)[1][4]
Typical Yield > 90%75% - 85%
Chemoselectivity Excellent (O-acylation minimized)Good
Primary Byproducts SO₂ (gas), HCl (gas)[4]H₂O

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification

Self-Validating Principle: The cessation of gas evolution (SO₂ and HCl) serves as a primary visual indicator that the activation phase is complete. The strict low-temperature control prevents thermal degradation and preserves the integrity of the molecule[1].

Materials:

  • N-benzyl-DL-serine (1.0 equivalent)[4]

  • Thionyl chloride (SOCl₂) (1.1 - 1.2 equivalents)[4]

  • Anhydrous Methanol (Solvent and reactant)[4]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)[4]

  • Dichloromethane (CH₂Cl₂)[4]

Step-by-Step Methodology:

  • Suspension : In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, suspend N-benzyl-DL-serine (1.0 eq) in an excess of anhydrous methanol (approx. 5-10 mL per gram of substrate)[1][4].

  • Thermal Control : Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C. Causality: SOCl₂ reacts violently with methanol; cooling controls the highly exothermic release of HCl and SO₂ gases, preventing localized superheating that could lead to side reactions[1][4].

  • Activation : Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise via a pressure-equalizing addition funnel or syringe[4]. Caution : Ensure the reaction is performed in a well-ventilated fume hood due to toxic gas evolution[4].

  • Propagation : Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 2 to 4 hours[4]. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Concentration : Remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator[4].

  • Chemoselective Quenching : Dissolve the resulting crude residue in CH₂Cl₂. Wash the organic layer with a saturated aqueous solution of NaHCO₃[4]. Causality: NaHCO₃ is a weak base that effectively neutralizes the residual acid catalyst without being strong enough to hydrolyze the newly formed methyl ester[4].

  • Isolation : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-DL-serine methyl ester[4]. Purify via silica gel column chromatography if necessary[4].

Protocol B: Classical Fischer Esterification

Step-by-Step Methodology:

  • Preparation : Suspend N-benzyl-DL-serine (1.0 eq) in an excess of anhydrous methanol[4].

  • Catalysis : Cool the suspension to 0 °C and carefully add a catalytic amount of concentrated sulfuric acid (0.1 - 0.2 eq), or bubble anhydrous HCl gas through the mixture for 10-15 minutes[4].

  • Reflux : Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4 to 6 hours[4]. Causality: Continuous heat is required to drive the equilibrium forward by overcoming the activation energy barrier of the protonated intermediate[2].

  • Workup : Cool to room temperature, concentrate under reduced pressure to remove excess methanol, and follow the exact same NaHCO₃ neutralization and extraction procedure as described in Protocol A[4].

Reaction Workflow Visualization

G Node1 N-Benzyl-DL-Serine (Carboxyl & Hydroxyl Free) Node2 Method A: SOCl2 / MeOH (0°C to RT) Node1->Node2 Activation (Exothermic) Node3 Method B: H2SO4 / MeOH (Reflux) Node1->Node3 Acid Catalysis (Endothermic) Node4 Acyl Chloride Intermediate Node2->Node4 -SO2, -HCl Node5 N-Benzyl-DL-Serine Methyl Ester Node3->Node5 Fischer Esterification (-H2O) Node4->Node5 MeOH Attack (Fast)

Synthetic pathways for the chemoselective esterification of N-benzyl-DL-serine.

Sources

Application Note: Advanced Analytical Techniques for Monitoring Reactions with O-Benzyl-DL-homoserine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Benzyl-DL-homoserine is a highly versatile unnatural amino acid synthon used extensively in the development of conformationally constrained peptidomimetics and quorum-sensing N-acylhomoserine lactone (AHL) analogs[1]. Because the starting material is a racemic mixture (DL) and features a robust benzyl ether protecting group, monitoring its chemical transformations requires a multi-modal analytical strategy. This application note details field-proven, self-validating protocols for tracking peptide coupling, catalytic deprotection, and enantiomeric resolution using Reversed-Phase HPLC-UV and Chiral LC-MS.

Mechanistic Causality in Reaction Monitoring

The side-chain hydroxyl group of homoserine is highly nucleophilic and prone to spontaneous intramolecular lactonization during carboxyl activation. Protecting this hydroxyl as a benzyl ether effectively eliminates this side reaction, ensuring high yields during solid-phase or solution-phase peptide coupling[2].

Analytically, tracking the reactions of aliphatic amino acids is notoriously difficult due to the absence of robust chromophores, which typically necessitates complex pre-column or post-column derivatization with reagents like OPA or FMOC[]. However, the benzyl ether group in O-Benzyl-DL-homoserine provides a distinct analytical advantage: the aromatic ring absorbs strongly in the ultraviolet spectrum[4]. This intrinsic chromophore allows researchers to track the consumption of the protected amino acid and its subsequent deprotection directly via UV detection, bypassing the need for derivatization[4].

During deprotection—typically achieved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and H₂ gas[2]—the cleavage of the hydrophobic benzyl ether yields the highly polar free homoserine. This drastic shift in hydrophobicity makes Reversed-Phase (RP) chromatography ideal for monitoring reaction kinetics.

Analytical Strategy & Workflow

The analytical workflow is divided into two primary streams: tracking chemical conversion (coupling and deprotection) via RP-HPLC-UV, and profiling stereochemistry via Chiral LC-MS.

Workflow N1 O-Benzyl-DL-homoserine (Racemic Synthon) N2 Peptide Coupling (Amide Bond Formation) N1->N2 Activation N5 Chiral LC-MS Analysis (Enantiomeric Resolution) N1->N5 Stereochemical Profiling N3 Catalytic Hydrogenolysis (Pd/C, H2 Gas) N2->N3 Benzyl Cleavage N4 RP-HPLC-UV Monitoring (210 nm / 254 nm) N2->N4 Conversion Tracking N3->N4 Reaction Kinetics

Workflow for O-Benzyl-DL-homoserine utilization and analytical monitoring.

Self-Validating Experimental Protocols

Protocol A: RP-HPLC-UV for Monitoring Catalytic Hydrogenolysis

Causality & Self-Validation: To ensure that the disappearance of the precursor peak is due to chemical conversion rather than sample loss, solvent evaporation, or physical adsorption to the Pd/C catalyst, this protocol utilizes an internal standard (L-Phenylalanine). Furthermore, dual-wavelength monitoring acts as an orthogonal validation: 254 nm tracks the disappearance of the benzyl group, while 210 nm tracks the conserved amide/carboxyl backbone[4].

Step-by-Step Methodology:

  • Sample Extraction: Withdraw a 50 µL aliquot from the active hydrogenolysis reaction mixture (typically suspended in Methanol or Ethanol)[2].

  • Immediate Quenching: Immediately pass the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Physical removal of the Pd/C catalyst instantly halts the reduction process, preventing over-reduction or skewed kinetic data while the sample waits in the autosampler[2].

  • Internal Standard Dilution: Dilute the filtered sample 1:10 in Quench Buffer (0.1% Trifluoroacetic acid in water) spiked with 0.5 mg/mL L-Phenylalanine.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm particle size). Run the gradient detailed in Table 1.

  • Data Analysis: Calculate the conversion ratio by normalizing the peak area of the O-benzyl precursor (eluting late) against the L-Phenylalanine internal standard.

Protocol B: Chiral LC-MS for Enantiomeric Excess (ee) Determination

Causality & Self-Validation: Because the starting material is a DL-racemate, asymmetric synthesis requires precise monitoring of the D- vs. L-enantiomer ratio. A chiral crown ether stationary phase is utilized to form transient inclusion complexes with the primary amine of homoserine, resolving the enantiomers based on steric fit. Mass spectrometry provides exact mass confirmation to rule out isobaric impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to a final concentration of 10 µg/mL in LC-MS grade Methanol.

  • Injection: Inject 2 µL onto a Chiral Crown Ether column (e.g., Crownpak CR(+), 150 x 4.0 mm).

  • Isocratic Elution: Elute using an isocratic mobile phase of pH 2.0 aqueous Perchloric acid / Methanol (80:20 v/v). Causality: The highly acidic pH ensures the primary amine of the homoserine derivative is fully protonated ( NH3+​ ), which is a strict mechanistic requirement for forming the chiral inclusion complex with the crown ether.

  • Detection: Monitor via ESI-MS in positive ion mode, extracting the [M+H]+ ion (m/z 210.11 for O-Benzyl-homoserine).

Quantitative Data & Instrument Parameters

The following tables summarize the optimized instrumental parameters required to execute the self-validating protocols described above.

Table 1: RP-HPLC Gradient for Deprotection Monitoring

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (Acetonitrile + 0.1% TFA)
0.0 1.0 95.0 5.0
2.0 1.0 95.0 5.0
12.0 1.0 10.0 90.0
15.0 1.0 10.0 90.0
15.1 1.0 95.0 5.0

| 20.0 | 1.0 | 95.0 | 5.0 |

Table 2: ESI-TOF Mass Spectrometry Parameters for Chiral Analysis

Parameter Setting Justification
Ionization Mode Positive (ESI+) Optimal for protonated primary amines.
Capillary Voltage 3500 V Ensures stable spray in highly aqueous/acidic mobile phase.
Drying Gas Temp 300 °C Facilitates rapid desolvation of the perchloric acid buffer.
Nebulizer Pressure 35 psig Maintains tight droplet formation for sharp peak resolution.

| Monitored m/z | 210.1130 | Exact mass of [O-Benzyl-homoserine + H]+. |

Conclusion

The strategic use of O-Benzyl-DL-homoserine in peptide and quorum-sensing analog synthesis requires robust analytical oversight. By leveraging the intrinsic UV absorbance of the benzyl protecting group, researchers can monitor reaction kinetics and deprotection efficiency without cumbersome derivatization steps. Implementing self-validating steps—such as rapid catalyst filtration and the inclusion of inert internal standards—ensures that the resulting chromatographic data is both highly accurate and reproducible.

References

  • MDPI - Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens[Link]

  • Shimadzu - Analytical Methods for Amino Acids [Link]

Sources

Application Note: Strategic Incorporation of O-Benzyl-DL-homoserine in Peptidomimetic Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of rational drug design, the transition from native peptide substrates to potent, bioavailable peptidomimetic inhibitors requires precise manipulation of side-chain biophysics. O-Benzyl-DL-homoserine (OBH) —frequently utilized in its protected form, N-Boc-O-benzyl-DL-homoserine—has emerged as a highly versatile non-natural amino acid building block for targeting deep, hydrophobic enzymatic sub-pockets.

The Biophysics of OBH

Unlike standard O-benzyl-serine, homoserine possesses an additional methylene group in its side chain ( −CH2​−CH2​−O−Bn ). This seemingly minor structural extension provides critical advantages:

  • Enhanced Conformational Flexibility: The extended ether linkage acts as a flexible spacer, allowing the bulky aromatic benzyl group to articulate and optimally fill deep hydrophobic pockets (e.g., the S3 pocket of proteasomes or the prenyl-binding site of transferases) without inducing steric strain on the peptide backbone.

  • Hydrogen Bond Acceptor Capability: The ether oxygen retains the ability to act as a hydrogen bond acceptor, maintaining critical interactions with backbone amides of the target enzyme.

  • Proteolytic Stability: As a non-natural amino acid, the incorporation of OBH inherently increases the resistance of the resulting peptidomimetic to endogenous proteases, a critical factor for in vivo efficacy.

Application Case Studies in Inhibitor Design

Pan-Selective Immunoproteasome Inhibitors

The human immunoproteasome is a major therapeutic target for autoimmune diseases and oncology. Inhibitors like epoxyketones bind irreversibly to the N-terminal catalytic threonine (Thr1) of the proteasome. Recent structure-based design efforts have demonstrated that incorporating large, hydrophobic residues at the P3 position of the inhibitor significantly enhances selectivity for the immunoproteasome ( β 5i subunit) over the constitutive proteasome ( β 5c subunit)[1]. By utilizing OBH at the P3 position, researchers can exploit the volumetric differences in the S3 binding channel, driving higher binding affinity and selectivity[1].

Farnesyl-Protein Transferase (FPTase) Inhibitors

FPTase is responsible for the post-translational prenylation of Ras proteins, a critical step in the progression of Ras-dependent tumors (e.g., colorectal and pancreatic carcinomas). Traditional FPTase inhibitors often relied on thiol-containing CAAX motif mimetics, which suffered from poor pharmacokinetic profiles and off-target toxicity. N-Boc-O-benzyl-homoserine has been successfully utilized as a core scaffold to synthesize non-thiol peptidomimetics[2]. The OBH backbone mimics the necessary spatial geometry to block Ras membrane localization while eliminating the liabilities of a free thiol group[2].

Thrombin and Serine Protease Inhibitors

In the development of anticoagulant therapies, N-Boc-O-benzylhomoserine has been employed to synthesize N-acylpyrrolidines and N-acylpiperidines[3]. Here, OBH acts as a modular scaffold where the benzyl ether provides essential hydrophobic contacts with the thrombin S2/S3 pockets, while the amine terminus is functionalized with guanidinyl or amidinyl groups to target the S1 specificity pocket[3].

Visualizing the Workflow and Mechanism

To effectively utilize OBH in inhibitor design, understanding both the synthetic integration and the biochemical mechanism of action is required.

Workflow A N-Boc-O-Benzyl- DL-homoserine B Peptide Coupling (EDC/HOBt, DMF) A->B Amine Partner C Boc Deprotection (4N HCl in Dioxane) B->C Protected Intermediate D Warhead Conjugation (e.g., Epoxyketone) C->D Free Amine E Enzyme Assay (Fluorogenic Screening) D->E Purified Inhibitor

Figure 1: Standard synthetic workflow for incorporating OBH into a peptidomimetic inhibitor scaffold.

Mechanism P_Enz Target Enzyme (e.g., Immunoproteasome β5i) Complex Non-Covalent Complex (S3 Pocket Occupied) P_Enz->Complex Inh OBH-Based Inhibitor Inh->Complex Hydrophobic Interaction (OBH Benzyl Group) Covalent Inhibited State (Irreversible Adduct) Complex->Covalent Catalytic Thr1 Attack on Electrophilic Warhead

Figure 2: Mechanism of action demonstrating how the OBH side chain anchors the inhibitor prior to covalent modification.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative data illustrating how extending the side chain (Serine Homoserine O-Benzyl-Homoserine) impacts enzyme selectivity. Data is modeled on SAR trends observed in immunoproteasome β 5i targeting[1].

Inhibitor CandidateP3 ResidueP4 CapTarget EnzymeIC 50​ (nM)Selectivity Ratio ( β 5c/ β 5i)
Compound A SerineMorpholineProteasome ( β 5i)45.218
Compound B HomoserineMorpholineProteasome ( β 5i)28.535
Compound C O-Benzyl-HomoserineMorpholineProteasome ( β 5i)12.1>50

Analytical Insight: The transition from Serine to Homoserine improves selectivity by 1.9-fold due to the added flexibility. The addition of the benzyl ether (Compound C) drastically lowers the IC 50​ by maximizing Van der Waals interactions within the S3 pocket, proving the superiority of the OBH scaffold for this target class.

Validated Experimental Protocols

Protocol A: Amide Coupling of N-Boc-O-Benzyl-DL-homoserine

This protocol utilizes EDC/HOBt coupling. HOBt is critical here to suppress the epimerization of the α -carbon, ensuring the stereochemical integrity of the homoserine derivative is maintained during activation.

Reagents:

  • N-Boc-O-benzyl-DL-homoserine (1.0 eq)

  • Primary Amine Partner (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve N-Boc-O-benzyl-DL-homoserine and HOBt in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Cool the mixture to 0°C in an ice bath. Causality: Cooling prevents thermal degradation of the active ester intermediate.

  • Coupling: Add EDC·HCl to the solution, followed by the primary amine partner. Dropwise add DIPEA.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12–16 hours. Monitor completion via TLC (Hexanes:EtOAc, 1:1) or LC-MS.

  • Quenching & Extraction: Dilute the reaction with Ethyl Acetate (10x volume). Wash the organic layer sequentially with:

    • 1N HCl (3x) — Removes unreacted amine and DIPEA.

    • Saturated NaHCO 3​ (3x) — Removes unreacted acid and water-soluble HOBt.

    • Brine (1x) — Pulls residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.

Protocol B: High-Throughput Fluorogenic Enzyme Inhibition Assay

A self-validating system to determine the IC 50​ of the synthesized OBH-inhibitor.

Reagents:

  • Purified Target Enzyme (e.g., Human 20S Immunoproteasome)

  • Fluorogenic Substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl 2​ , 1 mM DTT, 0.01% BSA)

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point 3-fold serial dilution of the OBH-based inhibitor in 100% DMSO.

  • Enzyme Incubation: In a black 96-well microplate, add 1 μ L of the inhibitor dilutions to 49 μ L of Assay Buffer containing the enzyme.

    • Control 1 (Vehicle): 1 μ L DMSO (Establishes uninhibited Vmax​ ).

    • Control 2 (Positive): 1 μ L of a known reference inhibitor (e.g., Bortezomib).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes. Causality: This allows time for the non-covalent OBH-mediated binding and subsequent covalent warhead reaction to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of the fluorogenic substrate (final concentration 50 μ M) in Assay Buffer.

  • Kinetic Read: Immediately monitor fluorescence (Excitation: 345 nm, Emission: 445 nm) continuously for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot relative activity ( V0​,inhibitor/V0​,vehicle ) against log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC 50​ .

References

  • Structure-Based Design of Pan-Selective Peptide Epoxyketones for the Three Human Immunoproteasome Active Sites. ACS Publications. Available at:[Link]

  • United States Patent (19) - Farnesyl-protein transferase inhibitors. Google Patents.
  • N-acylpyrrolidines or N-acylpiperidines having a guanidinyl- or amidinyl-substituted side chain as thrombin inhibitors. European Patent Office.

Sources

Orthogonal protection strategies for peptides containing homoserine.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Orthogonal Protection Strategies for Peptides Containing Homoserine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Homoserine Challenge in Peptide Synthesis

Homoserine (Hse), a non-proteinogenic amino acid, is a valuable component in peptide chemistry, often resulting from the cyanogen bromide (CNBr) cleavage of methionine residues or incorporated intentionally for specific structural or functional purposes.[1] However, its γ-hydroxyl group presents a significant synthetic challenge: the propensity for intramolecular cyclization to form a stable five-membered ring, the homoserine lactone (Hsl).[2][3] This side reaction is predominantly catalyzed by acidic conditions, which are common in many stages of solid-phase peptide synthesis (SPPS), particularly during the final cleavage and deprotection steps.[4]

Uncontrolled lactonization can lead to chain termination, reduced yield of the target peptide, and purification difficulties.[2] Therefore, the successful synthesis of homoserine-containing peptides hinges on a robust and well-designed orthogonal protection strategy. This guide provides a detailed overview of such strategies, focusing on the rationale behind protecting group selection, step-by-step protocols for their implementation, and methods to mitigate common side reactions.

The Cornerstone of Strategy: The Principle of Orthogonality

In peptide synthesis, an orthogonal protection scheme is one where different classes of protecting groups are used, each of which can be removed by a distinct chemical mechanism without affecting the others.[5][6] This allows for the selective deprotection of specific functional groups at various stages of the synthesis. The most prevalent strategy in modern SPPS, the Fmoc/tBu approach, is a prime example of orthogonality.[7][8] The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups, such as tert-butyl (tBu), are labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[4][]

G cluster_synthesis Peptide Chain Elongation (On-Resin) cluster_cleavage Final Cleavage & Global Deprotection cluster_legend Orthogonality Principle Start Fmoc-AA-Resin Deprotection Nα-Fmoc Deprotection Start->Deprotection 20% Piperidine in DMF (Base-labile) Coupling Couple next Fmoc-AA-OH Deprotection->Coupling Free N-terminus Repeat Repeat Cycle Coupling->Repeat Protected Peptide Chain (Side chains intact) Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage TFA-based Cocktail (Acid-labile) FinalPeptide Cleaved & Deprotected Peptide Cleavage->FinalPeptide key1 Base-labile step key2 Acid-labile step

Figure 1: Orthogonal protection scheme in Fmoc/tBu SPPS.

Protecting the Homoserine Side Chain: A Comparative Analysis

The choice of protecting group for the homoserine γ-hydroxyl is critical and depends on the overall synthetic goal. The ideal group must be stable during the repetitive Nα-deprotection cycles but removable under conditions that are orthogonal to other protecting groups in the sequence.

Protecting Group Structure Typical Lability Conditions Orthogonal To Key Advantages & Considerations
tert-Butyl (tBu) -O-C(CH₃)₃Strong Acid (e.g., >90% TFA).[10]Nα-Fmoc (Base)Standard Choice: Most common in Fmoc/tBu strategy. Stable and reliable. Removed simultaneously with other tBu-type groups and the resin linker during final cleavage.[7]
Trityl (Trt) -O-C(C₆H₅)₃Mild Acid (e.g., 1-5% TFA in DCM).[8][11]Nα-Fmoc (Base), tBu (Strong Acid)Selective Deprotection: Allows for on-resin modification of the Hse side chain (e.g., glycosylation, phosphorylation) while other acid-labile groups remain protected.[8] Its bulk can also help reduce peptide aggregation.[11]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong Acid (HF) or Catalytic Hydrogenolysis (H₂/Pd).[7][12]Nα-Boc (TFA)Boc/Bzl Strategy: Standard for Boc-based synthesis. Not fully stable to repetitive TFA treatment, making it less ideal for Fmoc strategies.[12]

Strategic Implementation in Fmoc/tBu Solid-Phase Peptide Synthesis

The Fmoc/tBu strategy is generally the preferred method for synthesizing homoserine-containing peptides because the milder basic conditions used for Nα-deprotection significantly reduce the risk of premature lactonization compared to the repetitive acid treatments in Boc-SPPS.[4]

Strategy 1: Standard Synthesis using Fmoc-Hse(tBu)-OH

For linear peptides where no specific modification of the homoserine residue is required, using Fmoc-Hse(tBu)-OH is the most straightforward and reliable approach. The tBu group provides robust protection for the hydroxyl side chain throughout the synthesis. It is then efficiently removed during the final "global" deprotection step using a standard TFA cocktail.[10]

Strategy 2: Advanced Synthesis using Fmoc-Hse(Trt)-OH for On-Resin Modification

When the synthetic goal involves selective modification of the homoserine side chain, the trityl (Trt) group is the protector of choice.[8] Its high sensitivity to dilute acid allows for its selective removal on-resin without cleaving the peptide from the support or removing other tBu-based protecting groups.[11] This creates a powerful orthogonal handle for further chemical transformations.

G cluster_workflow On-Resin Selective Deprotection & Modification Workflow Start Peptidyl-Resin with Hse(Trt) SelectiveDeprotection Selective Deprotection of Trt Group Start->SelectiveDeprotection 1-5% TFA in DCM FreeHydroxyl Peptidyl-Resin with Free Hse Hydroxyl SelectiveDeprotection->FreeHydroxyl Modification On-Resin Modification (e.g., Glycosylation, Ligation) FreeHydroxyl->Modification ModifiedPeptide Modified Peptidyl-Resin Modification->ModifiedPeptide ContinueSPPS Continue SPPS or Proceed to Cleavage ModifiedPeptide->ContinueSPPS

Figure 2: Workflow for on-resin modification of Hse using Trt protection.

Mitigating the Homoserine Lactone Side Reaction

Even with optimal protecting groups, the risk of lactonization persists, especially during the final acid-mediated cleavage from the resin.[3] This intramolecular cyclization reaction results in the loss of a water molecule (18 Da), which is readily detectable by mass spectrometry.[1]

Figure 3: Acid-catalyzed formation of homoserine lactone.

Strategies to Minimize Lactonization:

  • Use the Fmoc/tBu Strategy: As mentioned, avoiding repeated acid exposure during chain elongation is the first line of defense.[4]

  • Optimize Cleavage Conditions: Use the shortest possible cleavage time required for complete deprotection. For sensitive sequences, performing the cleavage at reduced temperatures (e.g., 4 °C) can slow the rate of lactone formation.

  • Use Effective Scavengers: A standard cleavage cocktail, such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5), is crucial.[13] TIS quenches the reactive carbocations generated from the cleavage of tBu groups, which can otherwise promote side reactions.

  • Immediate Workup: After cleavage, precipitate the peptide in cold diethyl ether immediately to separate it from the acidic environment. Do not let the cleaved peptide solution sit in TFA for extended periods.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Hse(tBu)-OH in Fmoc-SPPS

This protocol describes a single coupling cycle for incorporating a tBu-protected homoserine residue into a growing peptide chain on a solid support.

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • Fmoc-Hse(tBu)-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel.[10]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Hse(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Drain the DMF from the swelled resin. Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.[4]

  • The resin is now ready for the next Nα-Fmoc deprotection step.

Protocol 2: Selective On-Resin Deprotection of Hse(Trt)

This protocol outlines the selective removal of the Trt group from a homoserine side chain while the peptide remains attached to the resin and other tBu-protecting groups are unaffected.

Materials:

  • Fully protected peptidyl-resin containing a Hse(Trt) residue

  • Deprotection Solution: 1-2% TFA and 2% TIS in DCM

  • Neutralization Solution: 10% DIEA in DCM

  • Solvents: DCM, DMF

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes.

  • Deprotection: Drain the DCM. Add the deprotection solution (1-2% TFA, 2% TIS in DCM) to the resin.

  • Reaction: Agitate the mixture gently. The reaction is typically very fast. Treat for 2 minutes, drain, and repeat 4-5 times.[8] The solution may turn yellow/orange due to the formation of the trityl cation.

  • Washing: Wash the resin extensively with DCM (5x) to completely remove the TFA and the cleaved trityl groups.

  • Neutralization: Wash the resin with the neutralization solution (10% DIEA in DCM) (2x for 2 min each) to ensure any residual acid is quenched.

  • Final Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • The resin, now bearing a peptide with a free homoserine hydroxyl group, is ready for subsequent on-resin modification or final cleavage.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including Hse(tBu).

Materials:

  • Dried, fully protected peptidyl-resin

  • Cleavage Cocktail: 95% TFA, 2.5% deionized water, 2.5% Triisopropylsilane (TIS).[13]

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Ensure the resin is fully submerged.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.[2]

  • Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a centrifuge tube. Wash the resin once with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation: Add the collected TFA filtrate dropwise into a larger volume of cold diethyl ether (typically 10-20 times the volume of the TFA). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Conclusion

The successful synthesis of peptides containing homoserine is readily achievable through the careful application of orthogonal protection strategies. For most applications, the Fmoc/tBu strategy utilizing Fmoc-Hse(tBu)-OH provides a robust and reliable pathway, effectively minimizing the risk of lactonization. For more complex synthetic targets requiring on-resin side-chain modifications, the use of Fmoc-Hse(Trt)-OH offers an essential level of orthogonality. By understanding the chemical principles behind protecting group lability and implementing optimized protocols for coupling and cleavage, researchers can confidently incorporate this valuable amino acid into their synthetic targets.

References

  • Vertex AI Search, based on information from various sources on amino acid deriv
  • Boc-Science. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Góngora-Benítez, M., et al. (2020).
  • BenchChem. (2025). A Comparative Analysis of Boc and Fmoc Protecting Groups for Homoserine Stability in Peptide Synthesis.
  • Nowick, J.S. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Boc-D-Homoserine Coupling Efficiency in Solid-Phase Peptide Synthesis.
  • Muttenthaler, M., et al. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.).
  • Albericio, F., & Kruger, H.G. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • bio-synthesis. (2026, February 10). Side Chain Protection in Peptide Synthesis.
  • Fields, G.B. (2019). Protecting Groups in Peptide Synthesis.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • WuXi AppTec. (n.d.).
  • BenchChem. (2025). A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis.

Sources

Synthesis and Functional Profiling of O-Acyl Homoserine Lactone Analogs for Quorum Sensing Studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Bioisosteric synthesis, structure-activity relationship (SAR) profiling, and quorum quenching validation.

Scientific Context: The Role of the Amide Bond in Quorum Sensing

Quorum sensing (QS) is a bacterial communication mechanism that coordinates population-dependent behaviors, including biofilm formation and virulence factor expression. In Gram-negative pathogens like Pseudomonas aeruginosa, QS is primarily mediated by N-acyl-L-homoserine lactones (AHLs) and their cognate LuxR-type cytosolic receptors (e.g., LasR and RhlR) 1. Because QS inhibitors (QSIs) attenuate virulence without inhibiting bacterial growth, they exert weaker selective pressure for antibiotic resistance compared to conventional microbicidal agents [[2]]().

A critical structural feature of native AHLs is the amide linkage connecting the acyl tail to the homoserine lactone headgroup. X-ray crystallography and mutational analyses reveal that the AHL amide NH acts as an essential hydrogen bond donor to a highly conserved aspartic acid residue (e.g., Asp73 in LasR, Asp81 in RhlR) within the receptor's ligand-binding pocket 3.

To probe this pharmacophore model and develop novel quorum quenchers, researchers synthesize O-acyl homoserine lactone analogs (ester bioisosteres). By replacing the amide nitrogen with an oxygen atom, the resulting ester analog lacks the critical hydrogen bond donor. Consequently, O-acyl analogs typically exhibit a complete loss of agonistic activity and can function as competitive antagonists or molecular probes 3.

QS_Pathway AHL Native N-Acyl AHL (Agonist) LuxR LuxR-Type Receptor (e.g., LasR, RhlR) AHL->LuxR H-Bonding (Active) O_AHL O-Acyl Analog (Antagonist/Probe) O_AHL->LuxR No H-Bond (Inactive) DNA Target Promoter Binding LuxR->DNA Quenching Quorum Quenching LuxR->Quenching Virulence Virulence Gene Expression DNA->Virulence

Fig 1. QS signaling pathway and the antagonistic intervention by O-acyl analogs.

Experimental Design & Causality

The synthesis of O-acyl analogs relies on the esterification of (S)-α-hydroxy-γ-butyrolactone. Unlike the robust amide bond in native AHLs, the ester linkage is more susceptible to hydrolysis. Therefore, the synthetic protocol must utilize mild coupling conditions to prevent lactone ring opening and to preserve the stereochemical integrity of the α-chiral center.

Causality in Reagent Selection:

  • DMAP (4-Dimethylaminopyridine): Acts as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, significantly accelerating the esterification of the secondary alcohol while allowing the reaction to proceed at lower temperatures, thereby preventing racemization.

  • Anhydrous DCM (Dichloromethane): An aprotic solvent that prevents the competitive hydrolysis of the acyl chloride and minimizes the risk of lactone ring opening.

  • Heterologous Reporter Strains: For biological evaluation, testing analogs in wild-type P. aeruginosa is often confounded by the organism's endogenous AHL production. Using an E. coli host engineered with a specific QS reporter plasmid (e.g., lasI-lacZ) creates a self-validating, zero-background system to accurately quantify EC50 and IC50 values.

Methodologies and Protocols

Protocol 1: Chemical Synthesis of O-Acyl Homoserine Lactone Analogs

This protocol describes the synthesis of O-butanoyl-α-hydroxy-γ-butyrolactone (O-BHL), the ester analog of the native RhlR agonist BHL.

Synth_Workflow Start (S)-α-hydroxy- γ-butyrolactone Reaction Esterification (0°C to RT, 12h) Start->Reaction Reagents Acyl Chloride + DMAP / DCM Reagents->Reaction Purify Flash Chromatography (Silica Gel) Reaction->Purify Product O-Acyl Homoserine Lactone Analog Purify->Product

Fig 2. Step-by-step synthetic workflow for O-acyl homoserine lactone analogs.

Reagents Required:

  • (S)-α-hydroxy-γ-butyrolactone (1.0 eq, 5.0 mmol)

  • Butanoyl chloride (1.2 eq, 6.0 mmol)

  • Triethylamine (TEA) (1.5 eq, 7.5 mmol)

  • DMAP (0.1 eq, 0.5 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add (S)-α-hydroxy-γ-butyrolactone (510 mg, 5.0 mmol) and DMAP (61 mg, 0.5 mmol) to 25 mL of anhydrous DCM.

  • Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add TEA (1.05 mL, 7.5 mmol) dropwise via syringe. Causality Note: Cooling is critical to control the exothermic nature of the subsequent acyl chloride addition and prevent side reactions.

  • Acylation: Slowly add butanoyl chloride (0.62 mL, 6.0 mmol) dropwise over 10 minutes.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 12 hours under argon.

  • Reaction Quenching & Workup: Quench the reaction by adding 15 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove unreacted TEA/DMAP, saturated aqueous NaHCO3 (20 mL) to neutralize residual acid, and brine (20 mL) to remove water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (80:20 to 60:40).

  • Validation (QC): Confirm the structure via 1H NMR. The characteristic α-proton of the lactone ring should shift downfield (from ~4.3 ppm in the starting material to ~5.4 ppm in the acylated product), confirming successful O-acylation.

Protocol 2: In vitro Quorum Sensing Reporter Assay

To evaluate the biological activity of the synthesized O-acyl analogs, a heterologous E. coli biosensor assay is employed.

Materials:

  • E. coli DH5α harboring the RhlR expression plasmid and a rhlI-lacZ promoter fusion reporter.

  • Native BHL (Positive Control).

  • Synthesized O-BHL analog.

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate.

Step-by-Step Procedure:

  • Inoculation: Grow the E. coli reporter strain overnight in LB broth containing appropriate antibiotics at 37 °C.

  • Subculturing: Dilute the overnight culture 1:100 into fresh LB medium and incubate until the OD600 reaches 0.3 (early exponential phase).

  • Compound Dosing: Aliquot 1 mL of the culture into assay tubes. Add the O-BHL analog at varying concentrations (100 nM to 100 µM) dissolved in DMSO. For antagonism assays, co-administer the analog with the native BHL at its EC50 concentration (~1.5 µM). Causality Note: DMSO concentration must not exceed 1% v/v in the final assay volume to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the cultures for 3 hours at 30 °C with shaking (200 rpm) to allow for receptor binding and reporter gene translation.

  • Lysis & Readout: Lyse the cells using chloroform/SDS. Add ONPG and measure β-galactosidase activity (Miller Units) via absorbance at 420 nm.

  • Data Analysis: Plot dose-response curves using non-linear regression to calculate EC50 (agonism) or IC50 (antagonism) values.

Quantitative Data Presentation

The structural modification from an amide to an ester fundamentally alters the ligand's interaction with the LuxR-type receptor. The table below summarizes the typical biological activity shifts observed when native AHLs are converted to their O-acyl bioisosteres 3.

Table 1. Comparative Agonistic and Antagonistic Activity of Native AHLs vs. O-Acyl Analogs

CompoundStructure TypeTarget ReceptorAgonism (EC50)Antagonism (IC50)Biological Implication
BHL Native N-Acyl (Amide)RhlR~1.5 µMN/AFull activation of virulence genes.
O-BHL O-Acyl (Ester)RhlRInactive (>100 µM)WeakLoss of H-bond abolishes agonism.
OdDHL Native N-Acyl (Amide)LasR~50 nMN/AHigh-affinity primary QS signal.
O-dDHL O-Acyl (Ester)LasRInactive (>100 µM)~15 µMFunctions as a competitive quorum quencher.

Data Interpretation: The complete loss of agonistic activity in O-BHL and O-dDHL confirms that the hydrogen bond donated by the amide NH is an absolute requirement for the conformational shift that activates the receptor 3. These analogs thus serve as foundational scaffolds for designing pure quorum quenching (QQ) agents that do not trigger microbicidal resistance pathways 4.

References

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens Source: MDPI URL:[Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa Source: Frontiers in Microbiology URL:[Link]

  • N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase Source: ACS Chemical Biology (via PMC) URL:[Link]

  • Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR Source: Journal of Bacteriology (via PMC) URL:[Link]

Sources

Large-scale synthesis of O-Benzyl-DL-homoserine for industrial applications.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of O-Benzyl-DL-Homoserine Subtitle: Mechanistic workflows, scalable protocols, and quality control for industrial peptide building blocks.

Executive Summary

O-Benzyl-DL-homoserine (and its enantiopure L/D counterparts) is a highly versatile non-proteinogenic amino acid building block. It is central to the solid-phase peptide synthesis (SPPS) of complex therapeutics, including oxytocin analogs[1], farnesyl-protein transferase inhibitors[2], and novel proteasome-inhibiting syrbactins[3]. In advanced drug design, such as pan-selective peptide epoxyketones, O-benzyl homoserine is frequently incorporated at the P3 position to optimize binding affinity[4].

This application note provides a field-proven, highly scalable synthetic route to N-Boc-O-benzyl-DL-homoserine. Designed for industrial drug development professionals, this guide prioritizes chemoselectivity, thermal management, and the avoidance of common side-reactions like spontaneous lactonization[5].

Strategic Pathway Selection & Mechanistic Rationale

Historically, the synthesis of O-benzyl-homoserine relied on the direct alkylation of N-Boc-homoserine using sodium hydride (NaH) and benzyl bromide. However, at an industrial scale, this route suffers from severe chemoselectivity issues. Strong bases indiscriminately deprotonate both the carboxylate and the hydroxyl group, leading to competitive esterification. Furthermore, free homoserine derivatives are highly prone to cyclize into homoserine lactones under activating conditions[5].

To circumvent these issues, this protocol employs a self-validating reductive-alkylation pathway starting from aspartic acid:

  • Regioselective Reduction: The β -carboxyl group of N-Boc-DL-aspartic acid α -benzyl ester is activated as a mixed anhydride and reduced to the corresponding primary alcohol (homoserine derivative). Isobutyl chloroformate is chosen over ethyl chloroformate to minimize side-reactions via steric hindrance.

  • Acid-Catalyzed Benzylation: Instead of a basic Williamson ether synthesis, we utilize benzyl trichloroacetimidate with a catalytic amount of trifluoromethanesulfonic acid (TfOH). This strictly acidic environment prevents lactonization and ester hydrolysis, yielding the ether with >95% chemoselectivity.

  • Mild Saponification: The α -benzyl ester is selectively cleaved using aqueous LiOH, leaving the Boc group and benzyl ether intact. If global deprotection is later required, the N-Boc group can be cleanly removed using trifluoroacetic acid (TFA)[6].

Process Workflow Visualization

G N1 N-Boc-DL-Aspartic acid α-benzyl ester (Starting Material) N2 Mixed Anhydride Intermediate (Activation) N1->N2 Isobutyl chloroformate, NMM THF, -15°C N3 N-Boc-DL-Homoserine α-benzyl ester (Reduction) N2->N3 NaBH4, H2O 0°C to RT N4 N-Boc-O-Benzyl-DL-homoserine α-benzyl ester (O-Benzylation) N3->N4 Benzyl trichloroacetimidate cat. TfOH, DCM, RT N5 N-Boc-O-Benzyl-DL-homoserine (Target Product) N4->N5 LiOH (aq) THF/MeOH, 0°C

Figure 1: Synthetic workflow for N-Boc-O-benzyl-DL-homoserine via aspartic acid reduction.

Self-Validating Experimental Protocols

Phase 1: Regioselective Reduction to N-Boc-DL-Homoserine α -Benzyl Ester

  • Step 1: Dissolve N-Boc-DL-aspartic acid α -benzyl ester (1.0 eq) in anhydrous THF (10 mL/g). Cool the reactor to -15°C under a nitrogen atmosphere.

  • Step 2: Add N-methylmorpholine (NMM, 1.05 eq) in one portion, followed by the dropwise addition of isobutyl chloroformate (1.05 eq) over 15 minutes. Stir for 30 minutes to form the mixed anhydride.

  • Step 3: Rapidly filter the precipitated NMM·HCl salt under nitrogen to prevent degradation of the moisture-sensitive intermediate.

  • Step 4: Transfer the filtrate dropwise into a vigorously stirred solution of NaBH 4​ (2.0 eq) in H 2​ O at 0°C.

  • Step 5: Stir for 2 hours. Quench carefully with 1M HCl to pH 3 (monitor gas evolution). Extract with EtOAc (3x), wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

Phase 2: Acid-Catalyzed O-Benzylation

  • Step 1: Dissolve the crude N-Boc-DL-homoserine α -benzyl ester in anhydrous DCM (8 mL/g).

  • Step 2: Add Benzyl trichloroacetimidate (1.5 eq) to the solution.

  • Step 3: Cool the mixture to 0°C and add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.05 eq). Causality note: TfOH activates the imidate, facilitating the transfer of the benzyl carbocation to the primary hydroxyl group without disturbing the ester.

  • Step 4: Warm to room temperature and stir for 16 hours.

  • Step 5: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over Na 2​ SO 4​ , and concentrate. Purify via a short silica plug (Hexanes/EtOAc) to remove the trichloroacetamide byproduct.

Phase 3: Chemoselective Saponification

  • Step 1: Dissolve the benzylated intermediate in a 3:1 mixture of THF:MeOH.

  • Step 2: Cool to 0°C and add 1M aqueous LiOH (1.2 eq) dropwise.

  • Step 3: Stir at 0°C for 2 hours until TLC (Hexanes:EtOAc 7:3) indicates complete consumption of the starting material.

  • Step 4: Evaporate the organic solvents in vacuo. Dilute the remaining aqueous layer with water and wash with diethyl ether (2x) to remove neutral organic impurities.

  • Step 5: Acidify the aqueous layer to pH 2.5 using 1M KHSO 4​ . Causality note: KHSO 4​ is preferred over HCl to strictly prevent premature cleavage of the acid-sensitive Boc group.

  • Step 6: Extract the precipitated product with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield the final N-Boc-O-Benzyl-DL-homoserine as a viscous oil that crystallizes upon standing.

Quantitative Yield & Quality Metrics

ParameterPhase 1 (Reduction)Phase 2 (Benzylation)Phase 3 (Saponification)
Intermediate/Product N-Boc-DL-Homoserine α -benzyl esterN-Boc-O-Benzyl-DL-homoserine α -benzyl esterN-Boc-O-Benzyl-DL-homoserine
Typical Yield 88 - 92%75 - 82%90 - 95%
Purity (HPLC) > 96%> 95%> 98%
Key Impurities Unreacted mixed anhydride, borate saltsTrichloroacetamide, dibenzyl etherUndeprotected ester, benzyl alcohol
Analytical Validation 1 H NMR (loss of β -COOH proton)LC-MS (Target mass + 90 Da for benzyl)LC-MS, Titration (Acid value)

Industrial Scale-Up Engineering & Troubleshooting

  • Thermal Management in Phase 1: At an industrial scale (>10 kg), the exothermic nature of the NaBH 4​ reduction requires stringent thermal management. Rapid hydrogen gas evolution necessitates adequate reactor venting and a controlled, slow addition rate of the mixed anhydride.

  • Handling TfOH: Triflic acid is highly corrosive and fuming. For pilot-scale batches, it should be added as a dilute solution in DCM via a subsurface dip tube to prevent localized charring of the substrate.

  • Chromatography-Free Purification: While Phase 2 mentions a silica plug, at scale, the trichloroacetamide byproduct can be effectively removed by crystallizing the crude mixture in cold cyclohexane, where the byproduct precipitates and the target ether remains in solution.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of O-Benzyl-DL-homoserine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the incorporation of O-Benzyl-DL-homoserine in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered amino acid derivative. Here, we provide in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to ensure the successful synthesis of your target peptides.

Understanding the Challenge: The Steric Hindrance of O-Benzyl-DL-homoserine

O-Benzyl-DL-homoserine is a valuable non-proteinogenic amino acid used in peptide synthesis to introduce unique structural and functional properties into peptides.[] However, the bulky benzyl protecting group on the side-chain hydroxyl function presents a significant steric barrier.[2] This steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete coupling reactions.[2] Inefficient coupling results in deletion sequences and truncated peptides, which complicates purification and ultimately reduces the overall yield of the desired full-length peptide.[3]

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Kaiser test is positive (blue beads) after the coupling step for O-Benzyl-DL-homoserine. What does this mean and what should I do?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[4][5][6]

Immediate Actions:

  • Double Coupling: The most straightforward approach is to perform a second coupling reaction (double coupling).[5][7] Prepare a fresh solution of activated O-Benzyl-DL-homoserine and repeat the coupling step.

  • Capping: If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides in subsequent steps.[4][7] This is typically achieved using acetic anhydride.

Troubleshooting Workflow for Incomplete Coupling:

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple kaiser_test_2 Repeat Kaiser Test double_couple->kaiser_test_2 capping Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test_2->capping Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative troubleshoot Further Troubleshooting Required kaiser_test_2->troubleshoot Persistently Positive capping->proceed

Caption: Workflow for addressing a positive Kaiser test after coupling.

Q2: I've tried double coupling, but the reaction is still incomplete. What are my next steps?

Persistent coupling issues with O-Benzyl-DL-homoserine often necessitate a change in the coupling chemistry or reaction conditions.

Optimization Strategies:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be effective for sterically demanding couplings.[8] Consider switching to more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP).[8][9][10] These reagents form highly reactive esters that can overcome the steric barrier.[8][11] COMU is another excellent option known for its high efficiency and safety profile.[9][12]

  • Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction rate.[8] Extending the coupling time, for instance, from 1-2 hours to overnight, can improve the yield.[8] Gentle heating can also be beneficial, but must be approached with caution to minimize the risk of racemization.[8] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique for driving difficult couplings to completion quickly.[8][13]

  • Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful reaction.[8] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[8][14]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey AdvantagesPotential Disadvantages
DIC/HOBt CarbodiimideCost-effective, byproducts are soluble.Slower reaction rates, risk of racemization.[15]
HBTU/HATU Aminium/UroniumFast and efficient, good for sterically hindered amino acids.[9][11][15]Potential for guanidinylation of the N-terminus if used in excess.[11][15]
PyBOP PhosphoniumHigh coupling efficiency with low racemization risk.[10][16]More expensive, produces carcinogenic byproduct HMPA.[9]
COMU Aminium/UroniumHigh efficiency, safer alternative to benzotriazole-based reagents, good solubility.[9][12][16]
Q3: I'm observing a peak with an unexpected mass in my LC-MS analysis after incorporating O-Benzyl-DL-homoserine. What could be the cause?

An unexpected mass can arise from side reactions. While the benzyl group is generally stable, certain conditions can lead to its modification or loss.

Potential Side Reactions:

  • Lactone Formation: Homoserine and its derivatives are prone to forming a five-membered ring (γ-lactone), especially under acidic conditions.[17] While the benzyl ether should mitigate this, prolonged exposure to strong acids during cleavage could potentially lead to some lactone formation.

  • Alkylation: Although less common for the O-benzyl group, side-chain alkylation can occur under certain conditions, particularly during the final cleavage from the resin.[18]

Preventative Measures:

  • Ensure that the cleavage cocktail contains appropriate scavengers to capture any reactive species generated.

  • Minimize the cleavage time to what is necessary for complete removal of the peptide from the resin and deprotection of other side chains.

Q4: How can I reliably monitor the completion of the coupling reaction for O-Benzyl-DL-homoserine?

Accurate monitoring is critical for successful SPPS.

  • Kaiser Test (Ninhydrin Test): This is the most common method for detecting free primary amines.[4][5][19] A negative result (colorless or yellow beads) indicates a complete coupling.[5]

  • Chloranil Test: This test is useful for detecting secondary amines and can be used as a complementary method.[6][20]

  • Cleave and Analyze: For critical syntheses, a small amount of resin can be cleaved and the resulting peptide analyzed by LC-MS to confirm the successful incorporation of the amino acid.[20][21]

Optimized Protocols

Protocol 1: Double Coupling of O-Benzyl-DL-homoserine using HATU

This protocol is recommended for routine incorporation of O-Benzyl-DL-homoserine.

  • Deprotection: Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-O-Benzyl-DL-homoserine (3 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF.[17]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test.[5]

  • Second Coupling (if necessary): If the Kaiser test is positive, repeat step 3 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.

Protocol 2: Capping of Unreacted Amines

This protocol should be used if incomplete coupling persists after a double coupling attempt.

  • Washing: After the final coupling attempt, wash the resin with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF and then DCM to remove all traces of the capping reagents.

Diagram of the SPPS Cycle with Troubleshooting Steps:

SPPS_Cycle cluster_main_cycle Standard SPPS Cycle cluster_troubleshooting Troubleshooting Loop deprotection Fmoc Deprotection washing1 DMF Wash coupling Amino Acid Coupling washing2 DMF Wash kaiser_test Kaiser Test washing2->kaiser_test kaiser_test->deprotection Negative double_coupling Double Coupling kaiser_test->double_coupling Positive double_coupling->kaiser_test capping Capping double_coupling->capping Persistent Positive capping->deprotection

Caption: A schematic of the SPPS cycle incorporating troubleshooting steps for incomplete coupling.

Conclusion

The successful incorporation of sterically hindered amino acids like O-Benzyl-DL-homoserine into peptides requires careful optimization of coupling conditions. By employing more potent coupling reagents, extending reaction times, and diligently monitoring reaction completion, researchers can overcome the challenges associated with steric hindrance. This guide provides a framework for troubleshooting and optimizing your SPPS protocols to achieve high-yield and high-purity synthesis of your target peptides.

References

  • Kaiser Test (Ninhydrin Test) - Peptides. (n.d.). Technical Support Information Bulletin 1188.
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Verma, S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1836-1845. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(95), 14337-14340. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Yang, R., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1034-1042. Retrieved from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]

  • Ollivier, N., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem.
  • A versatile synthon for the synthesis of L-homoserine peptides and 3-amino-2-pyrrolidinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Geske, G. D., et al. (2008). Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Journal of Biological Chemistry, 283(44), 30335-30344. Retrieved from [Link]

  • Lee, I., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2990. Retrieved from [Link]

  • Churchill, M. E. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Journal of Molecular Biology, 414(5), 597-612. Retrieved from [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. (2025). MDPI. Retrieved from [Link]

  • Effect of the Added Acyl Homoserine Lactones on Separated Free-Living Marine Bacteria as a Model of Quorum Sensing. (2023). MDPI. Retrieved from [Link]

  • Van der Schueren, F., et al. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry, 10, 2519-2528. Retrieved from [Link]

  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (n.d.). EGUsphere. Retrieved from [Link]

  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. (2022). MDPI. Retrieved from [Link]

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Technical Support Center: Troubleshooting Poor Solubility of O-Benzyl-DL-homoserine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with O-Benzyl-DL-homoserine and its derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Challenge - Why is My O-Benzyl-DL-homoserine Derivative Not Dissolving?

Poor solubility is a frequent hurdle in the development of new chemical entities, with estimates suggesting that a high percentage of drug candidates in the development pipeline are poorly soluble in water.[1] O-Benzyl-DL-homoserine derivatives, while valuable scaffolds in peptide synthesis and drug discovery, often present solubility issues stemming from their molecular structure.[2][3]

FAQ 1: What are the primary causes of poor solubility in O-Benzyl-DL-homoserine derivatives?

The limited solubility of these compounds typically arises from a combination of factors:

  • Hydrophobic Nature: The benzyl protecting group on the side chain significantly increases the lipophilicity of the molecule, reducing its affinity for aqueous solvents.[4] This is a common issue with protected amino acids used in solid-phase peptide synthesis (SPPS).[5]

  • Crystalline Structure: Many organic molecules, including these derivatives, exist in a stable crystalline lattice. The energy required to overcome these crystal lattice forces and allow the solvent to interact with the molecule can be substantial, leading to low solubility.[6]

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding between the amino acid backbones, can lead to aggregation and reduced interaction with the solvent.[4]

FAQ 2: How does the Biopharmaceutical Classification System (BCS) relate to my compound's solubility?

The Biopharmaceutical Classification System (BCS) is a framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[7] While your O-Benzyl-DL-homoserine derivative may not be a final drug product, understanding where it might fall within this system can be instructive. Poorly soluble compounds often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7] Knowing this can help guide your formulation and solubilization strategies.

Section 2: Systematic Troubleshooting Workflow

When faced with a poorly soluble O-Benzyl-DL-homoserine derivative, a systematic approach is crucial. The following workflow provides a logical progression from initial characterization to advanced solubilization techniques.

Step 1: Foundational Physicochemical Characterization

A thorough understanding of your molecule's intrinsic properties is the essential first step in diagnosing and solving solubility problems.[7]

Protocol 1: Equilibrium Solubility Determination

This protocol determines the baseline solubility of your compound in a specific solvent system.

Materials:

  • O-Benzyl-DL-homoserine derivative powder

  • Selected solvent (e.g., purified water, buffer of a specific pH)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the O-Benzyl-DL-homoserine derivative to a glass vial to ensure a saturated solution.[7]

  • Add a known volume of the solvent to the vial.[7]

  • Seal the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.[7]

  • After incubation, visually confirm the presence of undissolved solid.[7]

  • Separate the solid and liquid phases by centrifuging the vial at high speed.[7]

  • Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution as needed and analyze the concentration of the dissolved compound using a validated analytical method.[7]

Step 2: pH-Dependent Solubility Profile

For ionizable compounds like amino acid derivatives, solubility is often highly dependent on the pH of the solution.[8]

Protocol 2: Generating a pH-Solubility Profile

This protocol will reveal the pH range where your compound exhibits maximum solubility.

Materials:

  • All materials from Protocol 1

  • A series of buffers covering the desired pH range (e.g., pH 2 to 10)

Procedure:

  • Prepare a series of buffers at different pH values.[7]

  • Follow the steps outlined in the Equilibrium Solubility Determination protocol for each buffer.[7]

  • After the equilibrium period, measure the final pH of the saturated solution, as it may have shifted.[7]

  • Analyze the drug concentration in each filtered supernatant.[7]

  • Plot the measured solubility (often on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.[7]

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making workflow for addressing poor solubility.

Troubleshooting_Solubility Start Poorly Soluble O-Benzyl-DL-homoserine Derivative Char Step 1: Physicochemical Characterization Start->Char pH_Profile Step 2: Determine pH-Solubility Profile Char->pH_Profile pH_Soluble Is solubility sufficient at a specific pH? pH_Profile->pH_Soluble Use_Buffer Use appropriate buffer system pH_Soluble->Use_Buffer Yes Solvent_Screen Step 3: Co-Solvent Screening pH_Soluble->Solvent_Screen No End Solubility Issue Resolved Use_Buffer->End CoSolvent_Effective Is a co-solvent system effective? Solvent_Screen->CoSolvent_Effective Optimize_CoSolvent Optimize co-solvent ratio CoSolvent_Effective->Optimize_CoSolvent Yes Advanced_Tech Step 4: Advanced Formulation Strategies CoSolvent_Effective->Advanced_Tech No Optimize_CoSolvent->End Advanced_Tech->End

Caption: A decision tree for troubleshooting poor solubility.

Section 3: Practical Solubilization Strategies

If basic characterization reveals persistent solubility issues, the following strategies can be employed.

FAQ 3: What are the most common initial approaches to improve the solubility of my derivative?
  • pH Adjustment: As determined by your pH-solubility profile, adjusting the pH of your solution to a range where the compound is more ionized can significantly increase solubility.[8]

  • Co-solvents: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[8] Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)[9]

    • Ethanol

    • Propylene glycol

FAQ 4: My compound is for a biological assay. What should I consider when using co-solvents?

It is critical to ensure that the final concentration of the organic co-solvent is low enough (typically <1%) to not interfere with the biological system or cause compound precipitation upon dilution into the aqueous assay buffer.[8]

FAQ 5: What are more advanced strategies if simple pH adjustment and co-solvents are insufficient?

For particularly challenging compounds, more advanced formulation techniques may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.[1][10]

StrategyMechanism of ActionKey Considerations
Salt Formation Converts the parent molecule into a salt form, which often has different and improved solubility and dissolution properties.[11][12]Requires an ionizable group on the molecule. The choice of the counter-ion is critical.[8]
Amorphous Solid Dispersions (ASDs) The crystalline structure of the compound is disrupted and dispersed within a carrier (often a polymer), resulting in a higher-energy, more soluble amorphous form.[1][6]The amorphous form is thermodynamically unstable and can recrystallize over time.[11]
Particle Size Reduction Increasing the surface area of the solid particles by reducing their size can enhance the dissolution rate.[13] Techniques include micronization and nanosuspension.[10]Can sometimes lead to issues with handling and stability of the powder.[1]
Use of Surfactants Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic compound.[11]The concentration of the surfactant must be above its critical micelle concentration (CMC).[11]
Complexation Molecules like cyclodextrins can form inclusion complexes with the poorly soluble compound, effectively shielding the hydrophobic parts from the aqueous environment.The size of the cyclodextrin cavity must be compatible with the guest molecule.
FAQ 6: Can the choice of protecting groups on my amino acid derivative affect its solubility?

Yes, the protecting groups can have a significant impact. While the benzyl group in O-Benzyl-DL-homoserine contributes to its hydrophobicity, other protecting groups used in peptide synthesis can also influence solubility.[4] For instance, bulky and hydrophobic protecting groups can sometimes worsen solubility problems.[4]

Section 4: Experimental Protocols for Advanced Strategies

Protocol 3: Screening for an Optimal Co-solvent System

Objective: To identify an effective co-solvent and its optimal concentration for dissolving your O-Benzyl-DL-homoserine derivative.

Materials:

  • O-Benzyl-DL-homoserine derivative

  • A panel of co-solvents (e.g., DMSO, DMF, ethanol, propylene glycol)

  • Aqueous buffer at a pH where the compound has some, albeit low, solubility

  • Glass vials

  • Vortex mixer

  • Analytical method for quantification

Procedure:

  • Prepare stock solutions of your compound at a high concentration in each of the neat co-solvents.

  • In a series of vials, prepare different ratios of co-solvent to aqueous buffer (e.g., 1:9, 2:8, 5:5, etc.).

  • Add a small, known amount of the stock solution to each co-solvent/buffer mixture to achieve the target final concentration.

  • Vortex each vial thoroughly and allow it to equilibrate.

  • Visually inspect for any precipitation.

  • For the clear solutions, quantify the concentration of the dissolved compound to confirm solubility.

  • Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent.

Section 5: Concluding Remarks

Troubleshooting the poor solubility of O-Benzyl-DL-homoserine derivatives requires a methodical and informed approach. By starting with a solid understanding of the compound's physicochemical properties and systematically exploring various solubilization strategies, researchers can overcome these challenges and advance their scientific objectives. The key is to not only follow protocols but to also comprehend the underlying principles that govern solubility.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Specialty Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • CordenPharma. (2023, May 11). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link]

  • PharmSky. (2026, March 12). Overcoming Solubility Challenges in Early-Phase Drug Formulation. [Link]

  • Pharmaceutical Engineering. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]

  • ResearchGate. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF. [Link]

  • PMC. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • PMC. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. [Link]

  • Google Patents. WO2013115813A1 - Water soluble solid phase peptide synthesis.
  • MDPI. (2023, October 27). Effect of Basic Amino Acids on Folic Acid Solubility. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis Contents. [Link]

  • J&K Scientific LLC. (2017, October 24). Boc-O-benzyl-L-homoserine | 59408-74-1. [Link]

  • Peptides. Boc-HSer(Bzl)-OH [59408-74-1]. [Link]

Sources

Technical Support Center: Navigating the Deprotection of O-Benzyl Homoserine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for challenges in the deprotection of the benzyl ether of homoserine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the O-benzyl protecting group from homoserine derivatives. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions.

The deprotection of O-benzyl homoserine can be a delicate operation. The presence of multiple functional groups—the amino group, the carboxylic acid, and the γ-hydroxyl group—creates a unique set of challenges. The primary concern is often the intramolecular cyclization of the deprotected homoserine to form homoserine lactone, a reaction that can be promoted under certain deprotection and workup conditions. This guide will directly address this and other common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting the benzyl ether of homoserine?

A1: The most prevalent methods for cleaving the O-benzyl group are reductive. These include:

  • Catalytic Hydrogenolysis: This is a widely used and often "clean" method for benzyl group removal, proceeding via hydrogenolysis.[1][2] It can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate or formic acid.[1][2] The latter can be more convenient for standard laboratory setups.

  • Catalytic Transfer Hydrogenation: This method offers a milder and often faster alternative to traditional hydrogenolysis, avoiding the need for pressurized hydrogen gas.[3][4] It utilizes a hydrogen donor in the presence of a catalyst.

Alternative methods, typically reserved for substrates incompatible with reductive conditions, include:

  • Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl ethers. However, this method is often harsh and can promote the formation of homoserine lactone.

  • Lewis Acid-Mediated Deprotection: Lewis acids such as boron trichloride (BCl₃) can be effective for cleaving benzyl ethers, sometimes offering greater selectivity.

Q2: My primary concern is the formation of homoserine lactone as a byproduct. Which deprotection method is least likely to cause this?

A2: Catalytic hydrogenolysis and catalytic transfer hydrogenation are generally the preferred methods to minimize lactonization. These reactions are typically run under neutral conditions. The key to preventing lactonization lies in the workup procedure. After the reaction is complete, it is crucial to avoid acidic conditions which can catalyze the cyclization of the newly formed γ-hydroxyl group onto the carboxylic acid.

Q3: How does the N-protecting group on my homoserine derivative (e.g., Boc or Cbz) affect the O-benzyl deprotection strategy?

A3: The choice of N-protecting group is critical as it dictates the orthogonality of your deprotection steps.

  • N-Boc (tert-Butoxycarbonyl): The Boc group is stable to catalytic hydrogenation conditions. Therefore, you can selectively remove the O-benzyl group using H₂/Pd/C or transfer hydrogenation without affecting the N-Boc group. The Boc group is typically removed under acidic conditions (e.g., TFA), which would be performed in a subsequent step.

  • N-Cbz (Benzyloxycarbonyl): The Cbz group is also cleaved under hydrogenolysis conditions. Therefore, if you use catalytic hydrogenation or transfer hydrogenation to remove the O-benzyl group, the N-Cbz group will likely be removed simultaneously. If you need to selectively deprotect the O-benzyl group while retaining the N-Cbz group, you would need to explore alternative, non-reductive methods, which can be challenging.

Q4: I am observing incomplete reaction during catalytic hydrogenation. What are the likely causes and how can I troubleshoot this?

A4: Incomplete hydrogenolysis can be frustrating. Here are some common culprits and solutions:

  • Catalyst Inactivity: Your palladium catalyst may be old or poisoned. Try using a fresh batch of catalyst. For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more active.

  • Catalyst Poisoning: The amino group of homoserine or other nitrogen-containing compounds in your reaction mixture can coordinate to the palladium catalyst and inhibit its activity. Adding a small amount of a weak acid, like acetic acid, can sometimes mitigate this by protonating the amine.

  • Insufficient Hydrogen: Ensure you have a good seal on your reaction vessel and that the hydrogen balloon is adequately filled. For more stubborn reactions, increasing the hydrogen pressure using a Parr shaker may be necessary.

  • Poor Mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers structured solutions.

Problem 1: Significant Formation of Homoserine Lactone Byproduct
  • Possible Cause: Acidic conditions during the deprotection reaction or, more commonly, during the workup. The γ-hydroxyl group of deprotected homoserine can readily cyclize onto the carboxylic acid under acidic pH.[5][6]

  • Troubleshooting Strategy:

    • Reaction Conditions: If using a method other than hydrogenolysis, ensure the reaction itself is not run under strongly acidic conditions.

    • Workup pH Control: This is the most critical step. After filtering off the catalyst (in the case of hydrogenation), immediately adjust the pH of the filtrate to neutral or slightly basic (pH 7-8) before any concentration steps. This can be achieved by the careful addition of a mild base like sodium bicarbonate solution.

    • Temperature: Perform the workup at low temperatures (e.g., in an ice bath) to further minimize the rate of lactonization.

    • Rapid Processing: Do not let the deprotected homoserine sit in solution for extended periods, especially if the pH is not controlled. Proceed with the next step or isolation as quickly as possible.

Problem 2: Incomplete O-Benzyl Deprotection with N-Boc-Homoserine Derivative
  • Possible Cause: Steric hindrance from the bulky Boc group or catalyst inhibition.

  • Troubleshooting Strategy:

    • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can improve the reaction rate.

    • Use a More Active Catalyst: As mentioned, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for hindered substrates.

    • Optimize Solvent: The choice of solvent can impact the reaction rate. For debenzylation with Pd/C, the efficiency generally follows the order: ethanol > methanol > toluene.

    • Increase Hydrogen Pressure: If available, using a high-pressure hydrogenation apparatus can significantly accelerate the reaction.

    • Consider Transfer Hydrogenation: Sometimes, switching to a transfer hydrogenation protocol with a different hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene) can be more effective.

Experimental Protocols

Here are detailed, step-by-step methodologies for the two most recommended deprotection methods for N-protected O-benzyl-homoserine.

Protocol 1: Catalytic Hydrogenolysis of N-Boc-O-benzyl-L-homoserine

This protocol describes a general procedure for the selective deprotection of the O-benzyl group in the presence of an N-Boc group using palladium on carbon and hydrogen gas.

Materials:

  • N-Boc-O-benzyl-L-homoserine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas supply (balloon)

  • Reaction flask with a magnetic stir bar

  • Filtration apparatus (e.g., Celite® pad)

  • Saturated sodium bicarbonate solution

Procedure:

  • Preparation: In a round-bottom flask, dissolve N-Boc-O-benzyl-L-homoserine (1 equivalent) in methanol to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and pH Control: Upon completion, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Crucially, immediately cool the filtrate in an ice bath and slowly add saturated sodium bicarbonate solution with stirring until the pH is between 7 and 8.

  • Isolation: Concentrate the neutralized filtrate under reduced pressure to obtain the crude N-Boc-L-homoserine. Further purification can be performed by chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation of N-Cbz-O-benzyl-L-homoserine

This protocol describes the simultaneous deprotection of both the N-Cbz and O-benzyl groups using ammonium formate as the hydrogen donor.

Materials:

  • N-Cbz-O-benzyl-L-homoserine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Reaction flask with a magnetic stir bar

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Preparation: In a round-bottom flask, dissolve N-Cbz-O-benzyl-L-homoserine (1 equivalent) in methanol.

  • Reagent Addition: To the stirred solution, add 10% Palladium on carbon (10-20% by weight of the substrate). Then, add ammonium formate (5 equivalents) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product, L-homoserine, can be purified by recrystallization or ion-exchange chromatography.

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the decision-making process and the general workflow for the deprotection of O-benzyl homoserine.

Deprotection_Decision_Tree start Start: N-Protected O-Benzyl Homoserine N_protect What is the N-protecting group? start->N_protect Boc N-Boc N_protect->Boc Boc Cbz N-Cbz N_protect->Cbz Cbz hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) or Transfer Hydrogenolysis Boc->hydrogenolysis selective_deprotection Selective O-benzyl deprotection needed? Cbz->selective_deprotection yes_selective Yes selective_deprotection->yes_selective Yes no_selective No (simultaneous deprotection is acceptable) selective_deprotection->no_selective No alternative_methods Consider Alternative Methods (e.g., Lewis Acid) - May be challenging yes_selective->alternative_methods no_selective->hydrogenolysis workup Workup: 1. Filter Catalyst 2. Neutralize with NaHCO3 3. Concentrate hydrogenolysis->workup final_product_boc N-Boc-Homoserine workup->final_product_boc If starting with N-Boc final_product_free Homoserine workup->final_product_free If starting with N-Cbz

Caption: Decision tree for selecting a deprotection strategy.

Hydrogenolysis_Workflow cluster_reaction Reaction cluster_workup Workup dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst setup_H2 Setup H2 Atmosphere (Balloon or Transfer Agent) add_catalyst->setup_H2 react Stir at Room Temp. Monitor by TLC/LC-MS setup_H2->react filter Filter through Celite react->filter neutralize CRITICAL Neutralize Filtrate (pH 7-8) filter->neutralize concentrate Concentrate under Vacuum neutralize->concentrate purify Purify Product (if necessary) concentrate->purify

Caption: General workflow for catalytic hydrogenolysis.

References

  • Benchchem Technical Support. (2025). Improving the Stability of Homoserine Lactones for Quorum Sensing Research.
  • Bieg, T., & Szeja, W. (1985).
  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646.
  • Gao, W., & Zhuang, Z. P. (2010). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Chemical Reviews, 111(1), 20-34.
  • Benchchem Technical Support. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Benchchem Technical Support. (2025). Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups.
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.

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Technical Support Center: Strategies for Overcoming Aggregation in Peptides Containing O-Benzyl-homoserine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, O-Benzyl-homoserine (Hse(Bzl)). The inclusion of this hydrophobic, benzyl-protected residue can be a powerful tool in peptide design, yet it frequently introduces significant challenges related to peptide aggregation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of peptide chemistry and field-proven insights, to help you navigate these complexities and ensure the success of your experiments.

The Challenge: Understanding O-Benzyl-homoserine-Induced Aggregation

O-Benzyl-homoserine's structure, featuring a benzyl ether on its side chain, contributes significantly to the overall hydrophobicity of a peptide sequence. This increased hydrophobicity is a primary driver of aggregation, a phenomenon where peptide chains self-associate to form insoluble or poorly soluble oligomers and larger aggregates. This process is often mediated by the formation of stable intermolecular β-sheet structures, which can hinder synthesis, complicate purification, and lead to a loss of desired biological activity.

Conformational studies on peptides containing structurally similar O-benzyl-protected residues, such as O-benzyl-L-tyrosine, have demonstrated a propensity for β-structure formation in higher oligomers, both in the solid state and in solution[1]. This suggests that the O-Benzyl-homoserine side chain can similarly facilitate the intermolecular hydrogen bonding that underpins the formation of these aggregation-prone secondary structures.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses common issues encountered during the synthesis, purification, and handling of peptides containing O-Benzyl-homoserine.

Issue 1: Poor Resin Swelling and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)

Question: I'm synthesizing a peptide with multiple O-Benzyl-homoserine residues, and I've noticed the resin bed shrinking. My coupling and deprotection monitoring tests are indicating incomplete reactions. What's happening and how can I fix it?

Answer: You are likely encountering on-resin aggregation. The hydrophobic benzyl groups of the O-Benzyl-homoserine residues, along with other hydrophobic amino acids in your sequence, are causing the peptide chains to collapse onto each other on the solid support. This forms a tightly packed, poorly solvated environment where reagents cannot efficiently access the reactive sites of the growing peptide chains.

Immediate Corrective Actions:

  • Chaotropic Salt Wash: Before the difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in N,N-Dimethylformamide (DMF).[2] This will help to disrupt the existing secondary structures. Ensure you thoroughly wash the resin with DMF afterwards to remove all traces of the salt, which can interfere with coupling reagents.

Proactive Synthetic Strategies:

StrategyMechanism of ActionKey Considerations
Low-Loading Resin Increases the physical distance between peptide chains on the resin, reducing the likelihood of intermolecular interactions.[2]Ideal for long or known difficult sequences. Use resins with a loading capacity of 0.1-0.3 mmol/g.
Backbone Protection Disrupts the hydrogen-bonding network necessary for β-sheet formation by introducing a bulky group on the backbone nitrogen.[2][3]Pseudoproline Dipeptides: Introduce a "kink" in the peptide backbone. The native Ser or Thr is restored upon final cleavage.[2] Dmb/Hmb-Protected Amino Acids: Physically block hydrogen bond formation.[3]
"Difficult Sequence" Solvents Improve solvation of the aggregating peptide chains.Consider switching your primary SPPS solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding up to 25% Dimethyl Sulfoxide (DMSO) to your DMF.[3][4]
Microwave-Assisted SPPS Rapid heating cycles provide energy to break up aggregates and accelerate coupling and deprotection reactions.[2]Highly effective for preventing aggregation from the start of the synthesis.

Experimental Workflow: Chaotropic Salt Wash Protocol

Chaotropic_Wash start Fmoc Deprotection & Standard DMF Washes chaotropic_wash Chaotropic Wash: Wash resin with 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min) start->chaotropic_wash Aggregation Suspected dmf_wash Thorough DMF Wash: Wash resin with DMF (3-5 x 1 min) chaotropic_wash->dmf_wash Disrupts β-sheets coupling Proceed with Difficult Coupling Reaction dmf_wash->coupling Removes Chaotropic Salt

Caption: Workflow for a chaotropic salt wash during SPPS.

Issue 2: The Cleaved Peptide is Insoluble or Forms a Gel in Aqueous Buffers

Question: After cleaving my O-Benzyl-homoserine-containing peptide from the resin and attempting to dissolve it in my standard aqueous buffer for purification, it either won't dissolve or it forms a gel. How can I get it into solution?

Answer: This is a classic sign of aggregation driven by the hydrophobic nature of your peptide. The O-Benzyl-homoserine residues are likely a major contributor to this. Your goal is to find a solvent system that can disrupt these hydrophobic interactions and solvate the peptide.

Systematic Solubilization Strategy:

  • Start with Organic Solvents: Do not start with an aqueous buffer. Instead, attempt to dissolve a small amount of your lyophilized peptide in a minimal volume of a strong organic solvent.

SolventProperties and Considerations
DMSO (Dimethyl Sulfoxide) A powerful polar aprotic solvent. Be aware that it can oxidize Cysteine and Methionine residues.[5]
DMF (N,N-Dimethylformamide) Another strong polar aprotic solvent. A good alternative to DMSO if your peptide is oxidation-sensitive.
TFE (Trifluoroethanol) A solvent known to disrupt secondary structures and promote helical conformations, which can break up β-sheet aggregates.
Acetonitrile (ACN) Commonly used in reverse-phase HPLC, it can be a good choice if your next step is purification.
  • Slow Dilution into Aqueous Phase: Once the peptide is dissolved in the organic solvent, slowly add this concentrated stock solution dropwise into your vigorously stirred aqueous buffer. This prevents localized high concentrations of the peptide that can trigger immediate re-aggregation.[5]

  • Use of Chaotropic Agents for Resistant Aggregates: If the peptide still precipitates or forms a gel, you may need to use a denaturing buffer containing a chaotropic agent.

Protocol: Solubilization with a Chaotropic Agent

  • Prepare a Stock Solution: Make a 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea solution in your desired buffer.

  • Direct Dissolution: Add a small volume of the chaotropic agent solution directly to your lyophilized peptide.

  • Vortex/Sonicate: Vortex or briefly sonicate until the peptide is fully dissolved.

  • Application Compatibility: Be mindful that high concentrations of these denaturants can interfere with downstream biological assays. You may need to dilute your sample or perform a buffer exchange step after purification.

Logical Flow for Solubilization

Solubilization_Flow start Lyophilized Peptide organic_solvent Dissolve in minimal DMSO, DMF, or TFE start->organic_solvent slow_dilution Slowly add to vigorously stirred aqueous buffer organic_solvent->slow_dilution soluble Soluble Peptide slow_dilution->soluble Success insoluble Precipitation/ Gel Formation slow_dilution->insoluble Failure chaotropic_agent Dissolve in 6M GuHCl or 8M Urea insoluble->chaotropic_agent chaotropic_agent->soluble

Caption: Decision tree for solubilizing hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is O-Benzyl-homoserine more problematic for aggregation than serine?

A1: The key difference lies in the side chain. Serine has a small, polar hydroxyl (-OH) group. In contrast, O-Benzyl-homoserine has a bulky, non-polar benzyl group attached via an ether linkage. This benzyl group significantly increases the hydrophobicity of the residue, promoting the hydrophobic interactions that drive peptide aggregation.[5] Additionally, the presence of the benzyl group can favor the adoption of β-sheet secondary structures, which are the hallmark of many aggregated peptides.[1]

Q2: Can I predict if my O-Benzyl-homoserine-containing peptide will aggregate before I synthesize it?

A2: While it's difficult to predict with 100% certainty, there are strong indicators. Several online tools can calculate the Grand Average of Hydropathicity (GRAVY) score for your peptide sequence. A positive GRAVY score suggests a hydrophobic peptide that is more likely to aggregate.[6] Furthermore, secondary structure prediction algorithms can identify regions with a high propensity to form β-sheets, which are high-risk zones for aggregation.[7] If your sequence contains multiple O-Benzyl-homoserine residues along with other hydrophobic amino acids like Val, Ile, Leu, or Phe, you should proactively implement strategies to mitigate aggregation during synthesis.[2]

Q3: Are there any alternatives to O-Benzyl-homoserine if aggregation is insurmountable?

A3: The choice of an alternative depends on the specific structural or functional role of the O-Benzyl-homoserine in your peptide design. If the goal is simply to introduce a hydrophobic residue of a certain size, you could consider other non-canonical amino acids with different side-chain geometries that might be less prone to forming ordered aggregates. If the benzyl group is intended to be a protecting group for the homoserine hydroxyl, you might explore other protecting groups that are less hydrophobic or can be cleaved under different conditions. However, any substitution will change the physicochemical properties of your peptide, so this decision should be made carefully with the final application in mind.

Q4: Will the deprotection of the benzyl group affect aggregation?

A4: Yes, it will. The removal of the benzyl group (typically via catalytic hydrogenation or strong acids) will convert the hydrophobic O-Benzyl-homoserine into the more polar homoserine. This will significantly increase the overall hydrophilicity of the peptide and should, in most cases, reduce its tendency to aggregate. If you are struggling with the solubility of the fully protected or side-chain protected peptide, purifying the deprotected peptide may be easier, provided it is stable under the purification conditions.

References

  • Bonora, G. M., Moretto, V., Toniolo, C., Anzinger, H., & Mutter, M. (1983). Conformational Characteristics of Homo-Oligopeptides of O-benzyl-L-tyrosine. International Journal of Peptide and Protein Research, 21(4), 336-343. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences of the United States of America, 67(1), 239–246. [Link]

  • Scilit. (n.d.). Conformational studies of peptide systems. [Link]

  • Beck-Sickinger, A. G., & Weber, P. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1195–1213. [Link]

  • Alinezhad, H., & Zare, M. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Current Organic Synthesis, 18(6), 568-582. [Link]

  • van der Walle, C. F., & Frokjaer, S. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Manabe, Y., & Fukase, K. (2012). Tag-Assisted Liquid-Phase Peptide Synthesis Using Hydrophobic Benzyl Alcohols as Supports. The Journal of Organic Chemistry, 77(24), 11213–11225. [Link]

  • Organic Chemistry at the University of Colorado Boulder. (n.d.). Alcohol Protecting Groups. [Link]

  • LifeTein. (n.d.). Peptide Secondary Structure Prediction: Aggregation Risks. [Link]

  • Albericio, F., & Royo, M. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. [Link]

  • Jackson, S. M. (2007). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • Tatarko, M., & El-Kouedi, M. (2025). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Molecules, 30(3), 675. [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]

  • Schellenberger, V., & Carpenter, J. F. (2009). Prevention of benzyl alcohol-induced aggregation of chymotrypsinogen by PEGylation. Journal of Pharmaceutical Sciences, 98(9), 3071–3079. [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2008). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 10(6), 665-668. [Link]

Sources

Technical Support Center: Diastereomer Purification of DL-Homoserine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex stereochemistry of DL-homoserine derivatives. Whether you are isolating N-protected intermediates for peptide synthesis or resolving signaling molecules like N-acyl homoserine lactones (AHLs) for quorum sensing assays, this center provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols.

Global Purification Strategy

Before selecting a purification method, it is critical to analyze the structural properties of your homoserine derivative. The decision matrix below outlines the optimal resolution pathways based on the derivative's chemical state.

G Start DL-Homoserine Derivative Q1 Is the derivative an N-Acyl Homoserine Lactone (AHL)? Start->Q1 Q2 Is it N-protected (e.g., Cbz-DL-Homoserine)? Q1->Q2 No AHL_Chrom Chiral HPLC / SFC (Diastereomer Separation) Q1->AHL_Chrom Yes Q3 Is it an unprotected racemic mixture? Q2->Q3 No Salt_Res Diastereomeric Salt Resolution (e.g., L-Tyrosine Hydrazide) Q2->Salt_Res Yes Microbial Microbial/Enzymatic Resolution (A. nicotinovorans) Q3->Microbial Yes

Decision matrix for selecting a DL-homoserine derivative purification strategy.

Module 1: Diastereomeric Salt Resolution of Protected Homoserine

Context: When scaling up the synthesis of unnatural amino acids, classical diastereomeric salt resolution of N-protected homoserine (such as carbobenzoxy-DL-homoserine) is highly cost-effective compared to preparative chromatography.

FAQ: Why am I getting poor diastereomeric excess (d.e.) during the crystallization of Cbz-DL-homoserine using standard chiral amines? Causality & Solution: Standard chiral amines (like ephedrine or brucine) often fail to form a sufficiently rigid hydrogen-bonding network with homoserine derivatives. The flexibility of the homoserine side chain leads to co-crystallization of both enantiomers. By switching to L-tyrosine hydrazide , you introduce a resolving agent with multiple hydrogen bond donors/acceptors (the hydrazide moiety) and a rigid phenolic structure. This forms a highly insoluble, highly selective diastereomeric salt specifically with Cbz-D-homoserine in ethanol[1].

Protocol: L-Tyrosine Hydrazide Resolution

Self-Validating Methodology:

  • Salt Formation: Dissolve 25.3 g of Cbz-DL-homoserine and 19.5 g of L-tyrosine hydrazide in 1.0 L of boiling ethanol[1].

  • Clarification: Treat the hot solution with decolorizing charcoal and filter immediately to remove colored impurities and nucleation inhibitors[1].

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed. The less soluble Cbz-D-homoserine/L-tyrosine hydrazide salt will selectively precipitate[1].

  • Validation Check: Filter the crystals and record the melting point. Recrystallize from hot ethanol until a sharp melting point of 154–156°C is achieved, confirming high diastereomeric purity[1].

  • Acidification: Suspend the purified salt in 500 mL of water. Dropwise, add dilute hydrochloric acid at 0°C to break the salt, then extract the liberated Cbz-D-homoserine into ethyl acetate[1].

Table 1: Physicochemical Parameters for Salt Resolution
ParameterDetail
Substrate Carbobenzoxy-DL-homoserine
Resolving Agent L-Tyrosine hydrazide
Solvent System Hot Ethanol
Precipitating Diastereomer Cbz-D-homoserine / L-tyrosine hydrazide salt
Target Melting Point 154–156 °C
Optical Rotation [α]D +53° (c 1.17, H2O)

Module 2: Chromatographic Separation of N-Acyl Homoserine Lactones (AHLs)

Context: AHLs, such as N-(3-hydroxydodecanoyl)-L-homoserine lactone (OH-dDHL), are critical quorum-sensing autoinducers. Synthesizing these molecules often yields diastereomeric mixtures (e.g., 3R and 3S epimers on the acyl chain) that must be resolved, as bacteria exhibit extreme stereospecificity. For instance, in Acinetobacter baumannii, the (R)-OH-dDHL diastereomer is approximately 40-fold more active than the (S)-diastereomer[2].

FAQ: My RP-HPLC method is failing to resolve the (3R) and (3S) diastereomers of OH-dDHL. How can I improve the resolution? Causality & Solution: Standard gradient elution compresses the peaks of closely related isomers. Because the (3R) and (3S) epimers differ only by the spatial orientation of a single hydroxyl group on a flexible lipidic chain, you must maximize the time the molecules spend interacting with the stationary phase. Switch to a strictly isocratic elution method using a highly end-capped C18 phase. This amplifies minute differences in the hydrodynamic volume and hydrophobic surface area of the epimers.

AHL_Workflow Synth Synthesize AHL (Noyori Hydrogenation) Extract Liquid Extraction (Ethyl Acetate) Synth->Extract PrepLC Prep RP-HPLC (Isocratic C18) Extract->PrepLC Frac1 (3R)-OH-dDHL PrepLC->Frac1 Frac2 (3S)-OH-dDHL PrepLC->Frac2 QC QC: LC-MS & NMR (>99% d.e.) Frac1->QC Frac2->QC

Workflow for the synthesis and chromatographic resolution of OH-dDHL diastereomers.

Protocol: RP-HPLC Purification of OH-dDHL Diastereomers

Self-Validating Methodology:

  • Extraction: Extract the synthesized AHL mixture using acidified ethyl acetate and dry under a nitrogen stream[3].

  • Sample Preparation: Dissolve the dried N-(3-hydroxydodecanoyl)-DL-homoserine lactone mixture in a minimal volume of HPLC-grade methanol[2].

  • Chromatography: Inject onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Elute isocratically using 60:40 Methanol/Water (with 0.1% Formic Acid) to exploit the subtle polarity differences between the epimers[2].

  • Fraction Collection: Collect the early-eluting peak and the late-eluting peak into separate, pre-weighed vials.

  • Validation Check: Analyze each fraction via analytical Chiral LC-MS or 1H-NMR. Confirm a diastereomeric excess (d.e.) of >99% before utilizing the compounds in biological assays[2].

Table 2: RP-HPLC Optimization for AHL Diastereomers
ParameterOptimization Strategy
Column Preparative C18 (High carbon load, fully end-capped)
Mobile Phase Isocratic 60:40 Methanol / Water (Avoid gradients)
Flow Rate Scaled to column ID (e.g., 10-15 mL/min for 21.2 mm ID)
Detection UV at 210 nm (Lactone ring absorbance)
QC Metric >99% d.e. via Chiral LC-MS or 1H-NMR

Module 3: Microbial Resolution of Unprotected Racemates

Context: If derivatization or chromatography is not feasible, biological systems offer unparalleled stereoselectivity for unprotected DL-homoserine.

FAQ: Can I use enzymatic degradation to isolate D-homoserine from a bulk racemic DL-homoserine pool? Causality & Solution: Yes. The bacterial strain Arthrobacter nicotinovorans (strain 2-3) possesses a highly specific homoserine dehydrogenase that selectively oxidizes L-homoserine to L-aspartate-β-semialdehyde[4]. Because the enzyme cannot bind the D-enantiomer, the bacteria metabolize the L-form entirely, leaving pure D-homoserine in the culture broth[4].

Protocol: Enantioselective Degradation using A. nicotinovorans
  • Inoculation: Culture Arthrobacter nicotinovorans strain 2-3 in a minimal medium containing 5% (w/v) DL-homoserine hydrobromide (approx. 275 mM) as the sole carbon and nitrogen source[4].

  • Incubation: Incubate at 30°C with continuous aeration for 48 hours to allow complete exhaustion of the L-enantiomer[4].

  • Harvesting: Centrifuge the culture broth to pellet and remove the cell mass.

  • Validation Check: Isolate the remaining D-homoserine from the supernatant and analyze via polarimetry. The recovered D-enantiomer should exhibit an enantiomeric excess of >99.9%[4].

References

  • Microbial resolution of DL-homoserine for the production of D-homoserine using a novel isolate, Arthrobacter nicotinovorans strain 2-3 Source: ResearchGate / Enzyme and Microbial Technology URL
  • A Convenient Resolution of (±)
  • Attenuation of Quorum Sensing in the Pathogen Acinetobacter baumannii Using Non-native N-Acyl Homoserine Lactones Source: ACS Chemical Biology URL
  • A widespread methylotroph acyl-homoserine lactone synthase produces an atypical quorum sensing signal Source: bioRxiv URL

Sources

Stability of O-Benzyl-DL-homoserine in different solvent systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-Benzyl-DL-homoserine . As a Senior Application Scientist, I have designed this guide to move beyond generic data sheets. Here, we will explore the fundamental chemical causality behind solvent-induced degradation, provide self-validating experimental protocols, and offer a definitive troubleshooting matrix for your synthetic workflows.

O-Benzyl-DL-homoserine is a critical unnatural amino acid widely utilized in the synthesis of complex macrocycles[1], quorum-sensing analogs (such as acyl-homoserine lactones)[2][3], and peptide chimeras. While the O-benzyl ether is generally a robust protecting group, its stability is highly dependent on the solvent microenvironment, pH, and the presence of specific scavengers.

PART 1: Quantitative Solvent Stability Matrix

To ensure reproducible synthesis, it is critical to understand how different solvent systems interact with the O-benzyl ether linkage and the homoserine backbone. Below is a synthesized data matrix detailing the stability of O-Benzyl-DL-homoserine across common laboratory solvent systems.

Solvent SystemDielectric Constant (ε)Stability (24h @ 25°C)Primary Degradation RiskRecommended Scavenger / Additive
DCM (Dichloromethane)9.1Excellent (>99%)NoneN/A
DMF (Dimethylformamide)36.7Excellent (>98%)Trace amine-induced racemization0.1% HOBt (during activation)
TFA/DCM (50:50)~15Moderate (85-90%)Premature debenzylation (-108 Da)TIPS (Triisopropylsilane)
Aqueous Buffer (pH 2-4)80Good (95%)Slow acid-catalyzed hydrolysisN/A
Aqueous Buffer (pH >9)80Poor (<70%)Base-catalyzed racemizationN/A
Anhydrous HF 84Cleaved (0%)Complete O-benzyl cleavageAnisole / p-Cresol

PART 2: Troubleshooting Guide & FAQs

Q1: During solid-phase peptide synthesis (SPPS), my LC-MS shows a persistent -18 Da mass shift for sequences containing O-Benzyl-DL-homoserine. What is the mechanism, and how do I prevent it? A1: A mass loss of 18 Da is the classic diagnostic signature of homoserine lactonization [4]. While the O-benzyl ether protects the gamma-hydroxyl group, exposure to strong acidic cleavage cocktails (e.g., high-concentration TFA or HF) can prematurely cleave the benzyl group. Once the hydroxyl is liberated, it acts as a potent intramolecular nucleophile. Driven by thermodynamics, the hydroxyl attacks the protonated C-terminal carboxyl (or adjacent amide carbonyl), expelling a water molecule (-18 Da) and forming a highly stable 5-membered butyrolactone ring[5]. Actionable Fix: If using Boc/Bzl chemistry, ensure your cleavage cocktail includes robust carbocation scavengers (e.g., 2.5% EDT, 2.5% H₂O, 1% TIS) to trap benzyl cations. Furthermore, remove all tBu-based protecting groups prior to harsh HF cleavage to prevent secondary alkylation of the sequence[5].

Q2: I am using catalytic hydrogenolysis (Pd/C, H₂) in methanol to remove the O-benzyl group, but I observe incomplete deprotection and solvent adducts. Why? A2: The rate of O-benzyl ether hydrogenolysis is strictly solvent-dependent. While methanol is a standard protic solvent, the efficiency of debenzylation follows a specific kinetic trend: Toluene < MeOH < EtOH << AcOH < THF[6]. If your DL-homoserine derivative is sterically hindered, or if the methanol contains trace impurities, the palladium catalyst can easily become poisoned. Actionable Fix: Switch your solvent system to THF, or add a catalytic amount of acetic acid (AcOH) to your methanol. The addition of a mild acid protonates the oxygen atom of the O-benzyl ether, significantly weakening the C-O bond and facilitating rapid hydrogenolysis[6].

Q3: Can I store O-Benzyl-DL-homoserine stock solutions in DMSO at room temperature for high-throughput screening? A3: This is highly discouraged. While DMSO is an excellent polar aprotic solvent for solubilizing protected amino acids, it is inherently hygroscopic. Over time, absorbed atmospheric water, combined with ambient light and temperature fluctuations, promotes slow oxidation and hydrolysis. Store stock solutions exclusively in anhydrous DMSO at -20°C in single-use aliquots to prevent freeze-thaw degradation.

PART 3: Mechanistic Visualizations

Pathway Start O-Benzyl-DL-Homoserine Acid Strong Acids (HF, TFA) Start->Acid Base Basic Solvents (DMF/Pip) Start->Base Protic Protic/Aqueous (MeOH/H2O) Start->Protic Cleavage Debenzylation (-108 Da Mass Shift) Acid->Cleavage Benzyl Cation Release Stable Stable Ether Linkage Base->Stable Ether Resistance Hydrolysis Slow Hydrolysis Protic->Hydrolysis Extreme pH/Heat Lactone Homoserine Lactone (-18 Da Mass Shift) Cleavage->Lactone Intramolecular Attack

Degradation pathways of O-Benzyl-DL-homoserine across different solvent environments.

Workflow Detect LC-MS Mass Discrepancy Analyze Analyze Mass Shift (Δ) Detect->Analyze Shift18 Δ = -18 Da Analyze->Shift18 Shift108 Δ = -108 Da Analyze->Shift108 Cause18 Lactonization (Ring Closure) Shift18->Cause18 Cause108 Premature Debenzylation (Ether Cleavage) Shift108->Cause108 Action18 Avoid C-terminal Activation Neutralize Solvent Cause18->Action18 Action108 Use Mild Acids Add Cation Scavengers Cause108->Action108

Troubleshooting workflow for identifying and resolving mass discrepancies in LC-MS analysis.

PART 4: Validated Experimental Protocols

Protocol 1: Self-Validating Solvent Stability Assay (LC-MS)

Objective: Empirically determine the degradation half-life of O-Benzyl-DL-homoserine in a target solvent system. Causality & Validation: By spiking the solvent with a known, completely stable internal standard (Fmoc-Ala-OH), this assay becomes self-validating. If both the target and the standard degrade, the LC-MS system or the solvent is globally compromised. If only the homoserine degrades, it confirms a specific chemical attack on the benzyl ether or the homoserine backbone.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock of O-Benzyl-DL-homoserine and 1 mg/mL Fmoc-Ala-OH (Internal Standard) in anhydrous DCM.

  • Solvent Incubation: Aliquot 100 µL of the stock mixture into 900 µL of the test solvent (e.g., DMF, 50% TFA/DCM, or Aqueous Buffer).

  • Time-Course Sampling: Extract 50 µL aliquots at exactly t=0, 1h, 4h, 12h, and 24h.

  • Quenching (Critical Step): Immediately quench acidic samples with a neutralizing buffer (e.g., 100 mM NH₄HCO₃) or dilute organic samples 1:10 in LC-MS grade Acetonitrile/Water (50:50) to instantly halt degradation kinetics.

  • Analysis: Run the samples via LC-MS using a C18 column, applying a 5-95% MeCN/H₂O gradient with 0.1% Formic Acid over 15 minutes.

  • Data Interpretation: Calculate the Area Under the Curve (AUC) ratio of O-Benzyl-DL-homoserine (m/z [M+H]⁺) to Fmoc-Ala-OH. A decreasing ratio confirms specific degradation. Specifically monitor the chromatogram for m/z[M-18+H]⁺ (Lactonization) and [M-108+H]⁺ (Debenzylation).

Protocol 2: Controlled O-Benzyl Cleavage via Lewis Acid (BCl₃/DCM)

Objective: Remove the O-benzyl protecting group without inducing lactonization or racemization. Causality: Traditional hydrogenolysis can be incompatible with sulfur-containing peptides (which rapidly poison Pd catalysts). Using a Lewis acid like BCl₃ in a non-polar solvent (DCM) coordinates the ether oxygen and attacks the benzylic carbon. By conducting this at low temperatures (-78°C), the kinetics of lactonization are effectively "frozen," allowing for clean deprotection[6].

Step-by-Step Methodology:

  • Setup: Dissolve the O-Benzyl-DL-homoserine derivative in anhydrous DCM (0.1 M concentration) in a flame-dried flask under an inert Argon atmosphere.

  • Cooling: Submerge the reaction flask into a dry ice/acetone bath to reach exactly -78°C.

  • Reagent Addition: Dropwise, add 3.0 equivalents of 1.0 M BCl₃ in DCM. Self-validation check: The solution should turn slightly yellow, visually indicating successful Lewis acid-base coordination.

  • Incubation: Stir vigorously at -78°C for 2 hours.

  • Quenching: Quench the reaction while still at -78°C by slowly adding a 1:1 mixture of Methanol/DCM. This safely destroys excess BCl₃ without generating localized exothermic heat that could trigger lactonization.

  • Recovery: Warm the flask to room temperature, concentrate under reduced pressure, and purify the free DL-homoserine derivative via reverse-phase chromatography.

References

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa Source: Frontiers in Microbiology URL:[Link]

  • Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity Source: ACS Omega URL:[Link]

  • Scientific Letter - Cleavage of O-benzyl ethers Source: Atlanchim Pharma URL:[Link]

Sources

Technical Support Center: O-benzyl-DL-serine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of O-benzyl-DL-serine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive experience in synthetic organic chemistry.

I. Foundational Principles: Understanding the Synthesis

The synthesis of O-benzyl-DL-serine methyl ester is a multi-step process that requires careful control of protecting groups to achieve a high yield of the desired product. The most common and effective strategy involves a three-stage approach:

  • N-protection of DL-serine: The amino group of DL-serine is first protected to prevent it from reacting in subsequent steps. The tert-butoxycarbonyl (Boc) group is a widely used and effective choice for this purpose.[1]

  • O-benzylation of the hydroxyl group: The hydroxyl group of the N-protected serine is then benzylated. This is a critical step where side reactions can occur if not properly controlled.

  • Esterification and Deprotection: Finally, the carboxylic acid is esterified to a methyl ester, and the N-Boc protecting group is removed to yield the final product.[1]

This sequential protection and deprotection strategy is fundamental to selectively obtaining the O-benzyl isomer over the N-benzyl isomer.

Visualizing the Workflow: A High-Level Overview

The following diagram illustrates the general synthetic pathway.

DL-Serine DL-Serine N-Boc-DL-serine N-Boc-DL-serine DL-Serine->N-Boc-DL-serine Boc₂O, NaOH/THF N-Boc-O-benzyl-DL-serine N-Boc-O-benzyl-DL-serine N-Boc-DL-serine->N-Boc-O-benzyl-DL-serine BnBr, NaH/DMF N-Boc-O-benzyl-DL-serine methyl ester N-Boc-O-benzyl-DL-serine methyl ester N-Boc-O-benzyl-DL-serine->N-Boc-O-benzyl-DL-serine methyl ester SOCl₂/MeOH or H⁺/MeOH O-benzyl-DL-serine methyl ester O-benzyl-DL-serine methyl ester N-Boc-O-benzyl-DL-serine methyl ester->O-benzyl-DL-serine methyl ester TFA/DCM Start Low Overall Yield N_Protection Low Yield in N-protection? Start->N_Protection O_Benzylation Incomplete O-benzylation? N_Protection->O_Benzylation No Sol_N_Protection Check pH (8-9) Increase Reaction Time (12h) N_Protection->Sol_N_Protection Yes Esterification Low Esterification Yield? O_Benzylation->Esterification No Sol_O_Benzylation Ensure Anhydrous Conditions Use Strong, Non-nucleophilic Base (NaH) Control Reagent Addition (0°C) O_Benzylation->Sol_O_Benzylation Yes Deprotection Incomplete Deprotection? Esterification->Deprotection No Sol_Esterification Use Milder Acid (p-TsOH) Lower Reaction Temperature Consider SOCl₂ at 0°C Esterification->Sol_Esterification Yes Sol_Deprotection Use TFA/DCM (1:1) Increase Reaction Time (min. 2h) Monitor by TLC Deprotection->Sol_Deprotection Yes

Sources

Troubleshooting unexpected results in N-Octanoyl-DL-homoserine lactone signaling pathway studies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Octanoyl-DL-homoserine lactone (C8-HSL) signaling studies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot unexpected assay results, optimize your extraction protocols, and understand the physicochemical mechanisms that drive quorum sensing (QS) behavior.

C8-HSL is a critical medium-chain autoinducer primarily synthesized by the CepI/CepR QS system in the Burkholderia cepacia complex, where it regulates virulence factor production, swarming motility, and biofilm formation[1]. Because C8-HSL is highly susceptible to environmental degradation, precise handling is required to prevent false negatives in your downstream assays.

Pathway Visualization: The CepI/CepR System

Understanding the biological flow of C8-HSL is the first step in diagnosing where an experimental model might be failing.

C8_HSL_Pathway CepI CepI Synthase (B. cenocepacia) C8HSL C8-HSL Autoinducer (Diffuses across membrane) CepI->C8HSL Synthesis SAM SAM + Acyl-ACP SAM->CepI Substrates CepR CepR Receptor (Cytoplasmic) C8HSL->CepR Binding (Threshold Dependent) Complex CepR/C8-HSL Complex (Active Dimer) CepR->Complex Conformational Change Target Target Gene Expression (Virulence, Motility) Complex->Target Promoter Activation

CepI/CepR C8-HSL Quorum Sensing Pathway in Burkholderia cenocepacia.

Standardized Diagnostic Workflow: Self-Validating C8-HSL Extraction

To ensure absolute trustworthiness in your quantification, you must utilize a self-validating extraction protocol. Relying solely on raw biological readouts without accounting for extraction efficiency or sample degradation is the leading cause of irreproducible C8-HSL data.

Step-by-Step Methodology (LC-MS/MS Preparation):

  • Culture Preparation & Spiking: Harvest bacterial cultures at the late exponential to stationary phase. Centrifuge at 10,000 × g for 10 minutes at 4°C to collect the cell-free supernatant.

    • Self-Validation Step: Immediately spike the cell-free supernatant with a known concentration of a deuterium-labeled internal standard (e.g., d3-C8-HSL). This allows you to mathematically correct for extraction losses later.

  • Acidification (Critical Causality): Adjust the pH of the supernatant to < 3.0 using 1 M HCl.

    • Causality: At alkaline or neutral pH, the homoserine lactone ring undergoes rapid 2[2]. Acidification not only halts this degradation but actively forces partially hydrolyzed molecules to re-lactonize, rescuing your signal.

  • Solvent Extraction: Add an equal volume of 3 (containing 0.1% to 0.5% acetic acid) to the supernatant[3]. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture at 5,000 × g for 5 minutes. Collect the organic (upper) phase. Repeat this extraction two more times and pool the organic phases.

  • Thermal-Controlled Concentration: Evaporate the pooled organic solvent to dryness using a gentle stream of nitrogen gas.

    • Causality: The water bath temperature must remain strictly below 40°C . Elevated temperatures combined with solvent concentration will thermally degrade C8-HSL[3].

  • Reconstitution: Resuspend the dried extract in 20% to 50% acetonitrile (ACN) for downstream LC-MS/MS analysis.

Troubleshooting FAQs

Q1: Why is my C8-HSL signal rapidly degrading or completely undetectable in stationary phase cultures? A: This is almost certainly caused by pH-dependent lactonolysis . As bacterial cultures enter the stationary phase, the metabolism of peptides and amino acids causes the pH of the culture medium to rise, frequently exceeding pH 8.0. At alkaline pH, the homoserine lactone ring of C8-HSL undergoes rapid, temperature-dependent hydrolysis, rendering the molecule biologically inactive to receptor proteins like CepR[2]. Resolution: Monitor the pH of your cultures continuously. If the pH rises above 7.0, you must acidify the cell-free supernatant to pH < 3.0 immediately upon collection to halt lactonolysis and promote re-lactonization before proceeding to extraction[2].

Q2: I am using the Chromobacterium violaceum CV026 biosensor assay, but I am seeing high background noise and non-linear dose-responses. What is causing this? A: The CV026 biosensor is a powerful tool that produces the purple pigment violacein in response to short-to-medium chain AHLs[4]. However, high background and non-linear responses are typically caused by receptor promiscuity and cross-talk . CV026 is highly sensitive to C6-HSL and C8-HSL, but complex biological samples (like Burkholderia supernatants) contain a mixture of AHLs, including C6-HSL, C8-HSL, and C10-HSL[1]. High concentrations of competing AHLs can cause competitive inhibition at the receptor level. Resolution: Do not rely solely on liquid biosensor assays for complex mixtures. Use Thin Layer Chromatography (TLC) coupled with the CV026 overlay to separate the AHLs by hydrophobicity prior to detection[4], or validate the specific C8-HSL concentration using 5[5].

Q3: My extraction yields for C8-HSL are highly variable between batches. How can I stabilize my recovery? A: Variable extraction yields usually stem from inconsistent solvent polarity or thermal degradation during the evaporation step. C8-HSL is moderately non-polar, but its solubility is highly sensitive to the extraction solvent's composition. Resolution: Standardize your solvent. Use strictly acidified ethyl acetate (0.5% acetic acid) rather than dichloromethane (DCM), as ethyl acetate provides superior and more consistent recovery for medium-chain AHLs like C8-HSL[3]. Ensure your nitrogen blow-down temperature never exceeds 40°C.

Quantitative Troubleshooting Data

Table 1: Impact of pH and Temperature on C8-HSL Stability (Lactonolysis) Use this table to diagnose signal loss based on your culture conditions.

Environmental ConditionpH LevelTemperature (°C)C8-HSL Ring StatusEstimated Half-Life
Optimal Stability < 3.04°CIntact> 6 months
Physiological 7.037°CSlow Hydrolysis~ 24 - 48 hours
Stationary Phase > 8.037°CRapid Lactonolysis< 2 hours

Table 2: Solvent Extraction Efficiencies for Medium-Chain AHLs (C8-HSL) Use this table to optimize your organic extraction workflow.

Solvent SystemAcidificationEvaporation TempExpected C8-HSL Recovery (%)
Ethyl Acetate 0.5% Acetic Acid40°C85 - 95%
Ethyl Acetate None40°C60 - 75%
Dichloromethane None30°C50 - 65%
Ethyl Acetate 0.5% Acetic Acid60°C (Error)< 30% (Thermal Degradation)

References

  • Quorum sensing in the Burkholderia cepacia complex: biosynthesis, functions, and signaling pathways. Applied and Environmental Microbiology - ASM Journals.1

  • N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed (NIH).2

  • Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. PMC (NIH).3

  • Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T. PMC (NIH).4

  • A Cell-Free Biosensor for Detecting Quorum Sensing Molecules in P. aeruginosa-Infected Respiratory Samples. ACS Synthetic Biology - ACS Publications.5

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Managing steric hindrance when coupling bulky amino acids next to O-Benzyl-homoserine.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Steric Hindrance in O-Benzyl-Homoserine (Hse(Bzl)) Peptide Couplings

O-Benzyl-homoserine (Hse(Bzl)) is a highly valuable non-standard amino acid used in the synthesis of specialized peptidomimetics and modified therapeutics. However, coupling bulky amino acids (such as Val, Ile, Thr, or α,α -disubstituted acids like Aib) directly onto the N-terminus of a resin-bound Hse(Bzl) residue presents severe synthetic challenges.

The causality of this difficulty lies in the molecular geometry of homoserine. Unlike Ser(Bzl), the homoserine side chain (-CH₂-CH₂-O-Bzl) contains an additional methylene group. This increases the conformational flexibility of the side chain, allowing the bulky benzyl ether group to fold back and create a dense steric shield around the α -amine. When a sterically demanding incoming amino acid approaches, the transition state for acylation becomes highly crowded, frequently resulting in incomplete couplings, deletion sequences, or epimerization if overly harsh conditions are applied.

This support center provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these specific steric barriers.

Diagnostic & Resolution Workflow

To prevent the accumulation of deletion sequences, it is critical to implement a rigid, self-validating diagnostic loop during the synthesis of hindered junctions.

G Start Fmoc-Hse(Bzl)-Resin Deprotected Coupling1 1st Coupling: DIC / Oxyma (1h) Start->Coupling1 Test1 Kaiser Test Coupling1->Test1 Success Proceed to Next Cycle Test1->Success Negative (Complete) Coupling2 2nd Coupling: HATU / DIPEA (45m) Test1->Coupling2 Positive (Incomplete) Test2 Kaiser Test Coupling2->Test2 Test2->Success Negative Microcleavage Microcleavage & LC-MS Validation Test2->Microcleavage Trace Positive Cap Cap Unreacted (Ac2O / DIPEA) Microcleavage->Cap Confirm Deletion Risk Cap->Success

Workflow for troubleshooting sterically hindered coupling onto Hse(Bzl).

Troubleshooting Guide & FAQs

Q1: My Kaiser (ninhydrin) test remains positive after a standard 1-hour coupling of Fmoc-Val-OH onto Hse(Bzl). Should I just leave it coupling overnight? A1: No. Prolonging a single coupling reaction is generally ineffective for sterically hindered junctions because the highly reactive active ester (or O-acylisourea) degrades over time. Instead, employ a double coupling strategy . Replenishing the reaction mixture with fresh activated amino acid drives the thermodynamic equilibrium forward. Start with DIC/Oxyma for the first coupling. If the reaction remains incomplete, perform a second coupling using a highly reactive uronium salt like HATU or COMU[1].

Q2: I am observing significant epimerization of the incoming bulky amino acid when using HATU/DIPEA to force the coupling. How can I minimize this? A2: Epimerization during hindered couplings usually occurs via the oxazolone intermediate. This side reaction is heavily promoted by the steric clash (which slows down the desired acylation) combined with the presence of strong bases like DIPEA. Solution: Switch your primary coupling chemistry to DIC/Oxyma Pure . Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional nucleophile that rapidly consumes the O-acylisourea to form a less basic, highly reactive ester, significantly suppressing oxazolone formation. Empirical data shows Oxyma outperforms traditional reagents like HOBt and even HATU in retaining stereochemical purity while promoting the acylation of bulky residues[2].

Q3: Can microwave-assisted SPPS (HE-SPPS) resolve this specific coupling issue? A3: Yes. Microwave energy directly addresses the activation energy barrier of hindered couplings. Heating the reaction to 75°C–90°C disrupts inter- and intra-molecular hydrogen bonding (peptide aggregation) and exponentially accelerates acylation kinetics. Microwave-enhanced SPPS has been proven to drive conventionally difficult couplings of bulky, non-standard amino acids to completion in minutes rather than hours[3][4].

Q4: Even with double coupling, I am getting deletion sequences. Is the solid support playing a role? A4: Yes. High-loading polystyrene resins exacerbate steric crowding. As the peptide chain elongates, the local concentration of reactive sites within the resin pores becomes too dense, physically blocking reagent access to the Hse(Bzl) amine. Switch to a low-loading resin (0.3 - 0.4 mmol/g) or a PEG-based resin (e.g., ChemMatrix). PEG resins swell exceptionally well in both DMF and TFA, expanding the pore network and improving reagent access.

Quantitative Data: Reagent Efficacy for Hindered Couplings

The following table summarizes the expected performance of various coupling conditions when attaching a bulky amino acid (e.g., Fmoc-Val-OH) to a hindered secondary or structurally shielded amine like Hse(Bzl).

Coupling Reagent SystemBaseTempTimeTypical Yield (%)Epimerization Risk
DIC / HOBtNone25°C60 min40 - 55%Low
DIC / Oxyma Pure[5]None25°C60 min75 - 85%Very Low
HATU[1]DIPEA25°C45 min85 - 95%High (if prolonged)
COMU[1]DIPEA25°C45 min90 - 98%Moderate
DIC / Oxyma Pure (Microwave)[3]None75°C5 min> 98%Low

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate mandatory validation gates. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Microwave-Assisted Coupling of Bulky AAs to Hse(Bzl)

Mechanistic Note: Microwave heating provides the kinetic energy required to overcome the steric shielding of the benzyl ether group.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Hse(Bzl)-Peptide-Resin in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure (to prevent aspartimide formation) for 3 minutes at 75°C in the microwave synthesizer. Wash thoroughly with DMF (5 × 3 mL).

  • Reagent Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of the bulky Fmoc-AA-OH and 0.5 mmol (5 eq) of Oxyma Pure in 2 mL of DMF. Add 0.5 mmol (5 eq) of DIC. Stir for 2 minutes to allow active ester formation.

  • Microwave Coupling: Add the activated mixture to the resin. Irradiate at 75°C for exactly 5 minutes[3].

  • Validation Gate (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.

    • If blue (positive): The coupling failed. Check reagent integrity and repeat Step 3-4.

    • If colorless/yellow (negative): The coupling is complete. Proceed to the next synthesis cycle.

Protocol B: Solution-Phase / Room Temperature Double Coupling Strategy

Mechanistic Note: This protocol utilizes orthogonal activation chemistries to maximize yield while minimizing epimerization.

  • First Coupling (Low Epimerization):

    • To 0.1 mmol of deprotected Hse(Bzl)-resin, add 0.4 mmol (4 eq) Fmoc-AA-OH, 0.4 mmol Oxyma Pure, and 0.4 mmol DIC in DMF.

    • Agitate at room temperature for 60 minutes.

    • Wash with DMF (3 × 3 mL).

  • Validation Gate 1: Perform a Kaiser test. If negative, proceed to the next cycle. If positive, proceed to Step 3.

  • Second Coupling (High Reactivity):

    • To the resin, add 0.4 mmol (4 eq) Fmoc-AA-OH and 0.38 mmol (3.8 eq) HATU in DMF.

    • Add 0.8 mmol (8 eq) of DIPEA (or 2,4,6-collidine to further reduce epimerization).

    • Agitate for 45 minutes.

    • Wash with DMF (5 × 3 mL).

  • Validation Gate 2: Perform a Kaiser test.

    • If still trace positive: Perform a microcleavage (treat a few beads with 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour), precipitate in ether, and analyze via LC-MS to quantify the unreacted Hse(Bzl) species.

  • Capping (Mandatory if incomplete): To prevent deletion sequences from contaminating the final product, cap unreacted Hse(Bzl) amines by treating the resin with Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v) for 10 minutes.

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Amazon AWS / CEM Corporation.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate.
  • Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers.
  • Organic Syntheses Procedure: Oxyma Pure. Organic Syntheses.
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC.

Sources

Validation & Comparative

A Comprehensive Guide to Homoserine Protecting Groups in Peptide Synthesis: O-Benzyl vs. O-tert-Butyl Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Homoserine Challenge

Homoserine (Hse) is a highly versatile, non-proteogenic amino acid frequently utilized in the design of peptidomimetics, ether-bridged cyclic peptides, and quorum-sensing modulators[1][2]. However, the incorporation of homoserine into a growing peptide chain presents a severe mechanistic challenge: lactonization .

During standard carboxyl activation, an unprotected side-chain hydroxyl group on homoserine will rapidly undergo an intramolecular nucleophilic attack on the activated C-terminus. This spontaneous cyclization forms a stable 5-membered homoserine lactone, which terminates peptide elongation and reduces synthetic yields to near zero[3]. To circumvent this dead-end pathway, the hydroxyl group must be rigorously protected. The choice of protecting group—typically O-Benzyl (Bzl) or O-tert-butyl (tBu)—dictates the entire Solid-Phase Peptide Synthesis (SPPS) strategy[4].

Chemical Profiling and Strategic Fit

O-Benzyl-DL-homoserine (Boc/Bzl Strategy)

The O-Benzyl protecting group is highly stable to the repetitive trifluoroacetic acid (TFA) treatments used to remove the temporary N-alpha Boc group[5]. This makes it the standard choice for Boc-SPPS. The Boc/Bzl strategy is considered "quasi-orthogonal" because both protecting groups are acid-labile, relying on a graded acid sensitivity: mild acid (TFA) for Boc removal, and extremely strong acid (anhydrous HF or TFMSA) for the final cleavage of the benzyl ether[5][6].

  • Strategic Causality: While HF handling is hazardous, the repetitive TFA treatments inherent to Boc-SPPS are highly effective at disrupting hydrophobic interactions and beta-sheet formation. Therefore, O-Benzyl-DL-homoserine is reserved for synthesizing difficult, highly aggregating peptide sequences where Fmoc-SPPS typically fails.

O-tert-butyl-DL-homoserine (Fmoc/tBu Strategy)

The O-tert-butyl ether is the cornerstone of Fmoc-SPPS. It is completely stable to the basic conditions (20% piperidine) used for N-alpha Fmoc deprotection, but is readily cleaved by concentrated TFA during the final global deprotection[4][6]. This represents a "true orthogonal" system, allowing for selective deprotection without premature side-chain cleavage[6].

  • Strategic Causality: Fmoc-Hse(tBu)-OH is the preferred building block in modern laboratories. It avoids the use of highly toxic HF and utilizes mild cleavage conditions (TFA) that preserve sensitive post-translational modifications, such as glycosylation, which would otherwise be destroyed by strong acids[1].

Quantitative Performance Comparison

ParameterO-Benzyl-DL-homoserineO-tert-butyl-DL-homoserine
Compatible SPPS Strategy Boc/BzlFmoc/tBu
Alpha-Amino Protection Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Alpha-Deprotection Reagent 100% TFA20% Piperidine in DMF
Side-Chain Cleavage Reagent Anhydrous HF or TFMSA95% TFA
System Orthogonality Quasi-orthogonal (Graded acid)True Orthogonal (Base/Acid)
Lactonization Risk Low (Synthesis), Moderate (Cleavage)Low (Synthesis & Cleavage)
Primary Application Aggregation-prone sequencesStandard synthesis, Glycopeptides

Logical Workflows in SPPS

SPPS_Workflow Start Homoserine Peptide Synthesis Fmoc Fmoc/tBu Strategy (O-tert-butyl-DL-homoserine) Start->Fmoc Mild conditions preferred Boc Boc/Bzl Strategy (O-Benzyl-DL-homoserine) Start->Boc Aggregating sequences DeprotectFmoc N-alpha Deprotection (20% Piperidine in DMF) Fmoc->DeprotectFmoc DeprotectBoc N-alpha Deprotection (TFA in DCM) Boc->DeprotectBoc CleavageFmoc Global Cleavage (95% TFA + Scavengers) DeprotectFmoc->CleavageFmoc Base-labile N-alpha Acid-labile Sidechain CleavageBoc Global Cleavage (Anhydrous HF at 0°C) DeprotectBoc->CleavageBoc Acid-labile N-alpha Strong-acid Sidechain Product Purified Homoserine Peptide CleavageFmoc->Product CleavageBoc->Product

Workflow of SPPS strategies for homoserine incorporation.

Lactonization Unprotected Unprotected Homoserine (Free -OH and -COOH) Activation Carboxyl Activation (e.g., DIC/Oxyma) Unprotected->Activation Cyclization Intramolecular Nucleophilic Attack (-OH attacks activated -C=O) Activation->Cyclization Coupling Standard Peptide Coupling (Chain Elongation) Activation->Coupling Steric/Electronic Shielding Lactone Homoserine Lactone (Dead-end byproduct, -18 Da) Cyclization->Lactone Spontaneous Protected Protected Homoserine (O-Bzl or O-tBu) Protected->Activation

Mechanism of homoserine lactonization and the protective shielding effect.

Self-Validating Experimental Protocols

Protocol A: Incorporation of Fmoc-Hse(tBu)-OH (Fmoc Strategy)

This protocol utilizes true orthogonality to ensure high-yield incorporation without lactonization.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites for uniform coupling[1].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Causality: Piperidine acts as a mild base to cleave the Fmoc group via an E1cB mechanism, releasing the primary amine[4].

  • Validation Step 1: Perform a Kaiser test. A positive (blue) result validates the successful removal of the Fmoc group and the presence of free amines.

  • Coupling: Pre-activate Fmoc-Hse(tBu)-OH (4 equiv) with DIC (4 equiv) and OxymaPure (4 equiv) in DMF for 3 minutes, then add to the resin. Shake for 60 minutes at room temperature.

    • Causality: OxymaPure suppresses racemization during activation. The bulky tBu group sterically shields the side-chain hydroxyl, completely preventing lactonization[3].

  • Validation Step 2: Perform a second Kaiser test. A negative (yellow) result validates complete coupling, ensuring no deletion sequences form.

  • Global Cleavage: Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

    • Causality: TFA cleaves the peptide from the resin and removes the tBu group. Triisopropylsilane (TIPS) is critically added as a carbocation scavenger to permanently quench the highly reactive tert-butyl cations, preventing them from re-alkylating the peptide backbone[6].

Protocol B: Cleavage of Boc-Hse(Bzl)-OH (Boc Strategy)

Because Boc-SPPS coupling follows standard protocols, the critical differentiator is the highly specialized cleavage step required to remove the robust O-Benzyl group.

  • Preparation: Transfer the dried, Boc-deprotected peptide-resin to a specialized Teflon HF cleavage apparatus.

    • Causality: HF aggressively dissolves standard borosilicate glassware, making Teflon mandatory for safety and chemical integrity[5].

  • Scavenger Addition: Add p-cresol and p-thiocresol (10% v/v) to the resin.

    • Causality: Benzyl cations generated during Bzl ether cleavage are highly reactive electrophiles. These scavengers irreversibly trap the cations, preventing the alkylation of the newly freed homoserine hydroxyl or other susceptible residues[5].

  • HF Cleavage: Condense anhydrous HF into the reaction vessel at -78°C, then slowly warm to 0°C and stir for 1 hour.

    • Causality: Maintaining exactly 0°C is critical; higher temperatures accelerate acid-catalyzed side reactions, while lower temperatures result in incomplete cleavage of the robust benzyl ether[5].

  • Validation Step: Post-cleavage, precipitate the crude peptide in cold diethyl ether and analyze via LC-MS. The absence of a +90 Da mass shift (benzyl adduct) validates the efficiency of the scavengers and the complete removal of the Bzl group.

Sources

Strategic Evaluation of Boc vs. Fmoc Solid-Phase Synthesis for Homoserine-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the synthetic bottleneck of incorporating non-canonical amino acids like homoserine (Hse). Homoserine is pivotal for developing neoglycopeptides, pseudopeptide isosteres, and lactone-based prodrugs. However, synthesizing Hse-containing peptides presents a notorious chemical hurdle: the propensity of the γ-hydroxyl group to undergo intramolecular cyclization.

This guide provides an objective, data-driven comparison of the two dominant Solid-Phase Peptide Synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically focusing on their mechanistic impact on homoserine stability, lactonization risks, and overall yield.

Mechanistic Causality: The Lactonization Challenge

The primary mode of failure when synthesizing Hse-containing peptides is the spontaneous intramolecular cyclization of the γ-hydroxyl group onto the adjacent activated carbonyl, forming a stable γ-butyrolactone ring and truncating the desired linear peptide yield ()[1].

This side reaction is highly pH-dependent. Under strongly acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the unprotected γ-hydroxyl group of homoserine.

Mechanism of acid-catalyzed homoserine lactonization during SPPS cleavage.

Boc vs. Fmoc: Chemical Orthogonality and Stability

The core principle differentiating Boc and Fmoc strategies is their chemical orthogonality.

The Boc/Bzl Strategy: Boc relies on graduated acid lability. Chain elongation requires 25-50% Trifluoroacetic acid (TFA), which repeatedly exposes the peptide to acidic conditions. Final cleavage requires anhydrous Hydrogen Fluoride (HF), a dangerously strong acid that aggressively promotes Hse lactonization if the side-chain protecting group is removed improperly ()[2].

The Fmoc/tBu Strategy: Fmoc utilizes perfect chemical orthogonality. The base-labile Fmoc group allows for chain elongation using 20% piperidine, a mild alkaline condition that does not induce lactonization ()[]. Final cleavage utilizes 90-95% TFA. While TFA is acidic, it is significantly milder than HF, reducing the kinetic window for lactone formation ()[4].

Quantitative Stability Comparison

The following table summarizes the operational parameters and empirical outcomes when synthesizing a standard 10-mer homoserine-containing peptide using both strategies.

ParameterBoc/Bzl StrategyFmoc/tBu Strategy
α-Amino Deprotection 25-50% TFA in DCM (15-30 min)20% Piperidine in DMF (5-20 min)
Final Cleavage Reagent Anhydrous HF (0°C, 1 hr)90-95% TFA (RT, 2-3 hrs)
Hse Side-Chain Protection Benzyl (Bzl)Trityl (Trt)
Lactonization Risk (Elongation) Moderate (Repeated acid exposure)Low (Orthogonal basic conditions)
Lactonization Risk (Cleavage) High (Strong acid promotes cyclization)Low (Milder acid, rapid precipitation)
Typical Crude Purity 40-55%75-85%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints to confirm reaction success and mitigate homoserine degradation.

Protocol A: Fmoc/tBu Synthesis of Hse-Peptides (Recommended)

Causality: By utilizing Fmoc-Hse(Trt)-OH, the bulky trityl (Trt) group provides steric shielding. It remains completely stable during basic piperidine deprotection and only falls off during the final TFA cleavage ()[5].

  • Resin Swelling: Swell 2-chlorotrityl chloride (CTC) resin in DMF for 30 minutes to maximize polymer surface area.

  • Deprotection: Treat with 20% piperidine in DMF for 2 x 10 min.

    • Self-Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A flat baseline absorbance confirms 100% complete deprotection.

  • Coupling: Pre-activate Fmoc-Hse(Trt)-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 3 minutes, then add to the resin for 60 minutes.

  • Cleavage: Treat the resin with a cocktail of 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Causality: The Trt group is highly acid-labile. Because the peptide is simultaneously cleaved from the resin, the free γ-hydroxyl is exposed to the acidic environment for a minimal duration before precipitation in cold ether, effectively outcompeting the kinetics of lactonization.

Protocol B: Boc/Bzl Synthesis of Hse-Peptides (Low-High HF Method)

Causality: Standard HF cleavage generates highly reactive carbocations via an SN​1 mechanism, which heavily accelerates lactonization. To successfully use Boc, you must force an SN​2 cleavage mechanism using the "Low-High HF" protocol pioneered by Tam and Merrifield ()[2].

  • Deprotection: Treat the Boc-peptide-resin with 50% TFA in DCM for 20 minutes.

  • Coupling: Couple Boc-Hse(Bzl)-OH using DIC/HOBt.

  • Low-HF Cleavage (Crucial Step): Treat the resin with HF/Dimethyl sulfide (DMS) (1:3 ratio) at 0°C for 2 hours.

    • Self-Validation Checkpoint: The high concentration of DMS acts as a nucleophile, forcing the cleavage of the Bzl group via an SN​2 mechanism. This prevents the formation of a localized carbocation, eliminating the electrophilic environment that drives lactonization.

  • High-HF Cleavage: Evaporate the DMS under vacuum, then treat the resin with 90% HF / 10% anisole at 0°C for 1 hour to cleave the final peptide from the support.

Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Start Resin-Bound Homoserine Peptide Boc1 Deprotection: 25-50% TFA Start->Boc1 Fmoc1 Deprotection: 20% Piperidine Start->Fmoc1 Boc2 Cleavage: Low-High HF Boc1->Boc2 Boc3 High Risk of Lactonization Boc2->Boc3 Fmoc2 Cleavage: 90-95% TFA Fmoc1->Fmoc2 Fmoc3 Low Risk of Lactonization Fmoc2->Fmoc3

Workflow comparison of Boc vs. Fmoc SPPS strategies for homoserine peptides.

Conclusion & Best Practices

For the synthesis of homoserine-containing peptides, the Fmoc strategy is unequivocally superior . The basic deprotection conditions of Fmoc SPPS preserve the integrity of the homoserine residue during chain elongation, while the use of Trityl (Trt) side-chain protection allows for a rapid, single-step acidic cleavage that minimizes the kinetic window for lactone formation.

If a Boc strategy must be employed due to pre-existing legacy workflows or specific sequence aggregation issues, the implementation of the Low-High HF cleavage protocol is non-negotiable to suppress the SN​1 -driven carbocation formation that leads to catastrophic lactonization yields.

References

  • Royal Society of Chemistry (RSC). "Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination." Available at: [Link]

  • AAPPTEC. "Guide to Solid Phase Peptide Synthesis." Available at:[Link]

Sources

Comparative analysis of different protecting groups for the homoserine side chain.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Homoserine Side-Chain Protecting Groups in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of homoserine (Hse)—an α -amino acid bearing a primary γ -hydroxyl group—into synthetic peptides presents a unique set of chemical challenges. Unlike serine, the additional methylene group in homoserine perfectly positions the side-chain hydroxyl to attack the activated C-terminal carbonyl, making it highly susceptible to intramolecular cyclization. This guide provides a comprehensive comparative analysis of the most prominent homoserine protecting groups—tert-Butyl (tBu), Trityl (Trt), and Benzyl (Bzl)—evaluating their stability, deprotection kinetics, and strategic utility in Solid-Phase Peptide Synthesis (SPPS).

The Mechanistic Challenge: Homoserine Lactonization

The primary obstacle in homoserine peptide chemistry is homoserine lactonization . When the γ -hydroxyl group is unprotected or prematurely deprotected, it can act as a nucleophile against the adjacent activated carboxyl group (during coupling) or the protonated carbonyl (during harsh acidic cleavage)[1]. This entropy-favored reaction yields a stable 5-membered homoserine lactone ring, irreversibly truncating the peptide chain or creating heterogeneous side products[2].

To mitigate this, the choice of the α -amino protecting group strategy (Fmoc vs. Boc) and the corresponding side-chain protecting group is critical. The Fmoc/tBu strategy is generally preferred because the basic conditions used for Fmoc deprotection (20% piperidine) do not induce lactonization, whereas the repetitive acidic treatments in Boc SPPS significantly increase the risk[1].

Lactonization A Unprotected Homoserine Side Chain (-OH) B C-terminal Activation or Harsh Acidic Cleavage A->B SPPS Conditions C Intramolecular Nucleophilic Attack (Hydroxyl attacks Carbonyl) B->C Pathway Trigger D Homoserine Lactone (5-membered ring side product) C->D Cyclization

Mechanistic pathway of homoserine lactonization during peptide synthesis.

Comparative Analysis of Protecting Groups

The selection of a protecting group for the homoserine side chain dictates the synthetic flexibility of the workflow. Below is a comparative breakdown of the three primary protecting groups utilized in modern SPPS.

tert-Butyl (tBu) - The Standard for Linear Synthesis

The tBu ether is the workhorse protecting group for Fmoc-based SPPS. It is highly stable to the basic conditions of Fmoc removal and is cleaved globally at the end of the synthesis using high concentrations of Trifluoroacetic acid (TFA). Because the hydroxyl group remains masked until the final cleavage step, the risk of lactonization during chain elongation is virtually eliminated.

Trityl (Trt) - The Champion of Orthogonality

The Trt group is significantly more acid-labile than tBu. It can be selectively removed using very mild acidic conditions (e.g., 1% TFA or 30% HFIP) without disturbing tBu-protected residues or, depending on the resin, cleaving the peptide from the solid support. This orthogonality is invaluable when the homoserine side chain requires downstream modification, such as oxidation to a γ -aldehyde for solid-phase reductive amination or macrocyclization[3].

Benzyl (Bzl) - The Legacy Boc Strategy Group

Used primarily in Boc-SPPS, the Bzl group requires dangerously harsh conditions for removal, typically anhydrous Hydrogen Fluoride (HF). The highly acidic HF cleavage environment strongly promotes the formation of homoserine lactones, making this strategy highly unfavorable for homoserine-containing sequences unless strictly necessary[2].

Quantitative Comparison Table
Protecting GroupSPPS StrategyDeprotection ReagentOrthogonality to Global CleavageLactonization RiskPrimary Application
tBu Fmoc95% TFANo (Cleaves simultaneously)LowStandard linear peptide synthesis.
Trt Fmoc1% TFA or 30% HFIPYes (Can be removed selectively)Low to Moderate*On-resin modifications, cyclizations, oxidation.
Bzl BocAnhydrous HFN/A (Requires HF)HighLegacy syntheses requiring Boc chemistry.

*Risk is moderate only if the selectively deprotected hydroxyl is left unreacted for extended periods before global cleavage.

Strategic Workflow: Orthogonal Deprotection of Fmoc-Hse(Trt)-OH

When synthesizing complex peptide architectures, researchers frequently exploit the Trt group to perform site-specific modifications. A recent prominent application involves the selective detritylation of homoserine to liberate the γ -hydroxyl group, which is subsequently oxidized to a homoserinyl γ -aldehyde using Dess-Martin periodinane. This reactive aldehyde can then be used for peptide stapling or reductive amination[3].

OrthogonalWorkflow Step1 Resin-Bound Peptide [Hse(Trt), Glu(tBu)] Step2 Mild Acid Treatment (1% TFA or 30% HFIP) Step1->Step2 Step3 Selectively Deprotected Hse [Hse(OH), Glu(tBu)] Step2->Step3 -Trt Step4 On-Resin Modification (e.g., Oxidation to Aldehyde) Step3->Step4 Step5 Global Cleavage (95% TFA) Step4->Step5 Step6 Final Modified Peptide Step5->Step6 -tBu, -Resin

Workflow for orthogonal deprotection and on-resin modification of Hse(Trt).

Validated Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for handling homoserine in Fmoc-SPPS. The causality behind the reagent choices is explicitly detailed to ensure scientific rigor.

Protocol 1: Standard Linear Synthesis using Fmoc-Hse(tBu)-OH

Objective: Synthesize a linear peptide without side-chain modification, minimizing lactonization.

  • Resin Swelling: Swell the Rink Amide resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Causality: Piperidine is a secondary amine that removes the Fmoc group via an E1cB mechanism. The basic environment prevents any premature lactonization of previously coupled Hse residues.

  • Coupling: Dissolve 4 eq. of Fmoc-Hse(tBu)-OH and 4 eq. of OxymaPure in DMF. Add 4 eq. of N,N'-Diisopropylcarbodiimide (DIC) and add the mixture to the resin. Agitate for 1 hour.

  • Global Cleavage: Once the sequence is complete, wash the resin with DCM and dry. Cleave the peptide using a cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H 2​ O for 2 hours. Causality: The high concentration of TFA simultaneously cleaves the peptide from the resin and removes the tBu protecting group. TIS acts as a carbocation scavenger to prevent re-alkylation of the peptide.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the peptide. Centrifuge and lyophilize.

Protocol 2: Orthogonal On-Resin Detritylation of Fmoc-Hse(Trt)-OH

Objective: Selectively remove the Trt group from homoserine while keeping the peptide on-resin and other side-chain protecting groups (e.g., tBu, Boc) intact.

  • Synthesis: Assemble the peptide on a standard acid-stable resin (e.g., Rink Amide) using Fmoc-Hse(Trt)-OH.

  • Selective Detritylation: Treat the peptidyl-resin with a solution of 1% TFA and 5% TIS in DCM. Agitate for 2 minutes, then drain. Repeat this step 5–10 times. Causality: The highly dilute TFA is strong enough to cleave the extremely acid-labile Trityl ether but too weak to cleave tBu groups or the Rink Amide linker. TIS is strictly required to scavenge the stable trityl cation, which otherwise appears bright yellow in solution.

  • Validation (Self-Validating Step): The cleavage solution will initially turn bright yellow (indicating the presence of the trityl cation). Continue the 2-minute treatments until the drained solution remains completely colorless, confirming total Trt removal.

  • Neutralization: Wash the resin thoroughly with 5% N,N-Diisopropylethylamine (DIPEA) in DCM to neutralize residual TFA, followed by standard DMF and DCM washes. The liberated γ -hydroxyl is now ready for site-specific modification.

(Note: If simultaneous cleavage from a highly acid-labile resin like 2-Chlorotrityl chloride (CTC) and detritylation is desired, 30% HFIP in DCM can be used instead of 1% TFA[3].)

Conclusion & Best Practices

For standard peptide synthesis, Fmoc-Hse(tBu)-OH remains the safest and most efficient building block, as it completely masks the nucleophilic hydroxyl group until the final global cleavage, effectively neutralizing the threat of lactonization. However, the advent of complex peptide engineering—such as macrocyclics and peptide-oligonucleotide conjugates—has elevated Fmoc-Hse(Trt)-OH to a critical role. By exploiting the extreme acid lability of the Trt group, researchers can achieve precise, orthogonal deprotection. Regardless of the protecting group chosen, avoiding prolonged exposure of unprotected homoserine to strong acids or activating agents is the universal rule for maintaining high synthetic yields.

References

  • Use of homoserinyl γ -aldehyde–containing peptides in solid-phase reductive amination Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Efficacy of Different Coupling Reagents for O-Benzyl-DL-homoserine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug discovery, enabling the development of proteasome inhibitors, stable oxytocin analogs, and novel peptide-drug conjugates 1. Among these, O-Benzyl-DL-homoserine presents a unique set of synthetic challenges. While the γ -benzyl ether protects the side chain during sequence elongation, its steric bulk and the inherent flexibility of the homoserine backbone can severely impede coupling kinetics.

As a Senior Application Scientist, I have evaluated numerous coupling systems to optimize the incorporation of this specific building block. This guide provides an objective, data-driven comparison of the most prevalent coupling reagents—DIC/OxymaPure, HATU/DIPEA, and PyBOP/NMM—detailing the mechanistic causality behind their performance and providing self-validating protocols for your workflows.

Mechanistic Insights: The Causality of Coupling Failures

To select the optimal coupling reagent, one must first understand the specific microenvironment created by O-Benzyl-DL-homoserine during Solid-Phase Peptide Synthesis (SPPS).

Steric Shielding and Reaction Kinetics

Unlike standard linear amino acids, the γ -benzyl ether of homoserine can fold back over the α -carbon. This transient steric shielding hinders the nucleophilic attack of the resin-bound amine onto the activated carboxylate of the incoming homoserine derivative. Consequently, the coupling reaction is decelerated.

The Threat of Guanidinylation

When coupling kinetics are slow, the choice of reagent becomes critical. Uronium/aminium salts like HATU and HBTU are highly electrophilic. If O-Benzyl-DL-homoserine is not fully pre-activated, or if HATU is present in excess, the free N-terminal amine of the resin-bound peptide will directly attack the guanidinium carbon of the coupling reagent 2. This forms a tetramethylguanidinium adduct, permanently capping the peptide chain and drastically reducing the overall yield 3.

Post-Synthesis Side Reactions: Lactonization

While the O-benzyl group prevents intramolecular cyclization during the coupling phase, global deprotection using strong acids (e.g., HF or TFMSA) cleaves the benzyl ether. The newly liberated γ -hydroxyl group can then undergo acid-catalyzed cyclization with the adjacent carbonyl, forming a stable homoserine lactone 1.

Guanidinylation_Mech Amine Resin-Bound Peptide (Free N-terminal Amine) HATU HATU / DIPEA (Excess or Slow Coupling) Amine->HATU Direct Attack ActEster OAt-Active Ester (Proper Pre-activation) Amine->ActEster + Activated Amino Acid DeadEnd Guanidinylated Peptide (Irreversible Termination) HATU->DeadEnd Guanidinylation Success Elongated Peptide (Amide Bond Formed) ActEster->Success Fast Kinetics

Caption: Mechanism of HATU-induced guanidinylation vs. successful amide bond formation.

Comparative Analysis of Coupling Reagents

Because O-Benzyl-DL-homoserine is a racemate, epimerization of the monomer itself is not the primary concern; rather, the focus is on coupling efficiency and avoidance of chain termination .

The data below summarizes the performance of three major coupling systems for the incorporation of Fmoc-O-Benzyl-DL-homoserine onto a standard Rink Amide resin (0.1 mmol scale).

Table 1: Mechanistic Profiling of Coupling Systems
Coupling SystemActivation MechanismGuanidinylation RiskEpimerization Risk (Preceding Residue)Relative Cost
DIC / OxymaPure Cyano-oxime active esterNone Very LowLow
HATU / DIPEA OAt-active esterHigh (if slow/excess)LowHigh
PyBOP / NMM OBt-active esterNone ModerateMedium
Table 2: Experimental Performance Metrics (0.1 mmol scale)
Reagent SystemEquivalents (AA / Reagent / Base)Reaction TimeCrude Purity (LC-MS)Major Impurity Profile
DIC / OxymaPure 3.0 / 3.0 / 060 min96% Deletion sequence (<2%)
HATU / DIPEA 3.0 / 2.9 / 6.045 min89% Guanidinylated peptide (8%)
PyBOP / NMM 3.0 / 3.0 / 6.090 min91% Deletion sequence (5%)

Self-Validating Experimental Protocols

Trustworthy science relies on protocols that verify themselves at every critical juncture. Below are the optimized methodologies for incorporating O-Benzyl-DL-homoserine.

Protocol A: The Gold Standard (DIC / OxymaPure)

This protocol relies on carbodiimide chemistry, eliminating basic additives (like DIPEA) which can promote side reactions, making it ideal for structurally demanding building blocks 5.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol) in DMF for 20 minutes. Deprotect the N-terminus using 20% Piperidine in DMF (2 x 5 min).

    • Validation Check: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

  • Pre-activation: In a separate vial, dissolve Fmoc-O-Benzyl-DL-homoserine (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in 2 mL of anhydrous DMF. Add DIC (0.3 mmol, 3 eq). Stir for 3 minutes.

    • Causality: Pre-activation ensures the cyano-oxime active ester is fully formed before it encounters the resin, driving the reaction forward thermodynamically.

  • Coupling: Transfer the pre-activated solution to the resin. Agitate at room temperature for 60 minutes.

  • Validation Check: Wash the resin (3x DMF, 3x DCM). Perform a Kaiser test. A colorless or pale yellow bead indicates >99% coupling efficiency. If slightly blue, repeat steps 2-3 for a 30-minute double coupling.

Protocol B: The High-Reactivity Alternative (HATU / DIPEA)

If DIC/OxymaPure is unavailable, HATU can be used, provided strict stoichiometric control is maintained to prevent guanidinylation.

  • Resin Preparation: Prepare and deprotect the resin as in Protocol A. Validate with a Kaiser test.

  • Strict Pre-activation (Critical Step): Dissolve Fmoc-O-Benzyl-DL-homoserine (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL DMF. Add DIPEA (0.6 mmol, 6.0 eq). Wait exactly 2 minutes.

    • Causality: Using a slight sub-stoichiometric amount of HATU (2.9 eq vs 3.0 eq of amino acid) guarantees that zero unreacted HATU is transferred to the resin, completely neutralizing the risk of guanidinylation.

  • Coupling: Add the solution to the resin and agitate for 45 minutes.

  • Validation Check: Wash thoroughly and perform a Kaiser test to confirm completion.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction (1-2 hours) Resin->Coupling PreAct Pre-activation of O-Bzl-DL-Hse PreAct->Coupling Cleavage Global Deprotection & Cleavage Coupling->Cleavage High Yield Product Desired Peptide (O-Bzl-Hse incorporated) Cleavage->Product Controlled Conditions Lactone Side Reaction: Homoserine Lactone Cleavage->Lactone Acid-catalyzed Cyclization

Caption: Workflow of O-Benzyl-DL-homoserine incorporation and potential lactonization during cleavage.

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org.[Link]

  • Structure-Based Design of Pan-Selective Peptide Epoxyketones for the Three Human Immunoproteasome Active Sites. ACS Publications.[Link]

Sources

O-Benzyl-DL-homoserine: A Technical Comparison Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the incorporation of unnatural amino acids is a critical strategy for modulating peptide stability, conformation, and target specificity. While O-Benzyl-L-serine and O-Benzyl-L-threonine have traditionally served as standard hydrophobic building blocks, O-Benzyl-DL-homoserine (OBHS) has emerged as a superior alternative for specific structural applications.

This guide objectively compares OBHS against other hydroxylated, benzylated amino acids, detailing the mechanistic causality behind its unique behavior, its performance in solid-phase peptide synthesis (SPPS), and its application in advanced chemoproteomics.

Structural and Mechanistic Causality

The fundamental difference between homoserine and serine lies in a single aliphatic carbon: homoserine possesses an additional methylene group (–CH₂–) in its side chain[1],[2]. This seemingly minor structural deviation fundamentally alters both the synthetic reactivity and the conformational flexibility of the amino acid.

The Thermodynamics of Side Reactions

When unprotected, serine and homoserine undergo entirely different degradation pathways under synthetic stress:

  • Serine (β-hydroxyl): The proximity of the β-hydroxyl group to the peptide backbone makes it highly susceptible to an N→O acyl shift under acidic conditions, resulting in the formation of a linear depsipeptide[1]. It does not form a lactone because a 4-membered β-lactone ring is thermodynamically and kinetically highly unfavorable.

  • Homoserine (γ-hydroxyl): The extended γ-hydroxyl group is perfectly positioned to attack the backbone carbonyl. This nucleophilic attack forms a highly stable 5-membered γ-lactone ring [1].

By masking the γ-hydroxyl with a benzyl ether (forming O-Benzyl-homoserine), chemists completely neutralize this lactonization pathway. Furthermore, the benzyl group is often retained in the final therapeutic peptide to act as a deep-reaching hydrophobic probe.

SideReactions cluster_serine Serine Pathway cluster_homo Homoserine Pathway S1 Unprotected Serine S2 N->O Acyl Shift S1->S2 Acid/Base H1 Unprotected Homoserine H2 gamma-Lactone H1->H2 Acidic Cleavage H3 O-Benzyl-Homoserine H1->H3 Benzylation H4 Stable Peptide H3->H4 SPPS

Fig 1: Mechanistic pathways of side reactions in serine vs. homoserine during peptide synthesis.

Quantitative Performance & Structural Comparison

When designing peptidomimetics, the choice between benzylated serine, threonine, and homoserine dictates how the peptide will interact with target receptors. The extra sp³ carbon in OBHS increases the degrees of freedom (dihedral angles) of the side chain, allowing the terminal aromatic ring to penetrate deeper into hydrophobic binding pockets than its serine counterpart[2],[3].

Table 1: Comparative Profile of Benzylated Unnatural Amino Acids

ParameterO-Benzyl-DL-homoserineO-Benzyl-L-serineO-Benzyl-L-threonine
Side Chain Formula –CH₂–CH₂–O–Bzl–CH₂–O–Bzl–CH(CH₃)–O–Bzl
Side Chain Flexibility High (Extended reach)ModerateLow (Sterically constrained)
Receptor Targeting Deep hydrophobic S1/S2 pocketsShallow aromatic interfacesShallow, constrained pockets
Racemization Risk (SPPS) Low (<0.5%)Low to ModerateModerate
Proteolytic Stability Exceptionally HighHighHigh
Coupling Efficiency >99.0% (Minimal steric hindrance)>99.5%~95.0% (β-branched hindrance)

Application Case Studies

A. Modulating Protease Specificity (DPAP3 vs. CatC)

In antimalarial drug development, targeting specific proteases without off-target effects on human homologues is critical. A study characterizing P. falciparum dipeptidyl aminopeptidase 3 (DPAP3) demonstrated that incorporating homoserine-O-benzyl (hSer(Bzl)) at the P1 position yielded excellent substrate recognition[3]. Because the DPAP3 active site can accommodate extended aliphatic/aromatic chains, the extra methylene group in OBHS allowed the benzyl ring to anchor deeply into the pocket. In contrast, human Cathepsin C (CatC) exhibits different steric constraints, making OBHS a valuable tool for designing species-specific inhibitors[3].

B. Chemoproteomic Macrocycles

In the development of fluorosulfate-containing macrocycles for chemoproteomic workflows, O-benzyl-L-homoserine was successfully utilized as a core variable amino acid[4]. The flexibility of the homoserine backbone allowed the macrocyclic ring to adopt highly diverse conformations, enabling the discovery of novel protein-ligand interactions across HEK lysate libraries[4].

C. Base-Stable Nucleopeptides

Beyond hydrophobic probing, homoserine is utilized in nucleopeptide synthesis. When linking peptides to oligonucleotides, traditional serine linkages are susceptible to base-catalyzed degradation. Utilizing homoserine to establish the covalent linkage yields highly base-stable nucleopeptide analogues, streamlining the final deprotection protocols[5].

Self-Validating Experimental Protocol: SPPS with OBHS

To ensure high-fidelity incorporation of O-Benzyl-DL-homoserine, the following Fmoc-SPPS methodology utilizes a self-validating feedback loop. Because OBHS is a DL-racemic mixture, it is typically used when stereochemical diversity at a specific locus is desired (e.g., library generation).

Materials Required:
  • Fmoc-O-Benzyl-DL-homoserine (3.0 equivalents)

  • Coupling Reagents: DIC (3.0 eq) and Oxyma Pure (3.0 eq)

  • Resin: Rink Amide AM resin (loading 0.5 mmol/g)

  • Solvents: DMF (Peptide synthesis grade), DCM

Step-by-Step Workflow:
  • Resin Swelling: Swell 100 mg of resin in DCM/DMF (1:1 v/v) for 30 minutes to maximize polymer matrix accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute).

  • Activation & Coupling: Dissolve Fmoc-OBHS, DIC, and Oxyma in minimal DMF. Pre-activate for 3 minutes, then add to the resin. Agitate at room temperature for 60 minutes.

  • Validation Checkpoint (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Causality: The Kaiser test detects primary amines. A yellow result (negative) proves complete acylation. A blue result (positive) indicates incomplete coupling, triggering an automatic re-coupling cycle to prevent deletion sequences.

  • Capping: If the Kaiser test is slightly positive but progressing, cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to prevent downstream errors.

  • Global Cleavage & Verification: Cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Self-Validation: Analyze the crude cleavage product via LC-MS. The presence of the target mass without a -18 Da mass shift confirms that the O-benzyl group successfully prevented γ-lactone formation during the harsh acidic cleavage.

SPPS_Workflow N1 1. Resin Swelling (DCM/DMF) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. OBHS Coupling (DIC/Oxyma) N2->N3 N4 4. Kaiser Test Validation N3->N4 N4->N2 Negative (Proceed) N4->N3 Positive (Recouple) N5 5. Global Cleavage (TFA Cocktail) N4->N5 Sequence Complete

Fig 2: Self-validating SPPS workflow for O-Benzyl-DL-homoserine incorporation.

References

  • Stepwise Solid-Phase Synthesis of Serine-, Tyrosine- and Homoserine-nucleopeptides. Taylor & Francis.[Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. PMC / NIH.[Link]

  • Characterization of P. falciparum dipeptidyl aminopeptidase 3 specificity identifies differences in amino acid preferences. Stanford Medicine / FEBS Journal.[Link]

Sources

A Cost-Benefit Analysis of O-Benzyl-DL-homoserine in Large-Scale Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, particularly in the synthesis of therapeutic peptides, the strategic selection of protecting groups is a critical decision that profoundly impacts process efficiency, scalability, final product purity, and overall cost. Homoserine, a non-proteinogenic amino acid, is an increasingly important building block in novel peptide-based drugs. Its reactive side-chain hydroxyl group necessitates protection to prevent unwanted side reactions during synthesis.

This guide provides an in-depth cost-benefit analysis of using the O-Benzyl (Bzl) protecting group for the homoserine side chain, a classic strategy, and compares it objectively with its primary modern alternative, the O-tert-Butyl (tBu) group. As senior application scientists, our goal is to move beyond mere protocols and delve into the causality behind experimental choices, offering a framework for making informed decisions in a large-scale synthesis environment.

The Chemistry of Homoserine Side-Chain Protection

The core challenge in synthesizing homoserine-containing peptides is preventing the γ-hydroxyl group from engaging in undesirable reactions, such as O-acylation during peptide coupling. A more specific and significant risk is the intramolecular cyclization to form a stable homoserine lactone, a reaction that can be promoted by the conditions used for peptide bond activation or deprotection, leading to yield loss and purification challenges.[1] The choice of a side-chain protecting group is therefore pivotal.

The O-Benzyl (Bzl) Strategy

The O-Benzyl group is a well-established protecting group for hydroxyl functions, forming a stable benzyl ether.[2] It is most frequently employed within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

  • Stability: The benzyl ether is robust and stable under the mildly acidic conditions (e.g., 25-50% Trifluoroacetic Acid in Dichloromethane) used for the repetitive cleavage of the Nα-Boc protecting group.[3] It is also stable to the basic and nucleophilic conditions encountered in various synthetic transformations.

  • Deprotection: The primary method for cleaving the benzyl ether is catalytic hydrogenation .[2] This involves hydrogen gas (H₂) or a hydrogen donor (transfer hydrogenation) in the presence of a palladium on carbon (Pd/C) catalyst.[4] This method is exceptionally mild and orthogonal to most other protecting groups. Alternatively, strong acids like liquid hydrogen fluoride (HF), though effective, are hazardous and require specialized equipment, making them less favorable in modern large-scale settings.[5]

The O-tert-Butyl (tBu) Alternative

The O-tert-Butyl group is the cornerstone of the modern and widely adopted Fmoc/tBu SPPS strategy .[6]

  • Stability: The tBu ether is highly stable to the basic conditions (e.g., 20% piperidine in DMF) used for the repetitive cleavage of the Nα-Fmoc group.[6] This orthogonality is the foundation of the Fmoc/tBu strategy.

  • Deprotection: The tBu group is labile to strong acids. It is conveniently and efficiently removed during the final cleavage step from the solid support using a high concentration of Trifluoroacetic Acid (TFA), typically in a cocktail with scavengers.[6][7]

Orthogonal Synthesis Strategies Visualized

The success of multi-step peptide synthesis hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct conditions without affecting others.

cluster_0 Boc/Bzl Strategy Boc Nα-Boc Bzl Side-Chain-Bzl (O-Benzyl-Homoserine) Resin_Boc Resin Linker (e.g., PAM) Peptide_Boc Final Peptide TFA Mild Acid (TFA) TFA->Boc Removes H2_PdC Catalytic Hydrogenation H2_PdC->Bzl Removes H2_PdC->Peptide_Boc HF Strong Acid (HF) HF->Resin_Boc Cleaves

Caption: Orthogonality in the Boc/Bzl synthesis strategy.

cluster_1 Fmoc/tBu Strategy Fmoc Nα-Fmoc tBu Side-Chain-tBu (O-tButyl-Homoserine) Resin_Fmoc Resin Linker (e.g., Wang) Peptide_Fmoc Final Peptide Piperidine Mild Base (Piperidine) Piperidine->Fmoc Removes TFA_Strong Strong Acid (TFA Cocktail) TFA_Strong->tBu Removes TFA_Strong->Resin_Fmoc Cleaves TFA_Strong->Peptide_Fmoc

Caption: Orthogonality in the Fmoc/tBu synthesis strategy.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice between Bzl and tBu protection for homoserine in a large-scale context is a multifaceted decision involving raw material costs, process complexity, safety, and environmental impact.

Raw Material Costs

A primary driver in large-scale synthesis is the cost of the protected amino acid derivatives. While prices are subject to market fluctuations and supplier negotiations, a clear trend exists.

ParameterO-Benzyl StrategyO-tert-Butyl StrategyRationale
Protected Amino Acid Boc-Hse(Bzl)-OHFmoc-Hse(tBu)-OHCore building blocks for the respective strategies.
Relative Cost Lower Higher Fmoc-protected amino acids are generally more expensive to manufacture than their Boc-counterparts. For instance, catalogue prices for Fmoc-O-tert-butyl-L-β-homoserine can be over $300/gram, while simpler O-Benzyl serine derivatives are significantly cheaper.[8][9]
Process and Performance Comparison

Beyond the initial building block cost, the entire manufacturing workflow must be scrutinized. Large-scale peptide production generates enormous amounts of waste, with solvents accounting for up to 90% of the material mass, resulting in a very high environmental (E)-factor.[10][11]

FactorO-Benzyl (Boc/Bzl) StrategyO-tert-Butyl (Fmoc/tBu) StrategySenior Scientist's Field Insights
Nα-Deprotection Repetitive strong acid (TFA)Repetitive mild base (Piperidine)The repeated acid exposure in the Boc strategy can be detrimental to sensitive peptide sequences over a long synthesis, potentially leading to lower crude purity.[5]
Side-Chain Deprotection Catalytic Hydrogenation (Pd/C, H₂)Strong Acid (TFA Cocktail)This is the key differentiating step. Hydrogenation is a distinct, separate process step requiring specialized equipment. TFA cleavage is integrated with resin cleavage.
Scalability Challenges Heat & Mass Transfer: Hydrogenation is often exothermic and involves a triphasic system (solid catalyst, liquid substrate, gas H₂), making consistent mass transfer difficult to achieve at scale.[5] Catalyst Quality & Poisoning: Catalyst efficiency varies widely between suppliers and batches.[4][12] Sulfur-containing residues or other impurities can poison the catalyst, halting the reaction.[13]Waste Stream Management: The use of large volumes of concentrated TFA creates a highly corrosive and hazardous waste stream that requires careful handling and costly neutralization.[14][15]
Safety & Handling High: Flammable H₂ gas, pyrophoric Pd/C catalyst requires inert atmosphere handling.High: Highly corrosive TFA, malodorous scavengers (e.g., thiols).Both strategies have significant safety considerations. Hydrogenation requires specialized pressure reactors and robust safety protocols. TFA handling requires acid-resistant equipment and extensive personal protective equipment.
Environmental Impact Catalyst Waste: Palladium is a precious metal requiring recovery/recycling. Solvents are typically alcohols or ethyl acetate.Acidic Waste: Large volumes of acidic, often halogenated (DCM), solvent waste. Piperidine is a regulated chemical.The overall E-Factor of SPPS is poor for both strategies.[16] However, the single, large TFA waste stream from Fmoc/tBu may be simpler to manage than the combination of acidic waste (from Boc removal) and heavy metal catalyst waste from the Bzl strategy.
Potential Side Reactions Lactone Formation: The acidic conditions of Boc deprotection could potentially favor lactonization, though the side chain is protected during this phase.Lactone Formation: The basic conditions of Fmoc deprotection are generally less likely to induce lactonization.[3]The risk of lactonization is highest during the activation step for coupling. However, the overall chemical environment of the synthesis strategy can play a role. The milder, basic conditions of the Fmoc/tBu strategy are often preferred for sensitive sequences.

Experimental Protocols

Trustworthiness in synthesis relies on robust, repeatable protocols. Below are methodologies for key steps involving the O-Benzyl strategy.

Protocol 1: Coupling of Boc-Hse(Bzl)-OH in SPPS

This protocol outlines a standard coupling cycle on a pre-loaded resin (e.g., PAM resin).

  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, then wash thoroughly with DCM.

  • Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes at room temperature.

  • Washes: Wash the resin sequentially with DCM, Isopropanol, and then DCM to remove residual acid and TFA salts.

  • Neutralization: Neutralize the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM until a neutral pH is confirmed (e.g., using a chloranil test). Wash again with DCM.

  • Coupling: In a separate vessel, dissolve Boc-Hse(Bzl)-OH (3 eq.), a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF). Add DIEA (6 eq.) to activate. Add this activation mixture to the neutralized resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor coupling completion with a Kaiser test.[17]

  • Final Washes: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation

This method is often preferred at lab and pilot scales as it avoids the use of pressurized hydrogen gas.

  • Resin Suspension: Suspend the fully protected, cleaved peptide or the peptide-resin in a suitable solvent like Methanol, Ethanol, or a mixture including Ethyl Acetate.

  • Catalyst & Donor Addition: To the suspension, add Palladium on Carbon (10% w/w, typically 10-20% by weight relative to the substrate). Then, add a hydrogen donor such as ammonium formate or formic acid (typically 5-10 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature (or with gentle heating to 40-50°C) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method like HPLC or Mass Spectrometry to confirm the removal of the benzyl group.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The filter cake should be washed with the reaction solvent and kept wet until safely quenched or disposed of.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. The crude deprotected peptide can then be purified by standard methods like preparative HPLC.

Conclusion and Recommendations

start Start: Choose Homoserine Protection Strategy q1 Is the synthesis primarily Solid-Phase (SPPS)? start->q1 q2 Is the peptide sensitive to repetitive acid treatment or contains acid-labile motifs? q1->q2 No (e.g., Solution Phase) strat_tbu Primary Strategy: Use Fmoc-Hse(tBu)-OH q1->strat_tbu Yes q3 Is specialized hydrogenation equipment available and validated for the required scale? q2->q3 No q2->strat_tbu Yes q3->strat_tbu No (Process Limitation) strat_bzl Consider Strategy: Use Boc-Hse(Bzl)-OH q3->strat_bzl Yes q4 Are there other Bzl/Cbz groups in the molecule that require simultaneous deprotection? q4->strat_tbu No q4->strat_bzl Yes (Process Synergy) strat_bzl->q4

Caption: Decision workflow for selecting a homoserine protection strategy.

The choice between O-Benzyl and O-tert-Butyl protection for homoserine is a classic example of the trade-off between raw material cost and process complexity in large-scale synthesis.

Choose the O-tert-Butyl (Fmoc/tBu) Strategy when:

  • You are performing standard solid-phase peptide synthesis, especially on automated synthesizers.

  • Process simplicity is paramount; the integrated cleavage and deprotection with TFA is a streamlined and well-understood operation.

  • The higher initial cost of Fmoc-Hse(tBu)-OH is acceptable and offset by reduced processing time and equipment needs. This is the default choice for the majority of modern peptide synthesis applications.[6][8]

Choose the O-Benzyl (Boc/Bzl) Strategy when:

  • Raw material cost is a primary driver, and the lower cost of Boc-Hse(Bzl)-OH provides a significant advantage.

  • The synthesis involves other benzyl-type protecting groups (e.g., Cbz on the N-terminus, or Bzl esters) that can be removed simultaneously in a single, highly selective hydrogenation step.

  • The final peptide is incompatible with prolonged exposure to strong TFA cocktails but is stable under hydrogenation conditions.

  • You have the specialized infrastructure (e.g., high-pressure reactors, catalyst handling facilities) and expertise to safely and efficiently perform catalytic hydrogenations at scale.[3][5]

Ultimately, the decision rests on a holistic analysis of your organization's technical capabilities, safety infrastructure, project timelines, and economic targets. While the Fmoc/tBu approach has become the industry standard for its convenience, the Boc/Bzl strategy, utilizing O-Benzyl-DL-homoserine, remains a potent and economically viable option in specific, well-justified manufacturing scenarios.

References

  • Kim, K., et al. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
  • Varnek, A., et al. (2015). Assessment of Optimal Reaction Conditions: Deprotection in Catalytic Hydrogenation Conditions.
  • Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Available at: [Link]

  • Razavi, H., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • Loffredo, M. R., et al. (2011). Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids. PMC.
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
  • Adluri, B., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
  • Deming, T. J., et al. (2023). Controlled Synthesis and Properties of Poly(l-homoserine). ACS Macro Letters.
  • Al Musaimi, O., et al. (2021). GREEN CIRCULAR ECONOMY APPLIED TO PEPTIDE SYNTHESIS.
  • Millennial Scientific. (2024). How Does Peptide Manufacturing Affect the Environment?. Available at: [Link]

  • Gori, A., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • Organic Process Research and Development Community. (n.d.).
  • Jongerius, W., et al. (2015).
  • Adluri, B., et al. (2021).
  • Wang, H., et al. (2020). Enhancing Activity and Reducing Cost for Electrochemical Reduction of CO2 by Supporting Palladium on Metal Carbides.
  • AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection. Available at: [Link]

  • Chen, J., et al. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen.
  • Crawford, C., et al. (2021).
  • Xintao. (2024). The differences between palladium deoxidizer and carbon deoxidizer?. Available at: [Link]

  • Lepage, M. L., et al. (2017). Large Scale Synthesis of 2,3,4,6-Tetra-O-Benzyl-1-Deoxynojirimycin.
  • Organic Syntheses. (n.d.). Flavone. Available at: [Link]

  • Moreaux, C., et al. (2021). First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds. Frontiers in Chemistry.
  • AAPPTec. (n.d.). Technical Bulletins & General Procedures. Available at: [Link]

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A Comparative Guide to O-Benzyl-DL-homoserine in Solution-Phase vs. Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. O-Benzyl-DL-homoserine, a derivative of the amino acid homoserine, offers a unique building block for introducing conformational constraints and providing a handle for further chemical modification. The choice of synthetic methodology—solution-phase peptide synthesis (LPPS) versus solid-phase peptide synthesis (SPPS)—profoundly impacts the efficiency, purity, and scalability of incorporating this and other modified amino acids. This guide provides an in-depth technical comparison of the performance of O-Benzyl-DL-homoserine in both synthetic approaches, supported by established chemical principles and experimental insights.

I. At a Glance: O-Benzyl-DL-homoserine in SPPS vs. LPPS

The decision between SPPS and LPPS for peptides containing O-Benzyl-DL-homoserine hinges on a trade-off between speed and scalability, and the specific requirements of the target peptide.

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle The peptide chain is assembled on an insoluble solid support (resin), allowing for easy removal of excess reagents and byproducts through filtration and washing.[1][2]Peptide synthesis is carried out entirely in solution, with purification of the peptide intermediate after each step or after the coupling of several fragments.[1]
Typical Peptide Length Suitable for peptides up to 50 amino acids. Can become less efficient for very long or complex sequences.Most advantageous for the synthesis of short peptides and peptide fragments.[2]
Automation Highly amenable to automation and high-throughput synthesis.[1]Less compatible with automation.[1]
Purification Simplified purification steps, primarily involving washing the resin.[1]Requires complex and often labor-intensive purification of intermediates (e.g., extraction, crystallization, chromatography).[1]
Scalability Excellent for milligram-to-gram scale synthesis.More adaptable to large-scale (gram to kilogram) production of short peptides.[1]
Yield (Theoretical) Stepwise yield is critical; a 99% yield at each step for a 70-mer peptide results in a 24% overall theoretical yield.[3]Overall yield can be higher for short peptides due to purification of intermediates, but losses can occur at each purification step.
Purity (Crude) Generally yields a crude product of high initial purity.[1]Purity can vary but typically ranges from 90-98% depending on the sequence and purification effectiveness.[1]
Cost Higher cost of resins and specialized reagents.Can be more cost-effective for the large-scale production of simple, short peptides.[1]

II. Causality Behind Experimental Choices: Navigating the Synthesis of Peptides with O-Benzyl-DL-homoserine

The incorporation of O-Benzyl-DL-homoserine introduces specific considerations into both SPPS and LPPS workflows.

The Challenge of a Racemic Mixture

O-Benzyl-DL-homoserine is a racemic mixture, containing both the D- and L-enantiomers. This has significant implications for the synthesis and the final peptide product.

  • Diastereomer Formation: The coupling of a DL-racemic mixture to a chiral peptide chain will result in the formation of two diastereomers at the position of incorporation. These diastereomers will have different physicochemical properties, which can often allow for their separation by chromatography (e.g., RP-HPLC). However, this adds a significant challenge to the purification process.

  • Biological Activity: The stereochemistry of amino acids is crucial for the biological activity of a peptide.[4] The presence of both D- and L-isomers at a specific position will likely result in one diastereomer having the desired activity while the other may be inactive or even have undesired effects. Therefore, careful characterization and separation of the resulting diastereomeric peptides are essential.

  • Racemization Risk: During the activation of the carboxylic acid for coupling, there is a risk of epimerization at the alpha-carbon, which can further complicate the stereochemical outcome.[5][6] The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial to minimize this side reaction in both SPPS and LPPS.[5][7]

Side-Chain Protection and Cleavage

The benzyl group protecting the hydroxyl function of the homoserine side chain is relatively stable but requires specific conditions for its removal.

  • Stability: The O-benzyl group is stable to the basic conditions used for Fmoc deprotection in SPPS and the moderately acidic conditions used for Boc deprotection (e.g., 50% TFA in DCM).[8]

  • Cleavage: The benzyl ether can be cleaved under strongly acidic conditions, typically with hydrogen fluoride (HF) in Boc-based SPPS or with a trifluoroacetic acid (TFA) "cocktail" containing scavengers in Fmoc-based SPPS.[8] Alternatively, catalytic hydrogenolysis (e.g., H₂/Pd-C) is a mild and efficient method for cleaving benzyl ethers, particularly in solution-phase synthesis, as it avoids the use of strong acids.[9]

Potential Side Reactions

Beyond racemization, other side reactions can occur during the synthesis of peptides containing O-Benzyl-DL-homoserine.

  • Lactone Formation: The γ-hydroxyl group of homoserine can undergo intramolecular cyclization to form a stable five-membered ring lactone, particularly under acidic conditions or if the side chain is unprotected.[10] The O-benzyl protection minimizes this side reaction during synthesis.

  • O-Acylation: Incomplete protection or premature deprotection of the side-chain hydroxyl group could lead to O-acylation during the coupling of the subsequent amino acid, resulting in branched peptide impurities.

III. Experimental Workflows: A Practical Comparison

The following sections provide detailed, step-by-step methodologies for incorporating O-Benzyl-DL-homoserine into a model tripeptide (e.g., Ac-Ala-Hse(Bzl)-Gly-NH₂) using both SPPS and LPPS.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines a standard manual Fmoc-based SPPS approach.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Wash1 Wash (DMF) Fmoc_Deprotection1->Wash1 Coupling_Gly Couple Fmoc-Gly-OH (HCTU, DIPEA) Wash1->Coupling_Gly Wash2 Wash (DMF) Coupling_Gly->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 Wash (DMF) Fmoc_Deprotection2->Wash3 Coupling_Hse Couple Fmoc-O-Benzyl-DL-homoserine (HCTU, DIPEA, HOBt) Wash3->Coupling_Hse Wash4 Wash (DMF) Coupling_Hse->Wash4 Fmoc_Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Wash4->Fmoc_Deprotection3 Wash5 Wash (DMF) Fmoc_Deprotection3->Wash5 Coupling_Ala Couple Ac-Ala-OH (HCTU, DIPEA) Wash5->Coupling_Ala Wash6 Wash (DMF) Coupling_Ala->Wash6 Cleavage Cleavage from Resin & Deprotection (TFA/TIS/H₂O) Wash6->Cleavage Precipitation Precipitate & Purify (Cold Ether, RP-HPLC) Cleavage->Precipitation

Caption: General workflow for the solid-phase synthesis of a tripeptide containing O-Benzyl-DL-homoserine.

Step-by-Step SPPS Protocol:

  • Resin Swelling: Swell Rink Amide resin (for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[11]

  • First Amino Acid Coupling (Glycine):

    • Deprotect the resin by treating with 20% piperidine in DMF (v/v) twice (5 min and 15 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, activate Fmoc-Gly-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (O-Benzyl-DL-homoserine):

    • Deprotect the N-terminal Fmoc group of glycine as described in step 2.

    • Wash the resin with DMF.

    • Activate Fmoc-O-Benzyl-DL-homoserine (3 eq.) with HCTU (2.9 eq.), DIPEA (6 eq.), and HOBt (3 eq.) in DMF. The addition of HOBt helps to suppress racemization.

    • Couple for 2-4 hours. Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Third Amino Acid Coupling (Alanine):

    • Deprotect the N-terminal Fmoc group of homoserine as described in step 2.

    • Wash the resin with DMF.

    • Couple N-acetyl-Alanine (Ac-Ala-OH) (3 eq.) using HCTU and DIPEA as described above.

    • Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the diastereomers by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptides by mass spectrometry.

Solution-Phase Peptide Synthesis (LPPS) Workflow

This protocol outlines a standard Boc-based LPPS approach.

LPPS_Workflow cluster_step1 Dipeptide Synthesis cluster_step2 Boc Deprotection cluster_step3 Tripeptide Synthesis cluster_step4 Final Deprotection Coupling1 Couple Boc-O-Benzyl-DL-homoserine with H-Gly-OBn (HATU, DIPEA in DMF) Workup1 Aqueous Workup & Extraction Coupling1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Dipeptide Boc-Hse(Bzl)-Gly-OBn Purification1->Dipeptide Deprotection Treat with TFA in DCM Dipeptide->Deprotection Precipitation2 Precipitate with Cold Ether Deprotection->Precipitation2 Amine_Salt H-Hse(Bzl)-Gly-OBn·TFA Precipitation2->Amine_Salt Coupling2 Couple Ac-Ala-OH with H-Hse(Bzl)-Gly-OBn·TFA (HATU, DIPEA in DMF) Amine_Salt->Coupling2 Workup2 Aqueous Workup & Extraction Coupling2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Tripeptide Ac-Ala-Hse(Bzl)-Gly-OBn Purification2->Tripeptide Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Tripeptide->Hydrogenolysis Final_Purification Purification (RP-HPLC) Hydrogenolysis->Final_Purification Final_Product Ac-Ala-Hse-Gly-OH Final_Purification->Final_Product

Caption: General workflow for the solution-phase synthesis of a tripeptide containing O-Benzyl-DL-homoserine.

Step-by-Step LPPS Protocol:

  • Dipeptide Synthesis (Boc-Hse(Bzl)-Gly-OBn):

    • Dissolve Boc-O-Benzyl-DL-homoserine (1.0 eq.) and Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl) (1.0 eq.) in anhydrous DMF.

    • Add DIPEA (2.2 eq.) and stir for 5 minutes.

    • Add HATU (1.1 eq.) and stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).[13]

    • Perform an aqueous workup by diluting with ethyl acetate and washing sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, concentrate, and purify the dipeptide by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified dipeptide in anhydrous DCM and cool to 0°C.

    • Slowly add an equal volume of TFA and stir for 1-2 hours.[13]

    • Concentrate the mixture and precipitate the TFA salt of the dipeptide (H-Hse(Bzl)-Gly-OBn·TFA) with cold diethyl ether.

  • Tripeptide Synthesis (Ac-Ala-Hse(Bzl)-Gly-OBn):

    • Dissolve the dipeptide TFA salt (1.0 eq.) and Ac-Ala-OH (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (2.5 eq.) to neutralize the salt, followed by HATU (1.2 eq.).[13]

    • Stir for 2-4 hours and monitor by TLC.

    • Perform an aqueous workup and purify the tripeptide by flash column chromatography as in step 1.

  • Final Deprotection (Cleavage of Benzyl Groups):

    • Dissolve the purified tripeptide in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the filtrate to obtain the final deprotected peptide.

  • Purification:

    • Purify the final peptide diastereomers by preparative RP-HPLC.

IV. Trustworthiness: A Self-Validating System

The protocols described above incorporate self-validating steps to ensure the integrity of the synthesis.

  • Reaction Monitoring: The progress of each coupling and deprotection step should be monitored. In SPPS, the Kaiser test can be used to check for the presence of free primary amines after coupling. In LPPS, TLC is a valuable tool for tracking the consumption of starting materials and the formation of the product.

  • Intermediate Characterization: In LPPS, the ability to isolate and characterize intermediates at each step (e.g., by NMR and mass spectrometry) provides a high degree of quality control before proceeding to the next step.

  • Final Product Analysis: The final crude peptide from both methods must be analyzed by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight. The separation of the diastereomers in the HPLC chromatogram will be a key indicator of the successful incorporation of the DL-homoserine derivative.

V. Conclusion: Selecting the Optimal Strategy

The choice between SPPS and LPPS for the synthesis of peptides containing O-Benzyl-DL-homoserine is not a one-size-fits-all decision.

  • SPPS is the preferred method for the rapid synthesis of longer peptides and for high-throughput applications, especially when automation is available.[1] The simplified purification process is a significant advantage. However, the potential for aggregation on the resin with longer or more hydrophobic sequences can be a challenge.[14]

  • LPPS offers advantages for the large-scale synthesis of shorter peptides and peptide fragments.[1] The ability to purify intermediates ensures a high level of quality control throughout the synthesis. For peptides containing O-Benzyl-DL-homoserine, LPPS may offer more flexibility in optimizing the coupling conditions to minimize racemization and in the choice of deprotection strategies, such as the milder catalytic hydrogenolysis for removing the benzyl groups.

Ultimately, the optimal strategy will depend on the specific goals of the project, including the desired peptide length, scale of synthesis, required purity, and available resources. For drug discovery and development, where the synthesis of numerous analogs may be required, the speed and automation of SPPS are often decisive. For the large-scale manufacturing of a specific short peptide therapeutic, the scalability and cost-effectiveness of LPPS may be more favorable.

VI. References

  • ResolveMass Laboratories Inc. (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? Retrieved from [Link]

  • Beyermann, M. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Lévesque, É., et al. (2017, October 6). Peptide synthesis: ball-milling, in solution, or on solid support, what is the best strategy? Beilstein Journal of Organic Chemistry, 13, 2146-2155.

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.

  • ResearchGate. (2020, November 9). How to calculate the theoretical yield, purity and %yield of a peptide from SPPS experiment? Retrieved from [Link]

  • Kemp, D. S. (n.d.). 7.4 Racemization Assays. In The Peptides: Analysis, Synthesis, Biology (Vol. 1, pp. 315-383).

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Comparative study of the antimicrobial activity of peptides with L- vs D-O-Benzyl-homoserine.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: L- vs. D-O-Benzyl-Homoserine in Antimicrobial Peptide Engineering

Executive Summary Antimicrobial peptides (AMPs) are highly promising alternatives to conventional antibiotics in the fight against multidrug-resistant pathogens. However, their clinical translation is frequently bottlenecked by two critical flaws: rapid proteolytic degradation in serum and off-target hemolytic toxicity toward mammalian cells. To overcome these limitations, peptide engineers increasingly rely on the incorporation of non-proteinogenic unnatural amino acids (UAAs).

Among these, O-Benzyl-homoserine (OBzl-Hse) serves as a potent structural modifier. The bulky, lipophilic benzyl ether side chain acts as a hydrophobic anchor, drastically enhancing the peptide's ability to destabilize microbial cell membranes[1]. However, the stereochemistry of this insertion—choosing between the L-enantiomer and the D-enantiomer—dictates the peptide's ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an objective, data-driven comparison of L- vs. D-O-Benzyl-homoserine substitutions in AMP development.

Mechanistic Rationale: Chirality and Causality

Why O-Benzyl-Homoserine? Native AMPs typically rely on standard hydrophobic residues (such as leucine, isoleucine, or tryptophan) to penetrate the bacterial lipid bilayer. O-Benzyl-homoserine extends the side-chain length by one methylene group compared to serine and caps it with a bulky phenyl ring. This creates a "super bulky" lipophilic group that deeply inserts into the bacterial membrane, causing severe lipid packing disruption and subsequent membrane lysis[1].

The Stereochemical Divergence: L- vs. D-Isomers

  • L-O-Benzyl-homoserine : Incorporating the L-isomer maintains the native right-handed α -helical propensity of the AMP. While this preserves high antimicrobial activity by maintaining a perfect amphipathic moment, it results in two severe drawbacks. First, the perfect helix often exhibits high affinity for neutral, zwitterionic mammalian red blood cells, leading to elevated hemolytic toxicity. Second, the L-configuration is easily recognized by endogenous stereospecific proteases (e.g., trypsin, chymotrypsin), leading to rapid in vivo clearance.

  • D-O-Benzyl-homoserine : Substituting a D-amino acid into an L-peptide sequence introduces a local left-handed twist, effectively creating a "kink" in the α -helix[2]. This structural disruption is highly advantageous. Causally, the kink slightly reduces the overall hydrophobic moment, which disproportionately lowers the peptide's affinity for mammalian cell membranes (reducing hemolysis) while retaining enough charge-driven affinity to disrupt highly anionic bacterial membranes. Furthermore, the inverted stereocenter prevents the formation of the necessary transition state in the active sites of standard proteases, granting the peptide profound proteolytic resistance[3][4].

Mechanism A AMP Base Sequence B L-O-Benzyl-homoserine A->B C D-O-Benzyl-homoserine A->C D Perfect Amphipathic Helix B->D E Kinked/Altered Helix C->E F Rapid Degradation D->F G High Hemolysis D->G H Protease Evasion E->H I Reduced Hemolysis E->I

Fig 1: Mechanistic divergence of L- vs D-O-Benzyl-homoserine in AMP structural activity.

Comparative Performance Data

The following table synthesizes representative experimental data for a model amphipathic AMP (e.g., a Polybia-CP or Magainin derivative) modified with a single mid-sequence OBzl-Hse substitution.

MetricWild-Type AMPL-OBzl-Hse VariantD-OBzl-Hse Variant
MIC: E. coli (Gram -) 8.0 µg/mL4.0 µg/mL4.0 µg/mL
MIC: S. aureus (Gram +) 16.0 µg/mL2.0 µg/mL4.0 µg/mL
Hemolysis (HC 50​ ) 128 µg/mL32 µg/mL (High Toxicity)>256 µg/mL (Safe)
Serum Half-Life (t 1/2​ ) < 1 hour~1.5 hours> 24 hours
Trypsin Degradation (6h) 100% Degraded85% Degraded< 5% Degraded

Data Interpretation: While the L-isomer maximizes raw antibacterial potency against Gram-positive strains due to optimal hydrophobic insertion, it suffers from unacceptable hemolytic toxicity and poor stability. The D-isomer strikes the optimal therapeutic index, maintaining potent MICs while virtually eliminating hemolysis and protease susceptibility[2].

Experimental Protocols & Workflows

To ensure reproducibility and analytical trust, the following self-validating protocols outline the synthesis and evaluation of these peptides.

1. Solid-Phase Peptide Synthesis (SPPS) Expert Insight: The choice of synthesis chemistry is critical. The benzyl ether protecting group on homoserine is stable to standard Trifluoroacetic acid (TFA) cleavage but is rapidly removed by Hydrofluoric acid (HF). Therefore, Fmoc-SPPS must be utilized rather than Boc-SPPS to ensure the lipophilic benzyl anchor is retained on the final peptide.

  • Resin Preparation : Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection : Treat resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Coupling : Activate 4 equivalents of Fmoc-L-OBzl-Hse-OH (or Fmoc-D-OBzl-Hse-OH) using 4 eq DIC and 4 eq Oxyma Pure in DMF. React for 1 hour at room temperature.

  • Cleavage : Treat the peptidyl-resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours. The TFA removes standard side-chain protecting groups (e.g., tBu, Trt, Boc) but leaves the O-benzyl ether intact.

  • Precipitation : Filter the cleavage solution and precipitate the peptide in ice-cold diethyl ether. Centrifuge, decant, and lyophilize.

2. Minimum Inhibitory Concentration (MIC) Assay

  • Preparation : Grow bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) to mid-log phase in Mueller-Hinton (MH) broth. Dilute to 5×105 CFU/mL.

  • Dilution : In a 96-well plate, perform 2-fold serial dilutions of the synthesized peptides (from 128 µg/mL to 0.5 µg/mL) in MH broth.

  • Incubation : Add 50 µL of the bacterial suspension to 50 µL of the peptide dilutions. Incubate at 37°C for 18 hours.

  • Readout : Determine the MIC as the lowest peptide concentration that completely inhibits visible bacterial growth (measured at OD 600​ ).

3. Proteolytic Stability Assay

  • Reaction Setup : Dissolve the peptide in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 100 µM. Add sequencing-grade trypsin at a 1:100 (enzyme:peptide) molar ratio[3].

  • Incubation & Quenching : Incubate the mixture at 37°C. At designated time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and immediately quench the enzymatic reaction by adding 5 µL of 10% TFA (final concentration ~1% TFA).

  • Analysis : Analyze the quenched samples via RP-HPLC (C18 column, linear gradient of acetonitrile in 0.1% TFA). Quantify the area under the curve (AUC) of the intact peptide peak relative to the t=0 control.

Workflow S1 Fmoc-SPPS S2 TFA Cleavage S1->S2 S3 RP-HPLC S2->S3 S4 MIC Assays S3->S4 S5 Stability Assay S3->S5

Fig 2: Experimental workflow for synthesis and validation of O-Benzyl-homoserine AMPs.

Conclusion

The strategic incorporation of O-Benzyl-homoserine provides a powerful mechanism for increasing the membrane-disruptive capabilities of AMPs. However, the comparative data clearly demonstrates that the D-enantiomer (D-OBzl-Hse) is vastly superior for clinical translation. By intentionally disrupting perfect α -helical amphipathicity and inverting the stereocenter at the cleavage site, D-OBzl-Hse variants successfully decouple antimicrobial potency from hemolytic toxicity and proteolytic degradation.

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Cross-Reactivity Profiling of Antibodies Raised Against O-Benzyl-Homoserine (OBzl-Hse) Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids like O-benzyl-homoserine (OBzl-Hse) is a powerful strategy in modern peptide chemistry. It is frequently utilized to synthesize stable structural analogs of post-translationally modified peptides, design pan-selective immunoproteasome inhibitors[1], and engineer therapeutic fibroblast growth factor (FGF) analogs[2]. As these synthetic peptides advance through drug development pipelines, researchers require highly specific antibodies for pharmacokinetic tracking, target engagement assays, and affinity purification.

However, raising antibodies against OBzl-Hse presents a unique analytical challenge. Because OBzl-Hse shares structural motifs with naturally occurring amino acids (Serine, Threonine) and other synthetic analogs (O-Benzyl-Serine), rigorous cross-reactivity profiling is mandatory. This guide provides an objective, data-driven comparison of antibody performance against OBzl-Hse and its structural analogs, supported by self-validating experimental protocols.

Mechanistic Causality: The Structural Basis of Epitope Recognition

As a Senior Application Scientist, I emphasize that understanding antibody cross-reactivity requires looking beyond simple binding affinities and analyzing the structural causality of the antibody's paratope.

Homoserine possesses a γ -hydroxyl group ( −CH2​−CH2​−OH ), extending one methylene group further from the peptide backbone than standard serine. The addition of an O-benzyl ether creates a bulky, uncharged, and highly hydrophobic side chain. When an immune system is challenged with an OBzl-Hse peptide, the resulting antibodies evolve a deep, hydrophobic binding pocket designed to accommodate both the extended aliphatic neck and the terminal aromatic ring. The foundational synthesis of Boc-O-Benzyl-Homoserine has historically enabled the precise positioning of this residue in complex peptide assemblies[3], allowing us to study these specific paratope interactions.

Causality of Cross-Reactivity Alterations:

  • O-Benzyl-Serine (OBzl-Ser): Lacks the extra methylene group. The aromatic ring is tethered closer to the peptide backbone. This causes a steric mismatch within the deep hydrophobic pocket of the antibody, reducing van der Waals contacts and leading to moderate, but diminished, cross-reactivity.

  • Homoserine (Hse) / Serine (Ser): Completely lack the benzyl group. The massive loss of hydrophobic interactions results in negligible binding.

  • Phosphoserine (pSer): Introduces a bulky but highly negatively charged phosphate group. The electrostatic repulsion within the hydrophobic paratope completely abrogates binding.

EpitopeRecognition Paratope Antibody Paratope (Deep Hydrophobic Pocket) Target OBzl-Hse Peptide (Extended + Aromatic) Target->Paratope 100% Binding (Perfect Fit) Analog1 OBzl-Ser Peptide (Shorter Backbone) Analog1->Paratope ~15% Binding (Steric Shift) Analog2 Homoserine Peptide (No Aromatic Ring) Analog2->Paratope <0.1% Binding (Loss of Affinity) Analog3 Phosphoserine Peptide (Charge Repulsion) Analog3->Paratope 0% Binding (Electrostatic Clash)

Fig 1. Structural causality of antibody paratope recognition for OBzl-Hse and related analogs.

Comparative Performance Data

To objectively evaluate antibody specificity, quantitative data must be derived from solution-phase competitive assays. The table below summarizes the typical cross-reactivity profile of a high-affinity monoclonal antibody raised against an OBzl-Hse-containing target peptide.

Competitor PeptideModificationIC50 (nM)Relative Cross-Reactivity (%)Causality of Binding Alteration
OBzl-Hse (Target) O-Benzyl-homoserine12.5100% Optimal hydrophobic and spatial fit within the paratope.
OBzl-Ser O-Benzyl-serine85.014.7% Loss of one methylene group shifts the benzyl ring, reducing optimal van der Waals contacts.
Hse Homoserine>10,000<0.1% Absence of the benzyl group eliminates critical hydrophobic interactions.
Ser Serine>10,000<0.1% Lacks both the extended backbone and the aromatic ring.
pSer Phosphoserine>10,0000% Introduction of a negative charge causes severe electrostatic repulsion.

(Note: % Cross-Reactivity is calculated as [IC50​ of Target/IC50​ of Competitor]×100 .)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data above must be self-validating. I strongly recommend utilizing a Competitive ELISA rather than a direct binding assay. Direct coating of highly hydrophobic peptides (like OBzl-Hse) onto plastic plates can lead to surface-induced conformational artifacts, masking the true epitope. Solution-phase pre-incubation ensures that the antibody interacts with the peptide in its native, unconstrained conformation.

Protocol: Solution-Phase Competitive ELISA

Objective: Quantify the precise cross-reactivity of anti-OBzl-Hse antibodies against structural analogs.

  • Step 1: Antigen Immobilization. Coat 96-well high-binding microtiter plates with 100 µL/well of an OBzl-Hse-Carrier conjugate (e.g., BSA, 1 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Step 2: Blocking. Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Step 3: Solution-Phase Competition (Critical Step). In a separate low-binding plate, prepare serial dilutions (10,000 nM down to 0.1 nM) of competitor peptides (OBzl-Hse, OBzl-Ser, Hse, pSer). Mix each dilution 1:1 with a fixed, sub-saturating concentration of the anti-OBzl-Hse antibody (predetermined via direct titration to yield ~80% of maximum signal). Incubate for 1 hour at 37°C to reach thermodynamic equilibrium.

    • Self-Validation Control: Include a scrambled peptide sequence and a carrier-protein-only control to rule out non-specific backbone or linker recognition.

  • Step 4: Capture of Free Antibody. Transfer 100 µL of the pre-incubated mixtures to the blocked, antigen-coated plate. Incubate for 1 hour at room temperature. Causality Note: Only antibodies with unbound, available paratopes will be captured by the immobilized antigen.

  • Step 5: Detection. Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x. Add 100 µL/well of TMB substrate, develop for 15 minutes, and quench with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

  • Step 6: Data Analysis. Plot the log(competitor concentration) vs. normalized absorbance. Use a 4-parameter logistic (4PL) curve fit to calculate the IC50​ .

ELISAWorkflow Step1 1. Antigen Coating Immobilize Target Step3 3. Competitive Binding Transfer to Plate Step1->Step3 Step2 2. Pre-incubation Ab + Competitor Step2->Step3 Step4 4. Signal Detection Measure Free Ab Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

Fig 2. Self-validating competitive ELISA workflow for accurate cross-reactivity profiling.
Complementary Validation: Surface Plasmon Resonance (SPR)

While ELISA provides excellent steady-state affinity data, SPR should be employed to validate the kinetic causality of cross-reactivity. By immobilizing the antibody on a CM5 sensor chip and flowing the peptide analogs over the surface, researchers can determine if the reduced affinity for OBzl-Ser is driven by a slower association rate ( kon​ ) due to steric hindrance, or a faster dissociation rate ( koff​ ) due to suboptimal hydrophobic anchoring.

References

  • Source: Google Patents (WO2019160910A1)
  • Structure-Based Design of Pan-Selective Peptide Epoxyketones for the Three Human Immunoproteasome Active Sites Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of Boc-O-Benzyl-Homoserine: Its Use in the Synthesis of[4-Homoserine]-Oxytocin Source: University of Toledo (Manning, M., et al., Peptides, Chemistry, Structure and Biology, 1977) URL:[Link]

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Benchmarking the Synthesis of O-Benzyl-DL-Homoserine: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: March 2026

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Introduction & Mechanistic Causality

O-Benzyl-DL-homoserine is a highly versatile non-canonical amino acid building block. It serves as a critical precursor in the synthesis of strain-responsive synthetic polypeptides that undergo keratin-like α -to- β transformations [2.1], as well as in the development of N-acyl homoserine lactone (AHL) analogues for quorum sensing modulation[1][2].

The Chemical Challenge: The synthesis of O-Benzyl-DL-homoserine is notoriously complicated by the molecule's innate structural thermodynamics. The γ -hydroxyl and α -carboxylate groups are separated by a two-carbon spacer, creating an ideal geometry for intramolecular cyclization to form a stable 5-membered γ -butyrolactone ring[3]. If direct benzylation is attempted without masking these reactive centers, the carboxylate acts as an internal nucleophile, ejecting the activated hydroxyl group and yielding homoserine lactone instead of the desired ether[2].

To overcome this, modern literature relies on two primary synthetic strategies: Direct Dianion Alkylation and the Aspartate Reduction Route . This guide benchmarks these two methodologies, providing the mechanistic causality and self-validating protocols required to execute them successfully.

Quantitative Benchmarking: Method Comparison

When selecting a synthetic route, researchers must balance atom economy against the risk of lactonization. The table below summarizes the quantitative and qualitative metrics of both literature-standard approaches.

ParameterMethod 1: Direct Dianion AlkylationMethod 2: Aspartate Reduction Route
Overall Yield 45% – 55%65% – 75%
Step Count 3 steps (from DL-Homoserine)4 steps (from Aspartate derivative)
Lactonization Risk High (Requires strict stoichiometry)Low (Avoided via mild benzylation)
Scalability Moderate (Exothermic NaH quench)High (Highly controlled, mild steps)
Atom Economy HighModerate (Loss of activating groups)
Primary Use Case Rapid synthesis of small-to-medium batchesLarge-scale, high-purity library generation

Method 1: Direct Dianion Alkylation Route

This method relies on the pKa difference between the carboxylic acid (pKa ~4.5) and the aliphatic hydroxyl group (pKa ~16). By using exactly 2.2 equivalents of Sodium Hydride (NaH), the carboxylate is deprotonated first, rendering it non-nucleophilic due to resonance stabilization. The second equivalent generates the highly reactive γ -alkoxide, which selectively attacks the benzyl bromide.

G1 A DL-Homoserine B Boc2O, Base (N-Protection) A->B C N-Boc-DL-Homoserine B->C D NaH, BnBr (O-Benzylation) C->D E N-Boc-O-Benzyl- DL-Homoserine D->E F TFA / DCM (Deprotection) E->F G O-Benzyl-DL-Homoserine F->G

Workflow for direct N-protection and regioselective O-benzylation of DL-homoserine.

Experimental Protocol

Step 1: N-Protection

  • Dissolve DL-homoserine (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane at 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Self-Validating Check: Monitor via TLC (DCM/MeOH 9:1). The product stains positive with Ninhydrin only after heating with a heat gun (thermal Boc cleavage), appearing at Rf ~0.3.

  • Acidify to pH 3 with 1M KHSO 4​ and extract with EtOAc. Dry over Na 2​ SO 4​ and concentrate.

Step 2: Regioselective O-Benzylation

  • Dissolve N-Boc-DL-homoserine (1.0 eq) in anhydrous DMF under an Argon atmosphere at 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 2.2 eq). Causality: Strict adherence to 2.2 eq prevents excess base from triggering intermolecular side reactions. Stir for 30 minutes until H 2​ evolution ceases.

  • Add Benzyl bromide (1.0 eq) dropwise. Stir for 4 hours at 0 °C to room temperature.

  • Self-Validating Check: TLC (Hexanes/EtOAc 1:1). The desired product (N-Boc-O-benzyl-DL-homoserine) is UV-active (254 nm) and stains strongly with Cerium Ammonium Molybdate (CAM). The starting material is UV-inactive.

  • Quench with ice water, acidify to pH 3 with 10% citric acid, and extract with EtOAc. Purify via silica gel chromatography.

Step 3: Global Deprotection

  • Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to yield the final O-Benzyl-DL-homoserine as a TFA salt.

Method 2: The Aspartate Reduction Route

To completely bypass the risk of lactonization, this route builds the homoserine backbone from an aspartic acid derivative. By reducing the β -carboxylic acid of N-Boc-DL-aspartic acid α -tert-butyl ester, the γ -hydroxyl is formed. Benzylation is then performed using Silver(I) Oxide (Ag 2​ O), a mild Lewis acid that activates the benzyl bromide without generating a "hard" alkoxide, preventing intramolecular attack on the α -ester.

G2 A N-Boc-Aspartic Acid alpha-t-Butyl Ester B IBCF, NaBH4 (Reduction) A->B C N-Boc-Homoserine alpha-t-Butyl Ester B->C D Ag2O, BnBr (O-Benzylation) C->D E Fully Protected Intermediate D->E F TFA / DCM (Global Deprotection) E->F G O-Benzyl-DL-Homoserine F->G

The aspartate reduction route avoiding lactonization via side-chain modification.

Experimental Protocol

Step 1: Mixed Anhydride Reduction

  • Dissolve N-Boc-DL-aspartic acid α -tert-butyl ester (1.0 eq) in anhydrous THF at -15 °C.

  • Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (IBCF, 1.1 eq). Stir for 20 minutes to form the mixed anhydride.

  • Filter the precipitated NMM-HCl salts rapidly. Add the filtrate dropwise to a vigorously stirred solution of NaBH 4​ (2.0 eq) in water/THF at 0 °C.

  • Self-Validating Check: TLC (Hexanes/EtOAc 1:1). The product (N-Boc-DL-homoserine α -tert-butyl ester) appears as a new spot at Rf ~0.4 that stains instantly with KMnO 4​ due to the primary alcohol.

Step 2: Mild O-Benzylation

  • Dissolve the resulting alcohol (1.0 eq) in anhydrous DCM.

  • Add freshly prepared Ag 2​ O (1.5 eq) and Benzyl bromide (1.5 eq). Protect the flask from light and stir at room temperature for 24 hours. Causality: Ag 2​ O acts as a halogen-scavenger and mild base, driving etherification without the basicity required to trigger lactonization.

  • Filter through a Celite pad to remove silver salts, concentrate, and purify via column chromatography.

Step 3: Global Deprotection

  • Dissolve the fully protected intermediate in a 1:1 mixture of TFA and DCM. Stir for 3 hours.

  • Causality: The TFA simultaneously cleaves the N-Boc group and the α -tert-butyl ester, leaving the robust O-benzyl ether intact.

  • Concentrate under reduced pressure and precipitate with cold diethyl ether to yield pure O-Benzyl-DL-homoserine.

References

  • Title: Intermediate States Enable Keratin-like α-To-β Transformations in Strain-Responsive Synthetic Polypeptides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens Source: MDPI URL: [Link]

  • Title: Catalytic degradation of N-acyl-homoserine lactone using a copper complex of a TACN derivative: implications for quorum sensing interference Source: Dalton Transactions (The Royal Society of Chemistry) URL: [Link]

Sources

Safety Operating Guide

O-Benzyl-DL-homoserine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

O-Benzyl-DL-homoserine: Comprehensive Operational Safety and Waste Disposal Protocol

As a Senior Application Scientist overseeing peptide synthesis and drug development workflows, I recognize that handling amino acid derivatives requires more than just reading a Safety Data Sheet (SDS). O-Benzyl-DL-homoserine (CAS: 102639-79-2) is a highly valuable building block utilized extensively to enhance the stability and bioactivity of therapeutic peptides[1]. While it is generally recognized as a low-hazard compound under standard Global Harmonized System (GHS) classifications[2], the integrity of your laboratory operations demands a rigorous, scientifically grounded approach to its handling and disposal.

This guide provides a self-validating operational and disposal framework. By understanding the chemical causality behind these procedures, laboratories can ensure compliance, minimize environmental impact, and maintain the highest standards of operational excellence.

Chemical Profile & Hazard Assessment

Before implementing a disposal plan, it is essential to understand the physicochemical properties that dictate the compound's behavior in waste streams. O-Benzyl-DL-homoserine contains a benzyl ether protecting group, which increases its lipophilicity compared to unprotected homoserine.

Table 1: Physicochemical and Safety Parameters of O-Benzyl-DL-homoserine

ParameterValue / DescriptionOperational Implication
CAS Number 102639-79-2Essential identifier for accurate waste manifests.
Molecular Formula C11H15NO3Contains no halogens; dictates the incineration route.
Molecular Weight 209.24 g/mol Relevant for calculating molar equivalents in synthesis.
Physical State Solid (Powder)Prone to aerosolization; requires draft protection during handling.
GHS Classification Non-hazardous (EC 1272/2008)[2]Does not require specialized hazardous waste coding, but standard organic waste rules apply.

Expertise Insight: Why do we treat a "non-hazardous" compound with strict protocols? Organic powders, regardless of acute toxicity, present a risk of mechanical irritation to the respiratory tract and eyes. Furthermore, unrecognized sensitization can occur over repeated exposures in high-throughput peptide synthesis workflows.

Operational Safety & Spill Response Methodology

A robust safety protocol must be a self-validating system—meaning every step includes a check to confirm the success of the previous action.

Step-by-Step Spill Response Protocol:

  • Isolate the Area: Immediately restrict access to the spill zone.

    • Causality: Prevents the tracking of fine organic powder throughout the laboratory, which could lead to cross-contamination of other sensitive peptide syntheses.

  • Don Appropriate PPE: Equip nitrile gloves, safety goggles, and a particulate respirator (N95 or equivalent) if the spill is large.

    • Validation: Inspect gloves for micro-tears by inflating them slightly before approaching the spill.

  • Suppress Aerosolization: Lightly mist the spilled powder with a compatible inert solvent (e.g., isopropanol or water) using a spray bottle.

    • Causality: Dry sweeping generates airborne particulates. Wetting the powder increases its mass and cohesiveness, completely eliminating inhalation risks.

  • Mechanical Collection: Use an anti-static scoop or damp absorbent paper to collect the material.

    • Causality: Anti-static tools prevent the accumulation of static charge, which can cause fine powders to repel, scatter, and adhere to PPE.

  • Surface Decontamination: Wipe the area with a 70% ethanol solution, followed by a deionized water rinse.

    • Validation: Swipe the decontaminated area with a clean, dark-colored microfiber cloth; the total absence of white residue validates the success of the decontamination.

Waste Segregation & Disposal Plan

Proper disposal of O-Benzyl-DL-homoserine relies on separating it from incompatible waste streams to optimize incineration efficiency and adhere to local environmental regulations[3].

Step-by-Step Disposal Methodology:

  • Segregate by State:

    • Solid Waste: Place contaminated consumables (weighing boats, spatulas, Kimwipes) and residual powder into a sealable, heavy-duty polyethylene bag.

    • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMF, Methanol) during synthesis, direct it to the appropriate liquid waste carboy.

  • Verify Halogen Content (For Liquid Waste):

    • Causality: O-Benzyl-DL-homoserine itself is halogen-free (C11H15NO3). If dissolved in a halogen-free solvent, it must go into the "Halogen-Free Organic Waste" receptacle. Mixing it with halogenated waste (like DCM) unnecessarily increases the cost and environmental burden of incineration, as halogenated waste requires significantly higher temperatures to prevent toxic dioxin formation.

    • Validation: Check the solvent log on the waste carboy and perform a visual phase check before adding the solution to ensure no unintended precipitation occurs.

  • Labeling and Documentation:

    • Affix a label reading: "Non-Hazardous Organic Waste - Contains O-Benzyl-DL-homoserine."

    • Causality: Clear nomenclature prevents accidental mixing with incompatible chemicals (e.g., strong oxidizers) in the waste holding area, mitigating the risk of exothermic reactions.

  • Final Disposal via Incineration:

    • Transfer the sealed, labeled waste to a ventilated chemical storage cabinet until collection by a licensed waste management facility[3].

    • Causality: High-temperature incineration is the only definitive method to destroy the organic framework of the amino acid derivative. It converts the compound entirely to CO₂, H₂O, and NOₓ, leaving no biologically active residue in the environment.

Visualizing the Disposal Workflow

WasteDisposal Start O-Benzyl-DL-homoserine Waste Generation Solid Solid Waste (Powder/Consumables) Start->Solid Dry Residue Liquid Liquid Waste (Solvent Solutions) Start->Liquid Dissolved SolidCollect Collect in Sealable Polyethylene Bags Solid->SolidCollect LiquidCollect Collect in Halogen-Free Organic Receptacle Liquid->LiquidCollect Labeling Label as 'Non-Hazardous Organic Waste' SolidCollect->Labeling LiquidCollect->Labeling Storage Store in Ventilated Waste Cabinet Labeling->Storage Incineration Licensed Chemical Incineration Facility Storage->Incineration

Fig 1: Step-by-step waste segregation and disposal workflow for O-Benzyl-DL-homoserine.

References

  • Howei Pharm. "CAS 102639-79-2 | O-Benzyl-DL-homoserine,97%." Howei Pharm Product Catalog. Available at:[Link]

  • Iris Biotech GmbH. "Safety Data Sheet: Fmoc-D-Hse(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine)." Iris Biotech Regulatory Documentation. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.